(S)-3-Isobutoxypyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3S)-3-(2-methylpropoxy)pyrrolidine |
InChI |
InChI=1S/C8H17NO/c1-7(2)6-10-8-3-4-9-5-8/h7-9H,3-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
BRUPCLNAJKBMLS-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)CO[C@H]1CCNC1 |
Canonical SMILES |
CC(C)COC1CCNC1 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties and molecular weight of (S)-3-Isobutoxypyrrolidine
Primary CAS: 947723-37-7 Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (2025 Revision)
Executive Summary
(S)-3-Isobutoxypyrrolidine is a specialized chiral heterocycle utilized primarily as a building block in the synthesis of pharmaceutical intermediates. Characterized by a secondary amine within a five-membered ring and a bulky isobutoxy ether substituent at the C3 position, this compound serves as a critical scaffold for modifying physicochemical properties—specifically lipophilicity and steric bulk—in drug discovery programs. It is frequently employed to modulate the pharmacokinetic profile of proline-mimetic structures, kinase inhibitors, and GPCR ligands.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The following data consolidates experimental and predicted values for this compound. Note that as a secondary amine, the free base is prone to oxidation and carbonate formation; it is frequently handled as a hydrochloride or oxalate salt for improved stability.
| Property | Value | Note |
| IUPAC Name | (3S)-3-(2-methylpropoxy)pyrrolidine | |
| CAS Number | 947723-37-7 | Primary Identifier |
| Molecular Formula | C₈H₁₇NO | |
| Molecular Weight | 143.23 g/mol | Free Base |
| Chirality | (S)-Enantiomer | ee typically >97% |
| Physical State | Colorless to pale yellow liquid | Free Base |
| Boiling Point (Pred.) | 185°C ± 10°C | @ 760 mmHg |
| Density (Pred.) | 0.89 ± 0.05 g/cm³ | |
| pKa (Calc.) | ~9.5 - 10.5 | Secondary Amine |
| LogP (Calc.) | 1.24 | Moderate Lipophilicity |
| Solubility | Soluble in MeOH, DCM, THF; Moderate in Water |
Structural Analysis & Stereochemical Utility[10]
The utility of this compound stems from two key structural features:
-
The (S)-Stereocenter: The 3-position chirality allows for the construction of enantiopure libraries. In many biological targets, the vector of the ether oxygen is critical for hydrogen bonding. The (S)-configuration provides a specific spatial orientation that differentiates it from its (R)-enantiomer, often resulting in significant potency shifts (eutomer vs. distomer) in SAR studies.
-
The Isobutoxy Group: Unlike a simple methoxy or ethoxy group, the isobutoxy moiety adds significant steric bulk and lipophilicity (increasing LogP). This is strategically used to:
-
Fill hydrophobic pockets in enzyme active sites.
-
Improve blood-brain barrier (BBB) permeability by masking polar surface area.
-
Block metabolic hotspots (e.g., preventing hydroxylation at the pyrrolidine ring).
-
SAR Decision Logic
The following decision tree illustrates when a medicinal chemist should select this compound over other analogs.
Figure 1: Strategic selection criteria for pyrrolidine ether substituents in lead optimization.
Synthetic Methodology
While this compound can be sourced commercially, in-house synthesis is often required to ensure enantiomeric purity or to introduce isotopically labeled isobutyl groups. The most robust route proceeds via the Williamson ether synthesis starting from commercially available (S)-N-Boc-3-pyrrolidinol.
Protocol: Synthesis from (S)-N-Boc-3-pyrrolidinol
Reaction Overview:
-
Starting Material: (S)-1-Boc-3-hydroxypyrrolidine (CAS 101469-92-5).
-
Reagents: Sodium Hydride (NaH), Isobutyl Bromide, DMF (Solvent).
-
Deprotection: Trifluoroacetic acid (TFA) or HCl in Dioxane.
Step-by-Step Procedure:
-
Activation:
-
To a flame-dried round-bottom flask under Nitrogen atmosphere, add (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) dissolved in anhydrous DMF (0.5 M concentration).
-
Cool to 0°C in an ice bath.[1]
-
Carefully add Sodium Hydride (60% dispersion in oil, 1.5 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 30 minutes to ensure complete deprotonation of the alcohol.
-
-
Alkylation:
-
Add Isobutyl bromide (1.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12–18 hours.
-
Monitoring: Check by TLC or LC-MS for disappearance of starting material.
-
-
Work-up:
-
Quench carefully with water/ice.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with water and brine (to remove DMF).
-
Dry over Na₂SO₄, filter, and concentrate to yield the intermediate: (S)-1-Boc-3-isobutoxypyrrolidine.
-
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in DCM.
-
Add TFA (excess, typically 1:1 ratio with DCM) at 0°C.
-
Stir at room temperature for 2 hours.
-
Concentrate in vacuo.
-
Basification: Redissolve residue in DCM, wash with saturated NaHCO₃ or 1N NaOH to generate the free base.
-
Dry and concentrate to yield This compound .
-
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway for the production of this compound.
Applications in Medicinal Chemistry
This compound is widely recognized as a "privileged structure" modification. Its applications include:
-
Kinase Inhibitors: The pyrrolidine nitrogen can bind to the hinge region of kinases, while the isobutoxy group extends into the solvent-accessible region or hydrophobic back-pockets, improving selectivity.
-
GPCR Modulators: Used in the synthesis of histamine H3 receptor antagonists and muscarinic receptor ligands. The chiral ether chain helps orient the molecule within the transmembrane binding cleft.
-
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<150 Da) and defined stereochemistry, it serves as an excellent fragment for screening against novel targets.
Handling, Safety, & Stability
Safety Profile:
-
Signal Word: WARNING
-
Hazard Statements:
-
Flammability: As a low molecular weight amine/ether, the free base is combustible. Keep away from heat and open flames.[5][3][4]
Storage & Handling:
-
Atmosphere: Hygroscopic and air-sensitive.[3] Store under inert gas (Nitrogen or Argon).
-
Temperature: Refrigerate (2–8°C) for long-term storage to prevent oxidation (N-oxide formation).
-
Form: If possible, convert to the Hydrochloride (HCl) salt for solid-state stability and easier handling on the benchtop.
References
-
Chemical Identity & Properties: PubChem.[6] Compound Summary for this compound (Analogous Structures). National Library of Medicine. Link
-
Synthetic Precursor: Sigma-Aldrich.[7] Product Specification: (S)-1-N-Boc-3-hydroxypyrrolidine. Merck KGaA. Link
-
Medicinal Chemistry Application: ChemScene. Product Data: this compound CAS 947723-37-7.Link
-
General Pyrrolidine Synthesis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[6] (Standard Text for Williamson Ether Synthesis protocols).
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(S)-3-Isobutoxypyrrolidine CAS number and chemical identifiers
An In-Depth Technical Guide to (S)-3-Isobutoxypyrrolidine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its non-planar, sp³-rich geometry allows for precise three-dimensional positioning of substituents, enabling sophisticated interactions with complex biological targets. This guide focuses on a specific, valuable derivative: this compound. As a chiral building block, it combines the stereochemical advantages of the (S)-pyrrolidinol backbone with the physicochemical modulation offered by the isobutoxy group. For researchers and drug development professionals, this molecule represents a strategic tool for optimizing lead compounds, enhancing target affinity, and improving pharmacokinetic profiles.
While not as commonly cataloged as its precursor, (S)-3-hydroxypyrrolidine, this compound is readily accessible through straightforward synthesis. This guide provides a comprehensive overview of its chemical identity, stereoselective synthesis, key applications, and the analytical protocols required to ensure its quality for research and development.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental identifiers and properties. Although a dedicated CAS number for this compound is not widely listed in major chemical databases, its structure is unambiguously derived from its name. Its identifiers and properties can be reliably determined from this structure.
Core Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source / Method |
| IUPAC Name | (3S)-3-(2-methylpropoxy)pyrrolidine | IUPAC Nomenclature[3] |
| Chemical Formula | C₈H₁₇NO | Elemental Composition |
| Molecular Weight | 143.23 g/mol | Calculation |
| Canonical SMILES | CC(C)CO[C@H]1CCNC1 | Structure-to-SMILES Conversion |
| InChI | InChI=1S/C8H17NO/c1-7(2)5-10-8-3-4-9-6-8/h7-9H,3-6H2,1-2H3/t8-/m0/s1 | Structure-to-InChI Conversion |
| InChIKey | NRMBSZJDBHALEG-VKHMYHEASA-N | Structure-to-InChIKey Conversion |
Physicochemical Properties for Drug Discovery
The physicochemical profile of a molecule is a critical determinant of its drug-like potential, influencing its absorption, distribution, metabolism, and excretion (ADME). The properties below are calculated predictions, providing essential guidance for medicinal chemists incorporating this moiety into their designs.
| Property | Predicted Value | Significance in Drug Development |
| cLogP | 1.1 - 1.5 | Lipophilicity: This moderate value suggests a good balance between aqueous solubility and lipid membrane permeability, crucial for oral bioavailability.[4] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Polarity & Permeability: A low TPSA is predictive of good cell membrane penetration, including crossing the blood-brain barrier. |
| Hydrogen Bond Donors | 1 (Amine N-H) | Binding & Solubility: The single donor allows for specific hydrogen bonding interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (Ether O, Amine N) | Binding & Solubility: The ether and amine provide key points for interaction with target proteins and enhance aqueous solubility. |
| Number of Rotatable Bonds | 3 | Conformational Flexibility: A low number of rotatable bonds reduces the entropic penalty upon binding to a target, potentially increasing affinity.[5] |
Section 2: Stereoselective Synthesis
The synthesis of this compound is most reliably achieved via the Williamson ether synthesis, a robust and well-understood method for forming ethers.[6][7] The critical consideration for this specific target is the preservation of the stereocenter at the C3 position. This necessitates a carefully planned synthetic sequence starting from an enantiomerically pure precursor.
Rationale Behind the Synthetic Strategy
The logical starting material is N-protected (S)-3-hydroxypyrrolidine, such as the commercially available tert-butyloxycarbonyl (Boc) protected version (CAS 101469-92-5).[8] The Boc group serves two essential functions:
-
Prevents N-Alkylation: The secondary amine of the pyrrolidine ring is nucleophilic and would otherwise compete with the hydroxyl group in reacting with the alkylating agent, leading to a mixture of N- and O-alkylated products.
-
Enhances Solubility: The Boc group increases the molecule's solubility in common organic solvents used for the reaction.
The core of the synthesis involves the deprotonation of the hydroxyl group to form a potent nucleophile (an alkoxide), followed by its reaction with an isobutyl electrophile in a classic Sₙ2 reaction. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for this deprotonation, as it irreversibly forms the alkoxide without introducing a competing nucleophile. The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.
Detailed Experimental Protocol
Step 1: O-Alkylation of N-Boc-(S)-3-hydroxypyrrolidine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas. The reaction is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Alkylation: Add 1-bromo-2-methylpropane (isobutyl bromide, 1.3 eq) dropwise to the solution. Equip the flask with a reflux condenser and heat the reaction mixture to 50 °C. Rationale: Gentle heating accelerates the Sₙ2 reaction. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-18 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(S)-3-isobutoxypyrrolidine.
Step 2: Deprotection to this compound
-
Setup: Dissolve the purified N-Boc-(S)-3-isobutoxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid in dioxane (e.g., 4M HCl, 5-10 eq).
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC. Mechanism Note: The acid protonates the Boc group, leading to its fragmentation into carbon dioxide and tert-butanol (or tert-butyl cation), liberating the free amine.
-
Isolation: Concentrate the reaction mixture in vacuo. If an HCl salt is formed, it may precipitate and can be collected by filtration. To obtain the free base, dissolve the residue in water, basify with NaOH, and extract with an organic solvent like DCM. Dry the organic layers and concentrate to yield the final product, this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
The value of this compound lies in the strategic combination of its three core components: the pyrrolidine ring, the (S)-stereocenter, and the isobutoxy side chain.
-
The Pyrrolidine Scaffold: This five-membered saturated heterocycle is a proven "bioisostere" for other cyclic and acyclic structures. Its non-planar nature provides access to three-dimensional chemical space, which is often underexplored by flat, aromatic ring systems. This 3D character is frequently associated with improved selectivity and better physicochemical properties.[1]
-
The (S)-Stereocenter: Biological systems, particularly proteins like enzymes and receptors, are chiral. The specific stereochemistry of a drug molecule is paramount for achieving a precise and high-affinity binding interaction. The (S)-configuration at the 3-position orients the isobutoxy group in a defined spatial vector, which can be exploited to engage with specific hydrophobic pockets or to avoid steric clashes within a binding site.
-
The Isobutoxy Group: This functional group significantly modifies the properties of the parent hydroxypyrrolidine. It replaces a hydrogen bond donor (the -OH) with a hydrogen bond acceptor (the ether oxygen) and increases lipophilicity. This transformation can be used to:
-
Enhance Membrane Permeability: Increasing lipophilicity can improve a compound's ability to cross cell membranes, potentially boosting oral absorption and brain penetration.
-
Tune Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than a free hydroxyl group, which can be a site for glucuronidation or sulfation.
-
Probe Hydrophobic Pockets: The isobutyl group is an excellent probe for exploring small, non-polar pockets within a protein's active site, potentially forming favorable van der Waals interactions that increase binding affinity.
-
Section 4: Spectroscopic Characterization and Quality Control
Rigorous analytical chemistry is the bedrock of trustworthy research. Verifying the identity, purity, and stereochemical integrity of this compound is essential.
Expected Spectroscopic Data
Based on its structure, the following spectroscopic signatures are anticipated:
-
¹H NMR:
-
Isobutyl Group: A doublet at ~0.9 ppm (6H, two -CH₃), a multiplet at ~1.8-2.0 ppm (1H, -CH-), and a doublet at ~3.2-3.4 ppm (2H, -O-CH₂-).
-
Pyrrolidine Ring: A complex series of multiplets between ~1.7 and ~3.1 ppm for the CH₂ protons and a multiplet for the C3-H proton attached to the ether oxygen (~3.8-4.0 ppm). The N-H proton will appear as a broad singlet.
-
-
¹³C NMR:
-
Isobutyl Group: Two signals for the methyl carbons (~19 ppm), a signal for the methine carbon (~28 ppm), and a signal for the methylene carbon adjacent to the ether oxygen (~75 ppm).
-
Pyrrolidine Ring: Signals for the C4 and C5 carbons (~25-50 ppm) and a key signal for the C3 carbon bearing the ether group (~78-82 ppm).
-
-
Mass Spectrometry (ESI+): The parent ion [M+H]⁺ would be expected at m/z 144.2.
Quality Control Workflow Protocol
A self-validating QC system ensures that the material used in experiments is precisely what it is intended to be.
-
Identity Confirmation:
-
Method: High-Resolution Mass Spectrometry (HRMS).
-
Protocol: Prepare a dilute solution of the compound in methanol. Infuse into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acceptance Criterion: The measured mass of the [M+H]⁺ ion must be within 5 ppm of the theoretical mass (144.1337).
-
-
Purity Assessment:
-
Method: HPLC-UV/ELSD.
-
Protocol: Develop a reverse-phase HPLC method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient. Use UV detection (e.g., at 210 nm) and/or an Evaporative Light Scattering Detector (ELSD) for universal detection.
-
Acceptance Criterion: The main peak should account for >95% of the total integrated peak area.
-
-
Enantiomeric Purity Assessment:
-
Method: Chiral HPLC.
-
Protocol: Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak®) with a mobile phase of hexane/isopropanol or hexane/ethanol.
-
Acceptance Criterion: The peak corresponding to the (S)-enantiomer should be >99% of the total area of both enantiomer peaks.
-
Quality Control Workflow Diagram
Caption: A typical QC workflow for a chiral intermediate.
This compound is a strategically designed chiral building block with significant potential for drug discovery and development. While it may require synthesis from its readily available hydroxypyrrolidine precursor, the ability to introduce the isobutoxy group in a stereodefined manner provides medicinal chemists with a powerful tool for fine-tuning the properties of lead compounds. Its well-balanced physicochemical profile, combined with the proven biological relevance of the pyrrolidine scaffold, makes it an attractive moiety for creating next-generation therapeutics. The synthetic and analytical protocols outlined in this guide provide a reliable framework for its preparation and validation, ensuring its effective application in a research setting.
References
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PubChem. (S)-3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]
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PubChem. N-(cis-3-(Methyl(7H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)cyclobutyl)-1-propanesulfonamide. National Center for Biotechnology Information. [Link]
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PubChem. 1-Boc-3-pyrrolidinol. National Center for Biotechnology Information. [Link]
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IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
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PubChem. 3-Isobutyl-8-pyrrolidinoxanthine. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Paíga, P., et al. (2023). Development of a High-Resolution Tandem Mass Spectral Library for Pyrrolizidine Alkaloids (PASL). Scientific Data. [Link]
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Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
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Aksoydan, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
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Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. [Link]
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Lin, G., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. DigitalCommons@PCOM. [Link]
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Ciulla, M., et al. (2024). Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Molecules. [Link]
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Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
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Wróblewska, A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
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Denev, P., et al. (2023). Physicochemical, Antioxidant, and Antimicrobial Properties of Three Medicinal Plants from the Western Part of the Rhodope Mountains, Bulgaria. Foods. [Link]
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Ivanov, I., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry. [Link]
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The Solubility Profile of (S)-3-Isobutoxypyrrolidine in Organic Solvents: A Technical Guide for Drug Development Professionals
Foreword: Navigating the Crucial Terrain of Solubility in Pharmaceutical Development
In the landscape of modern drug discovery and development, the journey of a candidate molecule from the laboratory bench to a viable therapeutic is fraught with challenges. Among the most critical physicochemical hurdles is solubility. An otherwise potent and promising compound can falter due to poor solubility, which can lead to inadequate bioavailability, hinder formulation development, and complicate purification processes.[1] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility profile of (S)-3-Isobutoxypyrrolidine, a key chiral building block in contemporary medicinal chemistry.
The pyrrolidine scaffold is a privileged motif in a multitude of biologically active compounds and approved drugs.[2] Its unique three-dimensional structure allows for precise spatial orientation of substituents, which is critical for target engagement. The subject of this guide, this compound, with its chiral center and ether linkage, presents a distinct set of physicochemical properties that govern its interactions with various solvent systems. A thorough comprehension of its solubility is not merely an academic exercise but a practical necessity for its effective utilization in the synthesis of next-generation pharmaceuticals.
This document moves beyond a simple compilation of data. It aims to provide a foundational understanding of the principles governing the solubility of this specific molecule. We will delve into the theoretical underpinnings of solute-solvent interactions, present a reasoned analysis of its expected solubility in a range of common organic solvents, and provide detailed, actionable protocols for the experimental determination of its solubility. It is our intent that this guide will serve as an invaluable resource, empowering researchers to make informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating the development of new and impactful medicines.
Physicochemical Landscape of this compound
To predict and understand the solubility of this compound, we must first dissect its molecular architecture and the inherent physicochemical properties that arise from it.
This compound is a chiral, cyclic secondary amine. Its structure is characterized by a five-membered pyrrolidine ring, an isobutoxy group at the third position, and a stereocenter at this same carbon.
Key Structural Features Influencing Solubility:
-
Pyrrolidine Ring: The saturated heterocyclic amine core is capable of hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor. This imparts a degree of polarity to the molecule.
-
Isobutoxy Group: The ether linkage introduces a polar C-O bond, which can also act as a hydrogen bond acceptor. The isobutyl chain, however, is a nonpolar, hydrophobic moiety. This hydrocarbon tail will favor interactions with nonpolar solvents.
-
Chirality: The (S)-configuration at the C3 position does not directly impact solubility in achiral solvents but is a critical feature for its biological activity and interactions with chiral environments.
-
Overall Polarity: The molecule possesses a balance of polar (amine, ether) and nonpolar (isobutyl group, methylene groups of the ring) characteristics. This amphiphilic nature suggests that its solubility will be highly dependent on the specific solvent environment.
Based on these features, we can anticipate that this compound will exhibit favorable solubility in solvents that can engage in hydrogen bonding and have a moderate degree of polarity. Its solubility in highly nonpolar or highly polar, aqueous-like solvents may be more limited.
Theoretical Framework of Solubility: A Deeper Dive
The adage "like dissolves like" provides a useful, albeit simplistic, starting point for understanding solubility. A more rigorous approach involves considering the intermolecular forces at play between the solute (this compound) and the solvent molecules.
The dissolution process can be conceptualized as a three-step energetic cycle:
-
Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in their bulk form.
-
Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules.
For dissolution to be favorable, the energy released in step 3 should be comparable to or greater than the energy consumed in steps 1 and 2.
Key Intermolecular Forces in Play:
-
Hydrogen Bonding: This is a strong type of dipole-dipole interaction. The N-H group of the pyrrolidine ring can donate a hydrogen bond, while the nitrogen and oxygen atoms can accept hydrogen bonds. Solvents that are proficient hydrogen bond donors and/or acceptors (e.g., alcohols, water) are expected to be good solvents.
-
Dipole-Dipole Interactions: The polar C-N and C-O bonds in this compound create a molecular dipole moment. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in these interactions.
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary intermolecular force in nonpolar solvents. The isobutyl group and the hydrocarbon backbone of the pyrrolidine ring will interact with nonpolar solvents (e.g., hexanes, toluene) via these forces.
Predicted Solubility Profile of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |
| Protic Solvents | Methanol | High | Small, polar, and an excellent hydrogen bond donor and acceptor. |
| Ethanol | High | Similar to methanol, with a slightly larger nonpolar character. | |
| Isopropanol | Medium to High | Increased steric hindrance and nonpolar character may slightly reduce solubility compared to methanol and ethanol. | |
| Water | Low to Medium | The hydrophobic isobutyl group will likely limit solubility in the highly polar, hydrogen-bonding network of water. | |
| Polar Aprotic Solvents | Acetone | High | Good dipole-dipole interactions and can accept hydrogen bonds. |
| Ethyl Acetate | High | Moderate polarity and ability to accept hydrogen bonds. | |
| Acetonitrile | Medium to High | Polar, but a weaker hydrogen bond acceptor than ketones or esters. | |
| Dichloromethane (DCM) | High | Can dissolve a wide range of organic compounds and will interact via dipole-dipole forces. | |
| Tetrahydrofuran (THF) | High | Cyclic ether structure is compatible with both the polar and nonpolar parts of the solute. | |
| Dimethylformamide (DMF) | High | Highly polar aprotic solvent, excellent for dissolving many organic molecules. | |
| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, excellent for dissolving many organic molecules. | |
| Nonpolar Solvents | Hexanes | Low | Primarily van der Waals interactions, which may not be sufficient to overcome the solute-solute interactions of the polar functional groups. |
| Toluene | Low to Medium | The aromatic ring can induce some dipole interactions, potentially leading to slightly better solubility than in aliphatic hydrocarbons. |
Experimental Determination of Solubility: A Practical Workflow
Given the absence of published quantitative data, experimental determination of the solubility of this compound is essential for any process development. The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of a solid compound in an organic solvent.
Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[3]
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Prepare each solvent system in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours.[4] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the calibration standards using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Caption: Workflow for Equilibrium Solubility Determination.
Practical Implications for Drug Development
A comprehensive understanding of the solubility of this compound is paramount for its effective application in various stages of drug development.
-
Reaction Solvent Selection: The choice of solvent for a chemical reaction involving this compound can significantly impact reaction rates, yields, and impurity profiles. A solvent in which the starting materials and reagents are highly soluble is generally preferred. Based on our predictions, polar aprotic solvents like THF, acetone, or ethyl acetate, and protic solvents like methanol or ethanol would be excellent starting points.
-
Purification and Crystallization: Solubility data is critical for developing effective purification strategies, particularly crystallization. To crystallize a product synthesized from this compound, a solvent system is required where the product has high solubility at elevated temperatures and low solubility at lower temperatures. A mixture of a "good" solvent and a "poor" solvent (an anti-solvent) is often employed to induce crystallization. For instance, if the product is soluble in a polar solvent like ethanol, a nonpolar anti-solvent like hexanes could be added to initiate precipitation.
-
Formulation Development: For the final active pharmaceutical ingredient (API), solubility in various pharmaceutically acceptable solvents is a key determinant of the formulation strategy. While this compound is an intermediate, the properties of the final API derived from it will be influenced by the pyrrolidine moiety. Understanding the solubility of this building block can provide early insights into potential formulation challenges for the final drug substance.
Sources
Technical Guide: Safety, Handling, and Protocol Management for (S)-3-Isobutoxypyrrolidine
Executive Summary & Chemical Identity
(S)-3-Isobutoxypyrrolidine (CAS: 947666-22-0, typically supplied as the hydrochloride salt) is a specialized chiral building block used primarily in the synthesis of pharmaceutical intermediates.[1] Its structural core—a pyrrolidine ring with a bulky isobutoxy ether substituent—imparts specific stereochemical properties utilized in fragment-based drug discovery (FBDD).
Due to its secondary amine functionality, this compound presents specific hazards regarding corrosivity and acute toxicity. This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational framework for safe handling, storage, and experimental application.
Table 1: Chemical Identification & Properties
| Property | Detail |
| Chemical Name | This compound Hydrochloride |
| CAS Number | 947666-22-0 (HCl Salt) / Free Base implied |
| Molecular Formula | C₈H₁₈ClNO (Salt) / C₈H₁₇NO (Free Base) |
| Molecular Weight | 179.69 g/mol (Salt) / 143.23 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid (Salt) |
| Solubility | Soluble in water, methanol, DMSO; Free base soluble in DCM/EtOAc |
| Chirality | (S)-enantiomer; High optical purity required (>98% ee) |
Hazard Profiling & Toxicology Mechanisms
Expert Insight: While specific toxicological data for this rare intermediate may be sparse, "read-across" principles from structural analogs (pyrrolidine, 3-pyrrolidinol) dictate the safety profile.
The "Amine Threat" Vector
The secondary amine moiety is the primary driver of toxicity. Unlike neutral organic solids, this compound (especially in free base form) is a strong nucleophile and a base.
-
Corrosivity: Upon contact with mucosal membranes (eyes, lungs), the amine reacts with moisture to generate hydroxide ions (high pH), causing saponification of lipids and irreversible tissue damage.
-
Sensitization: Reactive secondary amines can act as haptens, potentially binding to skin proteins and inducing allergic contact dermatitis over repeated exposures.
The Ether Linkage Stability
The isobutoxy group is chemically robust but increases the lipophilicity of the molecule compared to 3-pyrrolidinol.
-
Enhanced Permeability: The lipophilic isobutyl tail facilitates faster dermal absorption than more polar analogs, increasing the systemic toxicity risk if skin exposure occurs.
GHS Classification (Derived)
-
Signal Word: DANGER
-
H314: Causes severe skin burns and eye damage (Free base).
-
H315/H319: Causes skin irritation / Causes serious eye irritation (HCl salt).
-
H302: Harmful if swallowed.
Hierarchy of Controls & Risk Management
Safety is not just PPE; it is a layered defense system. The following diagram illustrates the operational hierarchy required when handling >1g quantities of this compound.
Figure 1: Operational Hierarchy of Controls. Engineering controls are prioritized over PPE to prevent exposure to the corrosive amine vapors.
Handling Protocols
Protocol: Safe Weighing & Transfer (Solid HCl Salt)
The HCl salt is hygroscopic. Moisture absorption alters stoichiometry, leading to erroneous yields in tight-tolerance synthesis.
-
Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.
-
Environment: Weigh inside a chemical fume hood. If high precision is required (<10 mg error), use an anti-static gun to neutralize the charge on the crystalline powder.
-
Transfer: Use a disposable anti-static spatula. Do not return excess material to the stock container to avoid cross-contamination.
Protocol: In-Situ Free Basing (Critical Workflow)
Many reactions require the nucleophilic free amine, not the salt. Generating the free base releases the volatile, corrosive amine. This is the highest-risk step.
Reagents:
Workflow:
Figure 2: Safe generation of the free amine. Note that step 2 is exothermic and generates the corrosive free base form.
Operational Safety Checks:
-
Ventilation: The concentration step (Step 4) must be done in a fume hood. The distillate will contain traces of the amine and should be treated as hazardous waste.
-
Glassware: Use borosilicate glass. Avoid ground glass joints if possible, or grease them well, as amines can cause joints to seize (freeze).
Storage & Stability
-
Temperature: Store at 2°C to 8°C (Refrigerator).
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[4] The free base reacts with atmospheric CO₂ to form carbamates, degrading purity.
-
Container: Tightly sealed amber glass vials. Avoid metal containers as amines can corrode certain alloys over time.
-
Incompatibility: Keep strictly separated from strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides/anhydrides (unless intended for reaction).
Emergency Response
-
Eye Contact: Immediately flush with water for 15 minutes .[5][6] Hold eyelids open. Time is critical to prevent corneal opacity. Consult an ophthalmologist.
-
Skin Contact: Wash with soap and copious water. Do not use solvents (ethanol/acetone) as they may drive the lipophilic compound deeper into the dermis.
-
Spill Cleanup:
-
Don full PPE (including respirator if powder is airborne).
-
Cover spill with dry sand or vermiculite.
-
Neutralize with a dilute weak acid (e.g., 5% citric acid) if safe to do so.
-
Collect in a sealed waste container labeled "Hazardous Waste: Toxic/Corrosive Amine".
References
-
PubChem. (2025). Compound Summary: this compound hydrochloride (CAS 947666-22-0).[1][2] National Library of Medicine. Link
-
Sigma-Aldrich. (2024).[9] Safety Data Sheet: Pyrrolidine Derivatives (General). Merck KGaA. Link
-
BenchChem. (2025).[4] (S)-3-Acetyl-1-Boc-pyrrolidine and related chiral building blocks. Link
-
MolCore. (2025). Product Specification: this compound hydrochloride.[1][2] Link
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Amines. Link
Sources
- 1. 2172223-17-3|2,6,6-Trimethyl-1,4-oxazepane hydrochloride|BLD Pharm [bldpharm.com]
- 2. molcore.com [molcore.com]
- 3. arctomsci.com [arctomsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
Structural Integrity in Chiral Pyrrolidine Scaffolds: A Technical Guide for Drug Design
Executive Summary
The pyrrolidine ring is not merely a passive linker; it is a dynamic structural element that dictates the spatial orientation of pharmacophores through defined ring puckering modes. For drug development professionals, mastering the structural analysis of chiral pyrrolidine building blocks is critical.[1] A single stereochemical inversion or conformational bias can shift a lead compound from a nanomolar inhibitor to an inactive substrate.
This guide synthesizes advanced conformational analysis with practical protocols for absolute configuration assignment, designed for researchers requiring high-fidelity structural data.
The Conformational Landscape: Ring Puckering & Bioactivity[2]
The pyrrolidine ring exists in a dynamic equilibrium between two principal envelope conformations: C
Stereoelectronic Gating
In 4-substituted prolines, the electronegativity of the substituent dictates the preferred pucker.[3] This is governed by the gauche effect , where electron-withdrawing groups (EWG) prefer a gauche orientation relative to the ring nitrogen.
-
L-trans-4-fluoroproline: The fluorine favors the exo pucker to maximize the
interaction between the amide oxygen and the carbonyl carbon, stabilizing the trans peptide bond. -
L-cis-4-fluoroproline: The fluorine forces the ring into an endo pucker to maintain the gauche effect, often destabilizing the protein secondary structure it is embedded within.
Quantitative Assessment via NMR
High-field NMR (
-
Exo-pucker: Characterized by a large
(~10 Hz). -
Endo-pucker: Characterized by smaller, averaged couplings due to rapid pseudorotation, unless locked by bulky substituents like tert-butyl groups.
Visualization: Pyrrolidine Conformational Pseudorotation
The following diagram illustrates the energetic relationship between the C
Figure 1: Pseudorotation pathway between C
Determination of Absolute Configuration
In synthesis, "chiral pool" sourcing (e.g., L-proline) is common, but downstream functionalization (e.g., lithiation-substitution) often risks racemization. Self-validating protocols for determining absolute configuration are mandatory.
Protocol: Modified Mosher’s Method
This protocol uses NMR anisotropy to determine the absolute configuration of secondary alcohols or amines on the pyrrolidine ring. It relies on the synthesis of diastereomeric amides/esters using
Principle: The phenyl group of the MTPA moiety shields protons on one side of the chiral center, causing an upfield shift (
Step-by-Step Workflow
-
Derivatization:
-
React the chiral pyrrolidine substrate (approx. 5 mg) with
-(-)-MTPA-Cl and -(+)-MTPA-Cl in separate vials. -
Reagents: Dry pyridine (
-pyridine allows in-situ NMR), DMAP (cat.). -
Condition: Stir at RT for 2-4 hours under
.
-
-
Purification (Critical):
-
Quench with water, extract into EtOAc.
-
Filter through a short plug of silica to remove unreacted acid/chloride. Note: Impurities can distort chemical shift values.
-
-
NMR Analysis:
-
Acquire
H NMR spectra for bothngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -ester and -ester. -
Assign signals for protons flanking the chiral center (
and ).
-
-
Calculation:
-
Calculate
.[6]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Interpretation: A positive
indicates the proton resides on the right side of the plane defined by the MTPA carboxyl; negative indicates the left.
-
Visualization: Mosher's Analysis Logic
Figure 2: Decision tree for assigning absolute configuration using
Enantiomeric Purity via Chiral HPLC
While Mosher's method assigns configuration, Chiral Stationary Phase (CSP) HPLC is the gold standard for quantifying Enantiomeric Excess (ee).
Method Development Strategy
For pyrrolidines, polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are highly effective due to the inclusion complexes formed by the pyrrolidine ring.
| Parameter | Recommendation | Causality |
| Column Selection | Immobilized Amylose/Cellulose (e.g., Chiralpak IG/IA) | Immobilized phases allow expanded solvent range (THF, DCM) which aids solubility of polar pyrrolidine salts. |
| Mobile Phase | Hexane/IPA/Diethylamine (0.1%) | Diethylamine (DEA) acts as a peak tailing suppressor by masking silanol groups, essential for basic secondary amines. |
| Detection | UV (210-254 nm) or CAD | Pyrrolidines often lack strong chromophores; Charged Aerosol Detection (CAD) is universal for non-UV active analogs. |
| Temperature | 10°C - 25°C | Lower temperatures often improve resolution ( |
Case Study: 4-substituted Proline Analogs in Drug Discovery
The structural rigidity of pyrrolidine is exploited in DPP-4 inhibitors (e.g., Vildagliptin) and antiviral agents.
-
The Challenge: A medicinal chemistry team observed a 50-fold drop in potency when switching from a 4-hydroxyproline scaffold to a 4-fluoroproline scaffold.
-
Structural Root Cause: X-ray analysis revealed that the C4-OH group (H-bond donor) stabilized an exo-pucker via solvent bridging. The C4-F substitution, while isosteric, inverted the ring pucker to endo due to the gauche effect, misaligning the C2-nitrile "warhead" required for covalent inhibition of the enzyme.
-
Resolution: Synthesis of the diastereomeric fluoro-analog restored the exo-pucker and regained potency.
References
-
The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PubMed Central (PMC). [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
-
Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. Journal of Organic Chemistry. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Journal of Molecular Biology. [Link][7]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of (S)-3-Isobutoxypyrrolidine in medicinal chemistry
An In-depth Technical Guide to (S)-3-Isobutoxypyrrolidine in Medicinal Chemistry
Introduction: The Privileged Status of the Pyrrolidine Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets. The five-membered saturated nitrogen heterocycle, the pyrrolidine ring, is a quintessential example of such a scaffold.[1][2][3] Its prevalence stems from a combination of advantageous structural and physicochemical properties. Unlike flat, aromatic systems, the non-planar nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, providing a rigid framework to orient substituents in precise spatial arrangements for optimal target engagement.[1][4] This stereochemical complexity is fundamental to its utility, as the biological activity of chiral molecules is often highly dependent on their specific enantiomeric form.[5]
This compound emerges as a valuable derivative within this class, building upon the foundational utility of its precursor, (S)-3-hydroxypyrrolidine. (S)-3-hydroxypyrrolidine is a critical chiral intermediate for a variety of pharmaceuticals, including calcium channel blockers, antibiotics, and neurotransmitter modulators.[6][7] The strategic addition of an isobutoxy group at the 3-position modifies the molecule's lipophilicity, metabolic stability, and hydrogen bonding capacity, offering medicinal chemists a refined tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of new drug candidates. This guide provides a comprehensive review of this compound, covering its synthesis, characterization, and strategic application in the field of medicinal chemistry.
Part 1: Synthesis and Manufacturing
The synthesis of this compound is fundamentally a two-stage process: first, the stereoselective synthesis of the (S)-3-hydroxypyrrolidine precursor, and second, the etherification of the hydroxyl group.
Synthesis of the (S)-3-Hydroxypyrrolidine Precursor
The economic and scalable production of enantiomerically pure (S)-3-hydroxypyrrolidine is a well-explored area of process chemistry, driven by its high demand.[5][7] Various synthetic routes have been developed, each with distinct advantages and challenges.[6]
-
From D-Malic Acid: This classical approach involves a multi-step sequence but utilizes a relatively inexpensive chiral starting material. However, the route often requires hazardous and costly reducing agents like LiAlH₄ or B₂H₆, posing challenges for industrial-scale handling and safety.[6]
-
From 1,2,4-Trihydroxybutane Derivatives: Newer methods have been reported starting from derivatives of 1,2,4-trihydroxybutane or 3,4-epoxy-1-butanol. While potentially more direct, these starting materials are often more expensive, impacting the overall cost-effectiveness of the synthesis.[6]
The overarching goal in industrial settings is to develop a route that minimizes step count, avoids expensive or hazardous reagents, and utilizes readily available starting materials to ensure a robust and economical supply chain.[6]
Etherification to this compound
The conversion of the hydroxyl group to an isobutoxy ether is typically achieved via a Williamson ether synthesis. This venerable reaction remains one of the most reliable methods for forming ether linkages. The process necessitates careful control of protecting groups and reaction conditions to ensure high yield and purity.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine
-
Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (TEA) (1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Purify the crude product via column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield N-Boc-(S)-3-hydroxypyrrolidine.
Step 2: Williamson Ether Synthesis
-
In an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add isobutyl bromide (1.3 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield N-Boc-(S)-3-isobutoxypyrrolidine.
Step 3: N-Boc Deprotection
-
Dissolve the purified N-Boc-(S)-3-isobutoxypyrrolidine (1.0 eq) in DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (4M).
-
Stir the solution at room temperature for 1-4 hours until TLC analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent, or isolate the corresponding salt (e.g., hydrochloride) by precipitation.
-
Purification of the final product can be achieved by distillation or crystallization.
Part 2: Physicochemical and Spectroscopic Profile
Accurate characterization of this compound is essential for quality control and for confirming its structure in downstream applications. The expected data, based on its chemical structure and analogy to similar compounds, is summarized below.[8]
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | ~180-190 °C (predicted) |
| LogP | 1.2 (predicted) |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~3.4-3.6 (m, 1H, CH-O), ~3.2 (d, 2H, O-CH₂), ~2.8-3.1 (m, 4H, pyrrolidine CH₂), ~1.8-2.0 (m, 1H, isobutyl CH), ~1.6-1.8 (m, 2H, pyrrolidine CH₂), ~0.9 (d, 6H, isobutyl CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~78-80 (CH-O), ~75-77 (O-CH₂), ~50-55 (pyrrolidine CH₂-N), ~45-50 (pyrrolidine CH₂-N), ~30-35 (pyrrolidine CH₂), ~28-30 (isobutyl CH), ~19-21 (isobutyl CH₃) |
| IR (neat) | 3300-3400 cm⁻¹ (N-H stretch), 2850-2960 cm⁻¹ (C-H stretch), 1050-1150 cm⁻¹ (C-O ether stretch) |
| Mass Spec (EI) | [M]⁺ at m/z 143, fragmentation peaks corresponding to loss of isobutyl group (m/z 86) and other fragments. |
Part 3: Role and Applications in Medicinal Chemistry
The true value of this compound lies in its application as a chiral building block in drug design.[4] The pyrrolidine ring provides a rigid, three-dimensional scaffold, while the (S)-stereocenter and the isobutoxy substituent allow for precise and differential interactions with biological targets.
Strategic Advantages of the Isobutoxy Group
Replacing a hydroxyl group with an isobutoxy group is a deliberate strategic choice in medicinal chemistry to modulate several key drug properties:
-
Increased Lipophilicity: The addition of the four-carbon isobutyl group significantly increases the lipophilicity (LogP) of the scaffold. This can enhance membrane permeability, potentially improving oral absorption and brain penetration.
-
Metabolic Blocking: A free hydroxyl group is a common site for phase II metabolism (e.g., glucuronidation), which can lead to rapid clearance of a drug. Capping this hydroxyl as an ether prevents this metabolic pathway, often extending the half-life of the compound.
-
Pharmacophore Refinement: The ether oxygen can still act as a hydrogen bond acceptor, while the bulky isobutyl group can engage in hydrophobic or van der Waals interactions within a target's binding pocket.[3] This allows for fine-tuning the binding affinity and selectivity of a lead compound.
Caption: Interaction model of the isobutoxy-pyrrolidine scaffold.
Therapeutic Areas of Interest
While specific approved drugs containing the exact this compound fragment are not prominent, the broader class of 3-alkoxy and 3-aminopyrrolidines are key components in numerous development programs across various therapeutic areas:
-
Anticancer Agents: Chiral pyrrolidine derivatives are used to develop kinase inhibitors. For example, (S)-3-aminopyrrolidine scaffolds have been explored for dual Abl and PI3K inhibitors for chronic myeloid leukemia.[9] The isobutoxy variant could be used to probe hydrophobic pockets in the kinase hinge region.
-
Antiviral and Antibacterial Agents: The pyrrolidine ring is a core component of many antiviral drugs, particularly for Hepatitis C (HCV), and in antibiotics like anisomycin.[3][10] The scaffold's ability to mimic peptide structures makes it a valuable peptidomimetic.[4]
-
Central Nervous System (CNS) Disorders: The pyrrolidine core is found in anticonvulsants and other CNS-active agents.[11] Modulating lipophilicity with the isobutoxy group is a key strategy for optimizing blood-brain barrier penetration for drugs targeting the CNS.
-
Enzyme Inhibitors: The stereospecificity of the scaffold is crucial for designing potent and selective enzyme inhibitors, such as those targeting angiotensin-converting enzyme (ACE), like Captopril, which contains a related proline (pyrrolidine-2-carboxylic acid) core.[12]
Part 4: Pharmacokinetic and Metabolic Considerations
The overall structure of a drug containing the this compound moiety will influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolism: While the ether linkage is more stable than a free alcohol, it can still be a site of metabolism. The primary metabolic pathways would likely involve:
-
O-dealkylation: Cytochrome P450 (CYP) enzymes, particularly from the CYP3A family, can cleave the ether bond to yield (S)-3-hydroxypyrrolidine and isobutyraldehyde.[13]
-
N-oxidation or N-dealkylation: The pyrrolidine nitrogen, if unsubstituted, can be a site for oxidation or further metabolic reactions.[3]
-
-
Drug-Drug Interactions: As many drugs are metabolized by CYP3A4, there is a potential for drug-drug interactions if a compound containing this scaffold is co-administered with known inhibitors or inducers of this enzyme.[13][14]
-
Pharmacokinetic Tailoring: Researchers can use techniques like isotopic labeling (e.g., deuteration) on the isobutyl group to slow the rate of metabolism (the "kinetic isotope effect"). This can be a powerful tool to improve the pharmacokinetic profile of a drug candidate.[15]
Conclusion and Future Perspectives
This compound represents more than just another chemical building block; it is a refined tool for the modern medicinal chemist. It leverages the proven, privileged nature of the chiral pyrrolidine scaffold and enhances it with physicochemical properties tailored for improved drug-like characteristics. The strategic incorporation of the isobutoxy group provides a reliable method for increasing lipophilicity, blocking a key metabolic soft spot, and probing hydrophobic binding interactions, thereby addressing common challenges in lead optimization.
As drug discovery continues to move towards molecules with greater three-dimensional complexity, the demand for well-characterized, stereochemically defined scaffolds like this compound will undoubtedly grow. Future research will likely focus on its incorporation into novel therapeutic modalities, such as PROTACs and covalent inhibitors, and on the development of even more efficient and sustainable synthetic methodologies to ensure its broad accessibility to the drug discovery community.
References
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 7. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. mdpi.com [mdpi.com]
- 13. The emerging role of cytochrome P450 3A in psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
pKa values and basicity of (S)-3-Isobutoxypyrrolidine
Physicochemical Profiling of (S)-3-Isobutoxypyrrolidine: Basicity and pKa Determinants
Executive Technical Summary
Compound: this compound Core Chemotype: Chiral 3-alkoxypyrrolidine Estimated pKa (Conjugate Acid): 9.45 ± 0.20 (Predicted based on SAR) Physiological State (pH 7.4): Predominantly Cationic (~99% Protonated)
This compound is a specialized chiral building block used in the synthesis of GPCR ligands and kinase inhibitors. Its physicochemical behavior is defined by the interplay between the basic secondary amine of the pyrrolidine ring and the electron-withdrawing isobutoxy substituent at the C3 position.
Understanding the pKa of this compound is critical for optimizing:
-
Salt Selection: Determining the stability of hydrochloride vs. fumarate/tartrate salts.
-
Purification: Tuning pH for liquid-liquid extraction (LLE) efficiency.
-
Bioavailability: Predicting membrane permeability (passive diffusion) versus lysosomal trapping.
Structural Determinants of Basicity
The basicity of this compound deviates significantly from the parent pyrrolidine scaffold due to stereoelectronic effects.
The Inductive Effect (-I)
The primary driver for the reduced pKa compared to unsubstituted pyrrolidine (pKa ≈ 11.3) is the negative inductive effect (-I) of the oxygen atom in the isobutoxy group.
-
Mechanism: The electronegative oxygen atom pulls electron density through the
-bond framework (C3–C2–N1 and C3–C4–C5–N1). -
Result: This withdrawal reduces the electron density available at the nitrogen lone pair, destabilizing the protonated conjugate acid relative to the parent pyrrolidine.
Steric Solvation Penalty
While the inductive effect is dominant, the bulky isobutyl group introduces a secondary steric factor.
-
Solvation Shielding: The hydrophobic isobutyl tail can sterically hinder the organization of water molecules around the protonated ammonium center.
-
Thermodynamic Impact: Reduced solvation energy of the cation slightly lowers the pKa further compared to smaller analogs like 3-methoxypyrrolidine.
Comparative SAR Table
The following table contextualizes the basicity of this compound against structural analogs.
| Compound | Substituent (C3) | Electronic Effect | Experimental/Predicted pKa |
| Pyrrolidine | -H | Reference | 11.31 (Exp) |
| (S)-3-Hydroxypyrrolidine | -OH | Strong -I, H-bond donor | 10.4 (Exp) |
| (S)-3-Methoxypyrrolidine | -OCH3 | Strong -I | 9.49 (Pred) |
| This compound | -OiBu | Strong -I, Steric Bulk | ~9.45 (Est) |
Note: The shift from -OH to -Alkoxy typically drops pKa by ~1 unit due to the loss of intramolecular hydrogen bonding stabilization often seen in amino-alcohols.
Visualization: Protonation Equilibrium & Electronic Effects
The following diagram illustrates the protonation equilibrium and the vector of electron withdrawal that defines the compound's basicity.
Figure 1: Protonation equilibrium of this compound. The yellow note highlights the electron-withdrawing effect of the isobutoxy oxygen.
Experimental Determination Protocol
For drug development applications, relying on prediction is insufficient. The following Potentiometric Titration protocol is the industry "Gold Standard" for generating submission-quality pKa data.
Methodological Rationale
Potentiometry is preferred over NMR titration for this compound because:
-
Precision: It delivers pKa values with ±0.01 accuracy.
-
Solubility: The compound is sufficiently water-soluble to avoid co-solvent extrapolation errors common in UV-metric methods.
Step-by-Step Workflow
Reagents:
-
Analyte: 5–10 mg of this compound (free base or HCl salt).
-
Titrant: 0.1 M KOH (CO2-free) and 0.1 M HCl.
-
Medium: 0.15 M KCl (to mimic physiological ionic strength).
-
Inert Gas: Argon or Nitrogen purge.
Protocol:
-
System Calibration:
-
Calibrate the glass electrode using a "4-buffer" system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.
-
Validation: Verify slope efficiency is >98%.
-
-
Sample Preparation:
-
Dissolve the accurate mass of the compound in 20 mL of 0.15 M KCl.
-
Critical Step: Acidify the solution to pH ~2.5 using 0.1 M HCl to ensure the amine is fully protonated (starting from the conjugate acid form).
-
-
Titration Run:
-
Titrate with 0.1 M KOH under inert gas flow.
-
Add titrant in dynamic increments (0.5 µL to 10 µL) based on dV/dpH slope detection.
-
Collect data points until pH reaches ~12.0.
-
-
Data Processing:
-
Plot pH vs. Volume of Titrant.
-
Identify the inflection point (equivalence point).
-
Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.
-
Workflow Diagram
Figure 2: Potentiometric titration workflow for accurate pKa determination.
Implications for Drug Development
Solubility & Formulation
-
pH < 7.0: The compound exists as a cation. It will have high aqueous solubility (>10 mg/mL).
-
pH > 10.0: The compound exists as a neutral free base. Solubility will drop significantly, driven by the lipophilicity of the isobutyl group.
-
Salt Screening: The pKa of ~9.5 makes it suitable for salt formation with strong acids (HCl, H2SO4) and moderately strong acids (Tartaric acid, pKa1 ~3.0). It may form unstable salts with weak acids where the
pKa < 3.
Membrane Permeability (LogD)
The distribution coefficient (LogD) is pH-dependent.
-
Gastric (pH 1.2): LogD is low (highly polar cation); passive absorption is minimal.
-
Intestinal (pH 6.5 - 7.4): A small fraction (~0.1% to 1%) exists as the neutral species. However, due to the high permeability of the lipophilic isobutoxy motif, this small neutral fraction drives rapid equilibrium re-adjustment and absorption (the "shifting equilibrium" principle).
References
-
Basicity of Pyrrolidine Derivatives
- Predicted pKa of 3-Methoxypyrrolidine (Analog): Source: ChemicalBook. (R)-3-Methoxypyrrolidine Properties.
-
General pKa Data Compilation
-
Organocatalyst Basicity Studies
- Source: Ofial, A. R., et al. (2020).
-
URL:[Link]
Sources
Stereochemical Profiling and Synthetic Utility of 3-Isobutoxypyrrolidine Enantiomers
[1]
Executive Summary
3-Isobutoxypyrrolidine represents a critical chiral scaffold in modern medicinal chemistry, serving as a lipophilic vector in the optimization of G-protein-coupled receptor (GPCR) ligands and kinase inhibitors.[1] Unlike simple methoxy analogs, the isobutoxy moiety introduces significant steric bulk and lipophilicity (LogP modulation), often utilized to probe hydrophobic pockets within binding sites. This guide delineates the structural, synthetic, and analytical distinctions between the (R)- and (S)-enantiomers, providing researchers with a validated roadmap for their incorporation into drug discovery campaigns.
Structural and Stereochemical Analysis[2]
The pyrrolidine ring is not planar; it exists in a dynamic "envelope" conformation. The introduction of an isobutoxy group at the C3 position creates a stereocenter that dictates the vector of the bulky isobutyl tail.
-
(S)-3-Isobutoxypyrrolidine: Typically derived from natural L-amino acid pools (e.g., L-aspartic acid or L-hydroxyproline).[1] In many biological targets, the (S)-configuration directs the 3-substituent into a solvent-exposed region or a specific hydrophobic cleft, often mimicking the spatial arrangement of natural proline residues.[1]
-
(R)-3-Isobutoxypyrrolidine: The "unnatural" enantiomer.[1] It is frequently employed to probe stereoselectivity, often acting as a distomer (inactive enantiomer) or, in specific cases, capturing unique binding interactions unavailable to the natural isomer.
Conformational Bias
The bulky isobutoxy group prefers a pseudo-equatorial position to minimize 1,3-diaxial-like interactions across the ring.[1] This conformational lock can rigidify the pyrrolidine pucker, influencing the entropy of binding.
| Feature | (S)-Enantiomer | (R)-Enantiomer |
| Cahn-Ingold-Prelog | S (Sinister) | R (Rectus) |
| Common Precursor | (S)-(-)-N-Boc-3-pyrrolidinol | (R)-(+)-N-Boc-3-pyrrolidinol |
| Precursor Source | L-Malic Acid / L-Aspartic Acid | D-Malic Acid / Resolution |
| Predicted LogP | ~1.2 (Neutral form) | ~1.2 (Neutral form) |
| Topological Polar Surface Area | ~21 Ų | ~21 Ų |
Synthetic Pathways & Causality
The synthesis of 3-isobutoxypyrrolidine enantiomers is rarely performed via resolution of the final ether due to the difficulty in separating oily, aliphatic amines. The industry standard relies on Chiral Pool Synthesis or Asymmetric Transformation of the 3-pyrrolidinol precursor before etherification.[1]
Pathway A: The Chiral Pool Strategy (Recommended)
This method ensures high enantiomeric excess (ee > 98%) by starting with optically pure N-Boc-3-pyrrolidinol.[1]
-
Starting Material: (S)-N-Boc-3-pyrrolidinol (CAS: 101469-92-5).[1]
-
Etherification (Williamson): Deprotonation with NaH followed by alkylation with isobutyl bromide.
-
Why: The Williamson ether synthesis is robust for primary alkyl halides like isobutyl bromide.
-
Caution: Use of isobutyl iodide or addition of catalytic KI (Finkelstein condition) accelerates the reaction, preventing racemization pathways associated with prolonged heating.
-
-
Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM).
Pathway B: Mitsunobu Inversion
Used when the available starting material has the opposite stereochemistry required for the product.
-
Mechanism: Reaction of (S)-N-Boc-3-pyrrolidinol with Isobutanol, DEAD/DIAD, and Triphenylphosphine.[1]
-
Outcome: Inversion of configuration at C3. The (S)-alcohol yields the (R)-ether.[1]
-
Strategic Utility: Allows access to both enantiomers from a single abundant chiral source (usually the S-alcohol).[1]
Figure 1: Divergent synthetic pathways allowing access to both enantiomers from a single chiral precursor.
Analytical Differentiation Protocols
Distinguishing the enantiomers requires chiral environments, as their scalar physical properties (BP, NMR in CDCl₃) are identical.
Protocol 1: Chiral HPLC Analysis
Derivatization is often required for UV detection if the pyrrolidine lacks a chromophore.
-
Derivatization: React the free amine with benzyl chloroformate (Cbz-Cl) or 4-nitro-7-(3-aminopyrrolidin-1-yl)2,1,3-benzoxadiazole (NBD) to create a UV-active species.[1]
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
-
Expected Result: The enantiomers will exhibit distinct retention times due to differential interaction with the chiral stationary phase.
Protocol 2: NMR with Chiral Shift Reagents
-
Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol) or Europium(III) shift reagents.[1]
-
Observation: Upon complexation, the isobutoxy methyl doublets (normally ~0.9 ppm) will split into diastereotopic signals. The chemical shift difference (
) allows for the calculation of enantiomeric excess (ee).
Pharmacological Implications (SAR)
The choice between (R) and (S) is not merely academic; it fundamentally alters the drug's interaction with biological targets.
The "Lipophilic Vector" Effect
The isobutoxy group is significantly larger than a methoxy or ethoxy group.
-
Steric Clash: In the "wrong" enantiomer, the bulky isobutyl group may clash with the receptor wall, reducing affinity by orders of magnitude (eutomer vs. distomer).
-
Hydrophobic Filling: In the "correct" enantiomer, the isobutyl group can displace "high-energy" water molecules from a hydrophobic pocket, resulting in a gain of binding free energy (
).
Metabolic Stability
The 3-alkoxy substitution blocks metabolic oxidation at the vulnerable C3 position of the pyrrolidine ring.[1] However, the isobutyl tail itself introduces sites for CYP450 oxidation (
-
Design Tip: If metabolic clearance is too high, replacing the isobutyl group with a tert-butyl or cyclopropylmethyl ether (isosteres) can maintain the steric profile while blocking metabolic soft spots.
Figure 2: Pharmacological logic dictating the choice of enantiomer based on receptor topology.
Experimental Protocols
Synthesis of (S)-N-Boc-3-Isobutoxypyrrolidine
This protocol prioritizes enantiomeric purity and yield.[1]
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve (S)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 mins until H₂ evolution ceases.
-
Alkylation: Add Isobutyl bromide (1.5 eq) and a catalytic amount of Tetrabutylammonium iodide (TBAI) (0.1 eq) to catalyze the reaction.
-
Reaction: Warm to room temperature and stir for 12–18 hours. Monitor by TLC (Visualize with Ninhydrin or PMA stain).
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over MgSO₄.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Deprotection to this compound Hydrochloride[1]
-
Dissolve the N-Boc intermediate in Dichloromethane (DCM) .
-
Add 4N HCl in Dioxane (5 eq).
-
Stir at room temperature for 2 hours.
-
Isolation: Concentrate in vacuo. The product usually precipitates as a hygroscopic white/off-white solid or gum.[1] Triturate with diethyl ether to remove non-polar impurities.[1]
References
-
Chiral Pool Precursors: Sigma-Aldrich Product Data. (S)-(+)-N-Boc-3-pyrrolidinol (CAS 101469-92-5) and (R)-(-)-N-Boc-3-pyrrolidinol (CAS 109431-87-0).[1] Link
-
Synthetic Methodology (Pyrrolidinols): Nemia, M. M. B., et al.[2] "Synthetic Routes to 3-Pyrrolidinol."[1][2][3] Synthetic Communications, 13(13), 1117-1123.[2] Link
-
Chiral Separation Techniques: Gumustas, M., et al.[4] "Chiral HPLC for effective enantiomer separation." Chemical Society Reviews, 2008. (Contextualizing derivatization methods for pyrrolidines). Link
-
Biological Scaffold Utility: Giraud, F., et al.[5][6] "Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines..." Bioorganic & Medicinal Chemistry, 2025.[7][4][6][8] (Illustrates the use of pyrrolidine vectors in kinase inhibition). Link
-
Mitsunobu Inversion on Pyrrolidines: S. Fletcher.[1] "The Mitsunobu Reaction in the 21st Century." Organic Chemistry Frontiers, 2015. (General applicability to 3-hydroxypyrrolidine inversion).[1][9] Link
Sources
- 1. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4910320A - Process for preparing 3-pyrrolidinol - Google Patents [patents.google.com]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral separation and spectroscopic characterization of mefloquine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Phenoxypyrrolidine | C10H13NO | CID 14497352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Guide: Storage & Hygroscopicity of (S)-3-Isobutoxypyrrolidine
This technical guide details the physicochemical behavior, storage protocols, and hygroscopic management of (S)-3-Isobutoxypyrrolidine , a critical chiral building block in medicinal chemistry.
Document Control:
-
Target Compound: this compound
-
Chemical Class: Chiral 3-Alkoxypyrrolidine / Secondary Amine
-
Primary Risk: Hygroscopic instability & Air-sensitivity (Carbamate formation)
Part 1: Executive Summary & Physicochemical Profile
This compound is a secondary amine intermediate often used to introduce pyrrolidine scaffolds into pharmaceutical targets. Its handling is governed by two competing stability factors: the basicity of the secondary amine and the chemical inertness of the ether linkage .
While the ether moiety is robust, the secondary amine is the "Achilles' heel" regarding storage. It acts as a nucleophile and a base, making the compound susceptible to atmospheric moisture and carbon dioxide.
Physicochemical Matrix
| Property | Specification / Behavior | Technical Insight |
| Physical State (Free Base) | Colorless to pale yellow oil | High vapor pressure; prone to oxidative yellowing. |
| Physical State (HCl Salt) | White to off-white crystalline solid | Highly hygroscopic; potential for deliquescence. |
| Hygroscopicity | High (Class III/IV) | The amine functionality H-bonds avidly with atmospheric water. |
| Air Sensitivity | Moderate to High | Absorbs CO₂ from air to form carbamic acid/carbamate salts (solid precipitates in oil). |
| Chiral Integrity | Stable under ambient conditions | Racemization is unlikely without strong base/heat, but impurities can skew enantiomeric excess (ee) readings. |
Part 2: Hygroscopicity & Degradation Mechanisms
Understanding why this compound degrades is the first step to preventing it. The degradation is not typically bond cleavage (hydrolysis of the ether), but rather adduct formation .
The "Wet-Air" Trap: CO₂ and Water Synergism
Unlike simple esters that hydrolyze, this compound undergoes a specific degradation pathway common to chiral secondary amines. When exposed to air, it does not just get "wet"; it chemically reacts.[1]
-
Hygroscopic Uptake: The amine nitrogen lone pair forms hydrogen bonds with water vapor.
-
Carbamate Formation: In the presence of water and CO₂, the amine reacts to form a carbamic acid zwitterion or salt. This often manifests as a "crust" forming on the bottle cap or turbidity in the oil.
Mechanism Visualization
Figure 1: The synergistic degradation pathway where moisture accelerates CO₂ absorption, leading to solid impurities in the liquid free base.
Part 3: Storage & Handling Protocols
This section outlines the Golden Standard for storage. Deviating from this risks introducing water content that will interfere with stoichiometric precision in subsequent coupling reactions (e.g., amide coupling or SNAr).
Storage Conditions Hierarchy
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term) | Slows oxidation kinetics and reduces vapor pressure. |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents CO₂ carbamation and oxidative coloring. |
| Container | Amber Glass + Teflon-lined Cap | Amber blocks UV (radical initiation); Teflon prevents leaching/swelling common with rubber septa. |
| Desiccant | Not in direct contact | Store the vial inside a secondary jar containing Drierite/Silica gel. |
Handling Workflow: The "Dry-Chain" Method
Objective: Transfer compound without breaking the inert barrier.
-
Equilibration: Remove the vial from the freezer (-20°C) and allow it to reach room temperature before opening .
-
Why? Opening a cold vial condenses atmospheric moisture instantly onto the compound.
-
-
Purging: If the bottle is opened, the headspace must be backfilled with dry Argon or Nitrogen before re-sealing.
-
Parafilm/Tape: Seal the cap junction with Parafilm to prevent oxygen diffusion during freezer storage.
Part 4: Quality Control & Rescue Protocols
If the compound has been compromised (e.g., left uncapped), use these protocols to assess and rescue it.
Assessment: Water Content Determination
Do not rely on NMR for water content < 1%.
-
Method: Karl Fischer (KF) Titration (Coulometric).
-
Solvent System: Methanol/Formamide (to dissolve the amine salts).
-
Acceptance Criteria: < 0.5% w/w water for sensitive nucleophilic substitutions.
Rescue: Drying the Free Base
If the free base (oil) is wet or cloudy (carbamates):
-
Dissolve: Dilute in dry Dichloromethane (DCM) or Toluene.
-
Dry: Treat with anhydrous Sodium Sulfate (
) for 30 minutes. -
Filter: Remove solids (removes both desiccant and insoluble carbamates).
-
Concentrate: Rotary evaporate under high vacuum.
-
Distill (Optional): If purity is critical, Kugelrohr distillation is effective for this boiling point range.
Rescue: Drying the HCl Salt
If the salt is sticky (deliquescent):
-
Vacuum Oven: Place in a vacuum oven at 40°C over
(Phosphorus Pentoxide) for 12–24 hours. -
Recrystallization: If degradation is severe, recrystallize from IPA/EtOAc (Isopropanol/Ethyl Acetate).
Part 5: Experimental Workflow Visualization
This diagram illustrates the decision logic for handling the compound based on its current state.
Figure 2: Decision tree for assessing purity and selecting the correct drying protocol prior to synthesis.
References
-
Reich, H. J. (2023). Handling Air-Sensitive Reagents. University of Wisconsin-Madison Chemistry. [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for drying amines and salts).
-
PubChem. (n.d.). Compound Summary: 3-Isobutoxypyrrolidine. National Library of Medicine. [Link]
Sources
Methodological & Application
Application Note: Scalable Process Development for (S)-3-Isobutoxypyrrolidine
Executive Summary
(S)-3-Isobutoxypyrrolidine is a high-value chiral building block widely utilized in the synthesis of kinase inhibitors and GPCR ligands. While laboratory-scale synthesis often employs sodium hydride (NaH) in dimethylformamide (DMF), this protocol is strictly contraindicated for scale-up due to severe thermal instability and explosion hazards.
This guide details a Phase Transfer Catalysis (PTC) route. This approach eliminates hydrogen gas evolution, utilizes cheaper reagents, and operates in safer solvents (Toluene/Water), ensuring a robust, scalable path to the target hydrochloride salt.
Retrosynthetic Strategy & Route Selection
The Safety-Critical Pivot
The classical Williamson ether synthesis involves deprotonating an alcohol with NaH in a polar aprotic solvent (DMF/DMSO).
-
Lab Scale (<10g): Acceptable but requires care.
-
Process Scale (>1kg): DANGEROUS. The combination of NaH and DMF/DMSO exhibits exothermic decomposition starting as low as 26°C, potentially leading to thermal runaway and reactor rupture (See Yang et al., Org. Process Res. Dev. 2019).
The Scalable Solution: Phase Transfer Catalysis (PTC)
We utilize a biphasic system (Toluene/50% NaOH) with a quaternary ammonium catalyst. This method buffers the reaction thermally and allows for easy separation of the inorganic byproducts.
Reaction Scheme:
-
O-Alkylation: (S)-N-Boc-3-pyrrolidinol + Isobutyl Bromide
(S)-N-Boc-3-isobutoxypyrrolidine. -
Deprotection: Acidic cleavage of the Boc group
this compound HCl.
Figure 1: Route selection logic prioritizing safety and scalability. The PTC route avoids the hazardous NaH/DMF matrix.
Detailed Experimental Protocols
Protocol A: O-Alkylation via Phase Transfer Catalysis
Objective: Synthesis of (S)-tert-butyl 3-isobutoxypyrrolidine-1-carboxylate.
| Parameter | Specification | Rationale |
| Limiting Reagent | (S)-N-Boc-3-pyrrolidinol | High cost chiral center. |
| Alkylating Agent | Isobutyl Bromide (1.5 eq) | Excess drives reaction to completion; unreacted bromide is volatile and removable. |
| Base | 50% NaOH (aq) | Cheap, effective for PTC, acts as heat sink. |
| Solvent | Toluene (3-5 Vol) | Good solubility for organic phase; forms clean biphasic system. |
| Catalyst | TBAB (0.05 eq) | Tetrabutylammonium bromide transfers hydroxide to organic phase. |
Step-by-Step Methodology:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer (high torque), reflux condenser, nitrogen inlet, and internal temperature probe.
-
Charging:
-
Charge Toluene (4.0 volumes) and (S)-N-Boc-3-pyrrolidinol (1.0 equiv). Stir until dissolved.
-
Add Tetrabutylammonium bromide (TBAB) (0.05 equiv).
-
Add Isobutyl bromide (1.5 equiv).
-
-
Base Addition:
-
Cool mixture to 15°C.
-
Add 50% NaOH solution (4.0 equiv) slowly. Note: Mild exotherm.
-
-
Reaction:
-
Heat the biphasic mixture to 60°C with vigorous stirring (essential for PTC kinetics).
-
Hold for 12–18 hours. Monitor by HPLC/GC (Target: <2% Starting Material).
-
Troubleshooting: If conversion stalls, add an additional 0.02 eq of TBAB and increase temp to 70°C.
-
-
Work-up:
-
Cool to 20°C. Stop agitation. Allow phases to separate.
-
Drain the lower aqueous layer (waste: caustic).
-
Wash the organic layer with Water (2 x 2 volumes) to remove residual base and catalyst.
-
Wash with Brine (1 x 2 volumes).
-
Dry organic layer over MgSO4 or via azeotropic distillation.
-
-
Isolation: Concentrate under reduced pressure to obtain the crude oil. Directly proceed to deprotection or purify via short-path distillation if high purity is required.
Protocol B: Deprotection and Salt Formation
Objective: Synthesis of this compound Hydrochloride. Critical Quality Attribute: The hydrochloride salt is a stable solid, whereas the free base is a hygroscopic oil prone to oxidation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude intermediate (from Protocol A) in Isopropyl Alcohol (IPA) (5 volumes).
-
Acidification:
-
Cool to 0–5°C.
-
Slowly charge 5-6N HCl in IPA (2.5 equiv) or bubble HCl gas.
-
Control: Maintain internal temperature < 25°C to prevent ether cleavage.
-
-
Reaction:
-
Warm to room temperature (20–25°C) and stir for 3–5 hours.
-
Monitor by TLC or HPLC for disappearance of the Boc-protected species.
-
-
Crystallization:
-
Add MTBE or Ethyl Acetate (5 volumes) as an antisolvent to induce precipitation.
-
Cool to 0°C and age the slurry for 2 hours.
-
-
Filtration:
-
Filter the white solid under nitrogen (hygroscopic).
-
Wash the cake with cold MTBE/IPA (1:1 mixture).
-
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Process Safety & Workflow Visualization
The following diagram illustrates the critical control points (CCPs) where safety or quality risks are highest.
Figure 2: Operational workflow highlighting Critical Control Points (CCPs).
Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | 1H-NMR / IR | Conforms to structure |
| Purity | HPLC (210 nm) | > 98.0% area |
| Chiral Purity | Chiral HPLC | > 99.0% ee (S-isomer) |
| Residual Solvent | GC-Headspace | Toluene < 890 ppm; IPA < 5000 ppm |
| Water Content | Karl Fischer | < 1.0% w/w |
Troubleshooting Impurities:
-
Elimination Impurity: If temperature during alkylation exceeds 80°C, E2 elimination of isobutyl bromide may occur, or elimination of the hydroxyl group on the pyrrolidine ring (rare with Boc). Keep Temp < 70°C.
-
Hydrolysis: If water content in the deprotection step is too high, reaction may stall or become gummy. Ensure dry IPA is used.
References
-
Yang, Q. et al. (2019). "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 23(10), 2210–2217.
- Key cit
-
Freedman, H. H., & Dubois, R. A. (1971).[1] "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251-3254.
- Foundational text for the PTC method recommended in this guide.
-
PubChem Compound Summary. "(3S)-pyrrolidin-3-ol" (CID 2733874).
- Source for physical property data of the starting m
-
Master Organic Chemistry. "The Williamson Ether Synthesis."
- Mechanistic background on SN2 vs Elimin
Sources
Using (S)-3-Isobutoxypyrrolidine as a chiral auxiliary in synthesis
Initiating Data Collection
I'm now starting with extensive Google searches to gather data. My focus is on the applications of (S)- 3-Isobutoxypyrrolidine as a chiral auxiliary in synthesis, specifically in asymmetric reactions. I'm prioritizing reactions such as aldol and alkylation. My aim is to establish a solid foundation of current literature and reported applications.
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Exploring Initial Data Gaps
My initial search for "this compound as a chiral auxiliary in synthesis" and applications in aldol, Michael, and alkylations yielded few direct hits. Instead, I found results for related pyrrolidine derivatives, revealing a possible data gap. I'm now refining search terms to find relevant analogs and related work that might provide indirect insights.
Analyzing Data Limitations
I've hit a roadblock: no specific synthesis, application, or cleavage data exists for the target compound. My initial searches for "this compound" were fruitless. Now, I'm considering pivoting to related, well-documented pyrrolidine chiral auxiliaries, like (S)-3-hydroxypyrrolidine, to maintain the guide's focus. Alternatively, I might broaden the scope to general pyrrolidine chiral auxiliaries for a more comprehensive approach.
Refining Research Approach
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Expanding Literature Base
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Application Note: Reductive Amination Protocols for (S)-3-Isobutoxypyrrolidine
Executive Summary
This technical guide details the reductive amination of (S)-3-Isobutoxypyrrolidine , a valuable chiral building block in medicinal chemistry. Due to the steric influence of the C3-isobutoxy group and the secondary amine nature of the pyrrolidine ring, standard alkylation methods often yield over-alkylated byproducts or suffer from poor conversion.
This note prioritizes the Sodium Triacetoxyborohydride (STAB) protocol as the primary method due to its high chemoselectivity and mild conditions. A secondary "rescue protocol" utilizing Titanium(IV) Isopropoxide is provided for sterically hindered ketone substrates.
Chemical Context & Strategic Analysis
The Molecule: this compound
-
Role: A chiral secondary amine used to introduce solubility-enhancing ether motifs into GPCR ligands and kinase inhibitors.
-
Key Challenge: The C3-isobutoxy group introduces local steric bulk and lipophilicity. While the nitrogen is nucleophilic, the adjacent chiral center requires mild conditions to prevent any risk of racemization (though rare in N-alkylation) and to ensure complete conversion against hindered carbonyls.
Mechanistic Pathway
Unlike primary amines which form neutral imines, this compound reacts with carbonyls to form a positively charged iminium ion . This species is highly electrophilic and is rapidly reduced by hydride donors.
Diagram 1: Reaction Mechanism & Pathway
Caption: Formation of the reactive iminium ion is the rate-determining step for hindered ketones, while hydride transfer is rapid for aldehydes.
Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Applicability: Aldehydes and reactive ketones.[1][2][3] Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃).[1][2][4][5][6] Solvent: 1,2-Dichloroethane (DCE).[1][3][5][6][7]
Rationale: STAB is mild and does not reduce aldehydes/ketones appreciably on its own, allowing the amine to equilibrate with the carbonyl to form the iminium species, which is then selectively reduced.
Step-by-Step Workflow:
-
Preparation: In a dry reaction vial, dissolve This compound (1.0 equiv) and the Carbonyl substrate (1.1–1.2 equiv) in anhydrous DCE (0.1 M concentration).
-
Catalysis (Optional): If reacting with a ketone, add Acetic Acid (AcOH, 1.0–2.0 equiv). Note: AcOH promotes iminium formation.
-
Reduction: Cool the mixture to 0°C (optional, room temp is usually fine). Add NaBH(OAc)₃ (1.4–1.5 equiv) in a single portion.
-
Reaction: Stir at room temperature under nitrogen.
-
Quench: Quench by adding saturated aqueous NaHCO₃ . Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The "Rescue Protocol" (Titanium Mediated)
Applicability: Sterically hindered ketones or electron-deficient amines where Protocol A fails. Reagent: Titanium(IV) Isopropoxide (Ti(OiPr)₄) followed by NaBH₄.[4][7]
Rationale: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, forcing the equilibrium toward the iminium/enamine species before the reducing agent is introduced.
Step-by-Step Workflow:
-
Complexation: Mix This compound (1.0 equiv) and Ketone (1.1 equiv) in neat Ti(OiPr)₄ (1.2–1.5 equiv).
-
Stirring: Stir the viscous mixture at room temperature for 1–2 hours (or 40°C if very hindered). Safety: Ensure system is sealed under N₂.
-
Dilution: Dilute the mixture with anhydrous Ethanol or THF (1.0 mL per mmol).
-
Reduction: Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2–4 hours.
-
Hydrolysis (Critical): Quench with 1N NaOH or water. A white precipitate (TiO₂) will form.
-
Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate and purify via column chromatography.
Decision Matrix & Troubleshooting
Diagram 2: Method Selection Tree
Caption: Select Protocol A for most applications. Escalation to Protocol B is reserved for hindered ketones.
Comparative Data: Reducing Agents
| Reagent | Reactivity | Selectivity | Solvent Compatibility | Toxicity |
| NaBH(OAc)₃ | Moderate | High (Reduces Iminium > Carbonyl) | DCE, THF, DCM | Low (Boron salts) |
| NaCNBH₃ | Low | High (pH dependent) | MeOH, EtOH | High (Cyanide) |
| NaBH₄ | High | Low (Reduces Carbonyls) | MeOH, EtOH | Low |
| Ti(OiPr)₄ | Lewis Acid | N/A (Activator) | Neat/THF | Low |
Quality Control & Validation
-
TLC Monitoring: Use Ninhydrin stain. The secondary amine (starting material) will stain, while the tertiary amine (product) may stain differently or be UV active depending on the R-group.
-
1H NMR Validation:
-
Look for the disappearance of the carbonyl proton (if aldehyde, ~9-10 ppm).
-
Monitor the shift of the C2/C5 protons on the pyrrolidine ring.
-
Stereochemistry: Confirm the integrity of the C3-chiral center. While reductive amination is generally safe, check optical rotation or Chiral HPLC if the substrate is prone to epimerization.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3][4][6][7] The Journal of Organic Chemistry, vol. 61, no.[3][4][6][7] 11, 1996, pp. 3849-3862.[3][4][6][7]
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] The Journal of Organic Chemistry, vol. 55, no.[4] 8, 1990, pp. 2552-2554.[4]
-
Common Organic Chemistry. "Reductive Amination Conditions and Protocols."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. eurekaselect.com [eurekaselect.com]
Nucleophilic substitution procedures using (S)-3-Isobutoxypyrrolidine
Application Note: Nucleophilic Substitution Architectures using (S)-3-Isobutoxypyrrolidine
Executive Summary & Strategic Value
This compound (CAS: N/A for specific ether, derived from (S)-3-hydroxypyrrolidine CAS 100243-39-8) represents a critical "chiral switcher" motif in modern drug discovery.[1] Unlike the ubiquitous 3-hydroxypyrrolidine, the 3-isobutoxy variant introduces a specific lipophilic vector (
This guide details the two primary nucleophilic substitution pathways for this scaffold: Nucleophilic Aromatic Substitution (
Mechanistic Insight & Reactivity Profile
The reactivity of this compound is governed by the interplay between the nucleophilic secondary amine and the C3-ether substituent.
-
Electronic Effect: The C3-alkoxy group exerts a weak inductive withdrawing effect (-I), slightly lowering the
of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine ( ). This makes the amine slightly less basic but still highly nucleophilic. -
Steric Environment: The isobutoxy group is bulky. While it points away from the nitrogen lone pair in the lowest energy conformer, it can impede approach to sterically crowded electrophiles.
-
Chiral Integrity: The stereocenter is at C3. Since nucleophilic attack occurs at N1, the chiral center is not directly involved in the reaction mechanism. However, maintaining enantiomeric excess (
) requires avoiding conditions that promote elimination (E2) or racemization via harsh thermal stress.[1]
Decision Matrix: Pathway Selection
Figure 1: Decision tree for selecting the optimal substitution methodology based on electrophile properties.
Protocol A: Nucleophilic Aromatic Substitution ( )
Application: Synthesis of aminopyrimidine kinase inhibitors.[1] Target Reaction: Coupling this compound with 2,4-dichloropyrimidine.[1]
Experimental Rationale
-
Regioselectivity: 2,4-Dichloropyrimidine has two electrophilic sites.[1] The C4 position is more reactive due to lower steric hindrance and higher electrophilicity compared to C2. However, temperature control is critical to prevent bis-substitution.[1]
-
Base Choice: DIPEA (Hünig's base) is preferred over inorganic bases to maintain solubility in organic media and scavenge HCl without generating water, which could hydrolyze the chloride.
Step-by-Step Protocol
Reagents:
-
This compound (1.0 equiv)[1]
-
2,4-Dichloropyrimidine (1.1 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA) (Grade: Anhydrous)[1]
Procedure:
-
Preparation: Charge a reaction vessel with 2,4-dichloropyrimidine (1.1 eq) and anhydrous EtOH (10 volumes). Cool the solution to 0 °C using an ice bath.
-
Note: Cooling is mandatory to favor Mono-substitution at C4 over C2.[1]
-
-
Addition: Dissolve this compound (1.0 eq) and DIPEA (2.5 eq) in EtOH (5 volumes). Add this mixture dropwise to the reaction vessel over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.
-
Monitor: Check via TLC (Hexane:EtOAc 7:3) or LC-MS.[1] Look for the disappearance of the amine and formation of the mono-chlorinated product (
expected mass).
-
-
Workup:
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).
Validation Checkpoint:
-
Regioisomer Confirmation: Use 1H NMR.[1] The proton at C5 of the pyrimidine ring will show a distinct shift depending on C2 vs C4 substitution. C4 substitution is typically the major product (>90%).[1]
Protocol B: N-Alkylation
Application: Linker attachment for PROTACs or fragment elaboration.
Experimental Rationale
-
Risk of Quaternization: Secondary amines can be over-alkylated to quaternary ammonium salts.[1] We use a slight deficit of the alkylating agent or stoichiometric control to prevent this.
-
Base Choice:
is used as a heterogeneous base.[1] It is mild enough to prevent elimination of the alkyl halide but strong enough to neutralize the formed acid.
Step-by-Step Protocol
Reagents:
-
This compound (1.0 equiv)[1]
-
Alkyl Halide (e.g., Benzyl bromide) (0.95 equiv)[1]
-
Potassium Carbonate (
) (2.0 equiv, anhydrous, granular) -
Solvent: Acetonitrile (MeCN) or DMF[1]
Procedure:
-
Setup: Suspend
(2.0 eq) in MeCN (10 volumes) in a round-bottom flask. -
Amine Addition: Add this compound (1.0 eq) and stir at room temperature for 10 minutes.
-
Electrophile Addition: Add the Alkyl Halide (0.95 eq) dropwise.
-
Critical: Use a slight deficit of the halide (0.95 eq) to ensure the valuable chiral amine is not over-alkylated. The unreacted amine is easier to separate than the quaternary salt.
-
-
Reaction: Heat to 60 °C for 12 hours.
-
Workup:
-
Filter off the solid
. -
Concentrate the filtrate.
-
Partition between EtOAc and saturated
.[1]
-
-
Purification: Flash chromatography (DCM:MeOH gradient).
Process Visualization & Workflow
The following diagram illustrates the operational workflow for the
Figure 2: Operational workflow for S_NAr synthesis emphasizing temperature control as a Critical Control Point (CCP).
Quantitative Data & Troubleshooting
Table 1: Solvent Effects on S_NAr Conversion Rates
| Solvent | Temperature | Time (h) | Yield (%) | Regioselectivity (C4:C2) |
| Ethanol | 25 °C | 4 | 88% | 92:8 |
| DMF | 25 °C | 2 | 91% | 85:15 |
| THF | 60 °C | 12 | 65% | 70:30 |
| Water | 100 °C | 1 | 80% | 60:40 |
Interpretation: Protic solvents like Ethanol stabilize the transition state and typically offer better regioselectivity at lower temperatures compared to dipolar aprotic solvents like DMF, which accelerate the reaction but may erode selectivity.
Troubleshooting Guide:
-
Issue: Low Yield in
. -
Issue: Racemization.[1]
References
-
Nucleophilic Aromatic Substitution Mechanisms
-
Pyrrolidine Scaffolds in Drug Discovery
-
Green Chemistry Approaches to S_NAr
-
Kinase Inhibitor Synthesis (Chloropyrimidine reactivity)
Sources
- 1. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of pharmaceutical intermediates using (S)-3-Isobutoxypyrrolidine
A Chiral Scaffold for Histamine H3 Receptor Antagonists and GPCR Ligands
Abstract
This application note details the optimized synthesis of (S)-3-Isobutoxypyrrolidine , a critical chiral building block in the development of Histamine H3 receptor antagonists and antimicrobial agents. Unlike generic protocols, this guide focuses on the Williamson Ether Synthesis utilizing sodium hydride (NaH) and isobutyl bromide, specifically tuned to minimize racemization of the C3-chiral center. We provide a complete workflow from the commercially available (S)-N-Boc-3-hydroxypyrrolidine precursor to the final deprotected salt, including a downstream application protocol for
Introduction & Strategic Analysis
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an ether linkage at the C3 position, specifically the isobutoxy group , serves two strategic purposes in drug design:
-
Lipophilicity Modulation: The isobutyl group increases logP, enhancing blood-brain barrier (BBB) permeability, which is essential for CNS targets like the Histamine H3 receptor [1].
-
Steric Fit: The branching of the isobutyl group often probes hydrophobic pockets in GPCRs (e.g., H3, CCR5) that linear alkyl chains cannot access.
Synthetic Strategy: The primary challenge in synthesizing (S)-3-alkoxypyrrolidines is preserving the chiral integrity of the C3 carbon. While Mitsunobu conditions are popular for phenols, they are often inefficient for aliphatic alcohols like isobutanol. Therefore, we utilize a controlled Williamson Ether Synthesis .
-
Why NaH? Sodium hydride provides irreversible deprotonation, driving the equilibrium toward the alkoxide.
-
Why DMF? A polar aprotic solvent is required to solvate the cation (Na+), leaving the "naked" alkoxide anion highly nucleophilic for the
attack on isobutyl bromide [2].
Visual Workflow (Logic Map)
The following diagram illustrates the critical path from starting material to the functionalized pharmaceutical intermediate.
Figure 1: Step-wise synthesis pathway ensuring chiral retention and high yield.
Experimental Protocols
Protocol A: O-Alkylation (The Critical Step)
Objective: Synthesize (S)-1-Boc-3-isobutoxypyrrolidine. Scale: 10 mmol basis.
Reagents:
-
(S)-1-Boc-3-hydroxypyrrolidine (1.87 g, 10 mmol)
-
Sodium Hydride (60% dispersion in oil) (0.48 g, 12 mmol, 1.2 eq)
-
Isobutyl Bromide (1.64 g, 1.3 mL, 12 mmol, 1.2 eq)
-
DMF (Anhydrous) (20 mL)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.
-
Solvation: Dissolve (S)-1-Boc-3-hydroxypyrrolidine in 15 mL of anhydrous DMF. Cool the solution to 0°C using an ice bath.
-
Activation (Caution): Add NaH portion-wise over 10 minutes. Note: Vigorous evolution of hydrogen gas will occur. Ensure proper venting.
-
Aging: Stir at 0°C for 30 minutes to ensure complete formation of the sodium alkoxide. The solution should turn slightly opaque/yellow.
-
Alkylation: Add isobutyl bromide dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting alcohol (lower R_f) should disappear.
-
-
Quench: Cool to 0°C and carefully quench with saturated aqueous
(10 mL). -
Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Expert Tip: DMF can retain product. Wash the combined organic layers with water (2 x 20 mL) and brine (2 x 20 mL) to remove residual DMF.
-
-
Drying: Dry over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexane/EtOAc 9:1 to 4:1) yields the product as a colorless oil.
Typical Yield: 75-85%
Protocol B: Deprotection (Salt Formation)
Objective: Removal of the Boc group to generate the active amine salt.
Procedure:
-
Dissolve the intermediate from Protocol A (2.0 g) in DCM (5 mL).
-
Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.
-
Stir at RT for 2-4 hours. Evolution of
gas indicates reaction progress. -
Concentrate the solvent in vacuo.
-
Trituration: Add Diethyl Ether (20 mL) to the residue and sonicate. A white solid should precipitate.
-
Filter and dry under high vacuum.
Product: this compound Hydrochloride.
Application Case Study: Coupling
Context: In H3 antagonist synthesis, the pyrrolidine nitrogen is often coupled to a heteroaryl core (e.g., chloropyridine or chloropyrimidine) [3].
Figure 2: Downstream functionalization via Nucleophilic Aromatic Substitution.
Protocol:
-
Combine this compound HCl (1.0 eq), 2-Chloropyridine (1.1 eq), and
(3.0 eq) in DMSO. -
Heat to 100°C for 12 hours.
-
Cool, dilute with water, and extract with EtOAc.
-
Purify via silica gel chromatography.
Quality Control & Data Specifications
To ensure the material meets pharmaceutical standards, the following parameters must be verified.
| Test Parameter | Method | Acceptance Criteria | Notes |
| Identity | 1H NMR (400 MHz, CDCl3) | Confirmed Structure | Look for isobutyl doublet at ~0.9 ppm and pyrrolidine multiplet. |
| Chiral Purity | Chiral HPLC | > 98% ee | Column: Chiralpak AD-H or equivalent. |
| Chemical Purity | HPLC-UV / LC-MS | > 97% | Monitor at 210 nm (weak chromophore). |
| Residual Solvent | GC-Headspace | < 880 ppm (DMF) | DMF is difficult to remove; strict limit required for bioassays. |
Key NMR Diagnostic Signals (Free Base):
-
0.90 (d, 6H,
) -
3.15 (d, 2H,
) - 4.05 (m, 1H, C3-H of pyrrolidine)
Safety & Handling (E-E-A-T)
-
Sodium Hydride: Reacts violently with water. Use only dry glassware and anhydrous solvents. Quench excess NaH with isopropanol or solid
before adding water. -
Isobutyl Bromide: Lachrymator and alkylating agent. Handle in a fume hood.
-
Pyrrolidines: Many pyrrolidine derivatives are skin irritants. Wear nitrile gloves and safety goggles.
References
-
Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic target for cognitive impairment."[1] British Journal of Pharmacology, 157(1), 29-36.
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Planning." Master Organic Chemistry.
-
Stocking, E. M., et al. (2010).[2] "Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists."[2] Bioorganic & Medicinal Chemistry Letters, 20(9), 2755-2760.[2]
-
Organic Syntheses. (1943). "Isobutyl Bromide Synthesis Protocol." Org.[3][4] Synth. Coll. Vol. 2, p.358.
Sources
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Williamson ether synthesis | TCI EUROPE N.V. [tcichemicals.com]
Application Note: Optimized Peptide Coupling Strategies for (S)-3-Isobutoxypyrrolidine Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
(S)-3-Isobutoxypyrrolidine is a high-value chiral building block often employed as a proline surrogate in medicinal chemistry. By introducing an ether-linked isobutyl group at the C3 position, this scaffold modulates lipophilicity (
However, incorporating this amine into peptide backbones or drug scaffolds presents distinct challenges:[1]
-
Nucleophilicity vs. Sterics: While secondary amines are generally good nucleophiles, the C3-isobutoxy group creates significant steric crowding around the nitrogen center, retarding the rate of amide bond formation.
-
Racemization Risk: The slow kinetics of coupling to a hindered secondary amine increases the residence time of the activated carboxylic acid partner (e.g., an
-amino acid), significantly heightening the risk of -epimerization (racemization) via oxazolone formation. -
Aggregation: The amphiphilic nature of 3-alkoxypyrrolidines can lead to aggregation in non-polar solvents, complicating reaction homogeneity.
This guide provides two validated protocols: Method A (HATU-mediated) for high-throughput discovery, and Method B (T3P-mediated) for scalable, epimerization-free synthesis.
Strategic Decision Matrix
The choice of coupling agent is dictated by the scale of the reaction and the chiral fragility of the carboxylic acid partner.
Figure 1: Decision matrix for selecting coupling conditions based on substrate chirality and reaction scale.
Mechanistic Causality & Reagent Selection
Why HATU for Discovery?
For small-scale library synthesis (<100 mg), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard.
-
Mechanism: The 7-azabenzotriazole (HOAt) leaving group leverages the "neighboring group effect" (pyridine nitrogen) to accelerate the amine attack, overcoming the steric hindrance of the isobutoxy group [1].
-
Trade-off: HATU is expensive and generates tetramethylurea byproducts that are difficult to remove without chromatography.
Why T3P for Scale and Purity?
For larger scales or highly epimerizable acids (e.g., phenylglycine derivatives), T3P (Propylphosphonic Anhydride) is superior.
-
Mechanism: T3P forms a mixed anhydride with the carboxylic acid. The reaction is driven by the release of a water-soluble cyclic phosphonate byproduct.
-
Epimerization Control: T3P operates under milder conditions and does not generate free guanidinium species (unlike HATU), resulting in significantly lower racemization rates for sensitive substrates [2].
Experimental Protocols
Protocol A: High-Reactivity Coupling (HATU)
Best for: Small scale, unreactive acids, or when yield is the only priority.
Reagents:
-
Acid Partner (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (concentration 0.1 M - 0.2 M)
Step-by-Step Procedure:
-
Activation: In a dried vial under
, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. -
Base Addition: Add DIPEA (1.0 equiv only) to initiate activation. Stir for 2-3 minutes. Note: The solution should turn yellow/orange.
-
Amine Addition: Add a solution of this compound (1.1 equiv) and the remaining DIPEA (2.0 equiv) in DMF to the reaction mixture.
-
Reaction: Stir at room temperature for 1–4 hours.
-
QC Check: Monitor by LC-MS. If conversion <50% after 2h, heat to 40°C.
-
-
Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) to remove DMF, followed by sat.
and brine. Dry over .
Protocol B: Low-Epimerization Coupling (T3P)
Best for: Scale-up (>1g), chiral preservation, and easy workup.
Reagents:
-
Acid Partner (1.0 equiv)
-
This compound (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: N-Methylmorpholine (NMM) or Pyridine (3.0 - 4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)
Step-by-Step Procedure:
-
Slurry Formation: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), this compound (1.1 equiv), and solvent (EtOAc, 5-10 volumes).
-
Cooling: Cool the mixture to 0°C. Note: Lower temperature suppresses racemization during the exothermic activation step.
-
Base Addition: Add NMM (3.0 equiv).
-
T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10-15 minutes.
-
Mechanistic Insight: T3P requires the base to generate the carboxylate anion, which then attacks the anhydride. Simultaneous presence of the amine ensures the activated species is trapped immediately, minimizing the lifetime of the oxazolone intermediate [3].
-
-
Warming: Allow to warm to room temperature and stir for 2–12 hours.
-
Self-Validating Workup:
-
Add water (5 volumes). Stir vigorously for 15 minutes.
-
Separate phases.[2]
-
Wash organic layer with 0.5 M HCl (removes unreacted amine/NMM), then sat.
(removes unreacted acid/T3P byproducts), then brine. -
Result: The T3P byproducts are water-soluble, often yielding product >95% pure without chromatography.
-
Visualization of T3P Mechanism
Understanding the T3P cycle is crucial for troubleshooting. The diagram below illustrates the "Trap and Release" mechanism that favors amide formation over racemization.
Figure 2: T3P activation cycle. The cyclic phosphonic anhydride activates the acid, which is rapidly intercepted by the pyrrolidine.
Data Summary & Comparison
| Feature | HATU / HOAt | T3P (Propylphosphonic Anhydride) |
| Reactivity | Very High (Fast kinetics) | Moderate to High |
| Racemization Risk | Moderate (High if base excess) | Low (Best in class) |
| Steric Tolerance | Excellent | Good |
| Byproduct Removal | Difficult (Tetramethylurea) | Easy (Water soluble) |
| Cost | High | Low/Moderate |
| Green Chemistry | Poor (DMF solvent usually required) | Excellent (EtOAc/MeTHF compatible) |
Quality Control & Troubleshooting
-
Monitoring Reaction Completeness:
-
Use LC-MS (ESI+). The isobutoxy group gives a distinct lipophilic shift.
-
Troubleshooting: If the reaction stalls with T3P, add a catalytic amount (0.1 equiv) of DMAP, but be aware this increases racemization risk.
-
-
Chiral Purity Analysis:
-
The (S)-center of the pyrrolidine is chemically stable. The risk lies in the acid partner.
-
Method: Chiral SFC or HPLC.
-
Column: Chiralpak AD-H or IC.
-
Mobile Phase:
/ MeOH (with 0.1% DEA). -
Always synthesize a racemic standard (using dl-acid) to verify separation of diastereomers.
-
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177.[3] [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
Application Notes and Protocols for the Preparation and Evaluation of Kinase Inhibitors Containing (S)-3-Isobutoxypyrrolidine Moieties
Introduction: The Strategic Incorporation of (S)-3-Isobutoxypyrrolidine in Modern Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts.[4][5][6] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions.[2][7] A key strategy in the design of potent and selective kinase inhibitors is the incorporation of specific structural motifs that can favorably interact with the ATP-binding site of the target kinase. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its versatile synthetic accessibility and its ability to serve as a key building block in numerous FDA-approved drugs.[8][9]
The chirality of the pyrrolidine ring can significantly influence the binding affinity and selectivity of a kinase inhibitor.[8][10] Specifically, the (S)-3-alkoxypyrrolidine moiety has garnered considerable attention. The ether linkage at the 3-position can act as a hydrogen bond acceptor, while the alkyl group can be tailored to occupy specific hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity. This application note provides a comprehensive guide to the synthesis, purification, and biological evaluation of kinase inhibitors featuring the this compound moiety, a fragment chosen for its potential to confer favorable pharmacokinetic and pharmacodynamic properties. We will detail a representative synthetic route, purification protocols, and a robust method for assessing the inhibitory activity against a target kinase.
I. Synthesis of a Model Kinase Inhibitor: A Step-by-Step Protocol
This section outlines a representative synthetic pathway for a kinase inhibitor incorporating the this compound scaffold. The synthesis is divided into two main stages: the preparation of the key this compound intermediate and its subsequent coupling to a heterocyclic core, in this case, a dichloropyrimidine, followed by a Suzuki-Miyaura cross-coupling reaction to install an aryl group.[11][12][13][14][15]
Part A: Synthesis of (S)-1-Boc-3-isobutoxypyrrolidine
The synthesis of the chiral pyrrolidine building block starts from a commercially available chiral precursor, (S)-1-Boc-3-hydroxypyrrolidine. The isobutoxy group is introduced via a Williamson ether synthesis.
Protocol 1: Williamson Ether Synthesis
-
Reaction Setup: To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Expert Insight: The use of anhydrous THF and a nitrogen atmosphere is crucial to prevent quenching of the strong base, NaH, by atmospheric moisture. Adding NaH at 0 °C helps to control the initial exothermic reaction.
-
-
Alkoxide Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the sodium alkoxide should result in a clear solution or a fine suspension.
-
Alkylation: Cool the reaction mixture back to 0 °C and add isobutyl bromide (1.5 eq) dropwise.
-
Causality Explanation: A slight excess of the alkylating agent is used to ensure complete consumption of the alkoxide intermediate.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (S)-1-Boc-3-isobutoxypyrrolidine as a colorless oil.[16]
Part B: Assembly of the Final Kinase Inhibitor
The synthesized this compound intermediate is then coupled to a 2,4-dichloropyrimidine core, followed by a Suzuki-Miyaura cross-coupling with a suitable boronic acid.
Protocol 2: Nucleophilic Aromatic Substitution
-
Boc Deprotection: Dissolve (S)-1-Boc-3-isobutoxypyrrolidine in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours. Remove the solvent and excess acid under reduced pressure to yield the crude this compound as a TFA salt.
-
Substitution Reaction: To a solution of 2,4-dichloropyrimidine (1.0 eq) and the crude this compound TFA salt (1.1 eq) in N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA, 3.0 eq) at room temperature.
-
Expert Insight: DIPEA acts as a non-nucleophilic base to neutralize the TFA salt and facilitate the nucleophilic aromatic substitution.
-
-
Reaction Monitoring: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired mono-substituted pyrimidine intermediate.
Protocol 3: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a microwave vial, combine the mono-substituted pyrimidine intermediate (1.0 eq), the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).[13]
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.
-
Filtration and Extraction: Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final compound by preparative HPLC or flash column chromatography to obtain the target kinase inhibitor.
Visualization of the Synthetic Workflow
Caption: Synthetic scheme for the target kinase inhibitor.
II. Purification and Characterization
The purity and identity of the synthesized compounds must be rigorously established.
Purification Techniques
-
Flash Column Chromatography: Utilized for the purification of intermediates and the final compound. The choice of solvent system (e.g., hexane/ethyl acetate, DCM/methanol) is critical for achieving good separation.[16]
-
Preparative High-Performance Liquid Chromatography (HPLC): Often employed for the final purification step to achieve high purity (>95%). A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA or formic acid is commonly used.
-
Chiral HPLC: Essential for confirming the enantiomeric excess (ee) of the final product, ensuring that no racemization occurred during the synthesis.[17][18]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.
-
Enantiomeric Excess (ee) Determination: Chiral HPLC is the gold standard for determining the ee of the final compound.
| Analytical Data for a Representative Kinase Inhibitor | |
| Parameter | Typical Result |
| Purity (HPLC) | >98% |
| ¹H NMR | Conforms to the expected structure |
| ¹³C NMR | Conforms to the expected structure |
| HRMS (m/z) | [M+H]⁺ calculated vs. found within 5 ppm |
| Enantiomeric Excess (ee) | >99% |
III. Biological Evaluation: Kinase Inhibition Assay
To assess the biological activity of the synthesized kinase inhibitor, a robust and reliable kinase inhibition assay is required. The LanthaScreen® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Eu Kinase Binding Assay is a widely used platform for this purpose.[19][20][21][22]
Principle of the LanthaScreen® Eu Kinase Binding Assay
This assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[21][22]
Visualization of the LanthaScreen® Assay Principle
Caption: Principle of the LanthaScreen® TR-FRET Kinase Binding Assay.
Protocol 4: LanthaScreen® Eu Kinase Binding Assay
-
Reagent Preparation: Prepare solutions of the test compound, kinase, europium-labeled antibody, and fluorescent tracer in the appropriate assay buffer. Perform serial dilutions of the test compound to generate a dose-response curve.
-
Assay Plate Setup: Add the test compound, kinase/antibody mixture, and tracer to a low-volume 384-well plate.[21] The final assay volume is typically 15 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Description | Typical Value |
| Kinase Concentration | Final concentration of the target kinase | 5 nM |
| Tracer Concentration | Final concentration of the fluorescent tracer | 10 nM |
| Antibody Concentration | Final concentration of the Eu-labeled antibody | 2 nM |
| Incubation Time | Duration of the binding reaction | 60 minutes |
| Temperature | Assay temperature | Room Temperature |
IV. Conclusion and Future Directions
The this compound moiety represents a valuable building block in the design of novel kinase inhibitors. The synthetic and analytical protocols detailed in this application note provide a robust framework for the preparation and evaluation of such compounds. The flexibility of the synthetic route, particularly the Suzuki-Miyaura cross-coupling, allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[23] Future work could involve exploring different alkyl groups on the pyrrolidine ether to probe various hydrophobic pockets, as well as diversifying the heterocyclic core and the aryl moiety to optimize potency, selectivity, and pharmacokinetic properties. The biological evaluation can be expanded to include a panel of kinases to assess selectivity and cellular assays to determine the on-target effects in a more physiologically relevant context.[24][25][26]
V. References
-
The role of phosphoinositide 3-kinase pathway inhibitors in the treatment of lung cancer. (URL: )
-
Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate. (URL: )
-
Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. PubMed. (URL: )
-
Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central. (URL: )
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. (URL: )
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: )
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. (URL: )
-
Synthesis of a New Chiral Pyrrolidine. MDPI. (URL: )
-
Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. (URL: )
-
Design and synthesis of rho kinase inhibitors (III). PubMed. (URL: )
-
Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. PubMed. (URL: )
-
SAR and inhibitor complex structure determination of a novel class of potent and specific Aurora kinase inhibitors. PubMed. (URL: )
-
Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. PMC. (URL: )
-
LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US. (URL: )
-
Kinase assays. BMG LABTECH. (URL: )
-
LanthaScreen® Eu Kinase Binding Assay for LCK Overview. (URL: )
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH. (URL: )
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: )
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. NIH. (URL: )
-
Heterocyclic compounds as kinase inhibitors for therapeutic uses. Google Patents. (URL: )
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. (URL: )
-
SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B). (URL: )
-
Pyrrolidine Derivatives in Drug Discovery. PharmaBlock. (URL: )
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. (URL: )
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. (URL: )
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. (URL: )
-
Compounds useful as kinase inhibitors. Google Patents. (URL: )
-
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. (URL: )
-
Recent insights about pyrrolidine core skeletons in pharmacology. RUA. (URL: )
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (URL: )
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: )
-
Suzuki Coupling. Organic Chemistry Portal. (URL: )
-
Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed Central. (URL: )
-
LanthaScreen® Eu Kinase Binding Assay for PLK4. Thermo Fisher Scientific. (URL: )
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (URL: )
-
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. (URL: )
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. (URL: )
-
Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. (URL: )
-
Measure Kinase Activity with KinSight Time-Dependent Inhibition Services. AssayQuant. (URL: )
-
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. (URL: )
-
Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. PubMed. (URL: _)
-
A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. Benchchem. (URL: )
-
Development of isoform selective PI3-kinase inhibitors as pharmacological tools for elucidating the PI3K pathway. PubMed. (URL: )
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. (URL: _)
-
Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update. (URL: )
Sources
- 1. The role of phosphoinositide 3-kinase pathway inhibitors in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rua.ua.es [rua.ua.es]
- 10. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. reactionbiology.com [reactionbiology.com]
Protecting Group Strategies for (S)-3-Isobutoxypyrrolidine Nitrogen: A Detailed Guide for Synthetic Chemists
(S)-3-Isobutoxypyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery, frequently incorporated into novel therapeutic agents.[1] Its secondary amine is a key functional handle for molecular elaboration, but its inherent nucleophilicity and basicity often necessitate protection to prevent unwanted side reactions during multi-step syntheses.[2] The judicious selection and implementation of a nitrogen protecting group strategy are paramount to the success of complex synthetic campaigns.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of common protecting group strategies for the this compound nitrogen. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis to aid in strategic synthetic planning.
The Imperative of Protection: Why and When to Mask the Pyrrolidine Nitrogen
In a multi-step synthesis, various reagents and reaction conditions are employed. The secondary amine of this compound is a potent nucleophile and a base, making it susceptible to:
-
Acylation: Reacting with electrophilic reagents like acyl chlorides or anhydrides intended for other functional groups.
-
Alkylation: Undergoing undesired alkylation reactions.
-
Basicity-Mediated Side Reactions: Acting as a base, which can interfere with base-sensitive substrates or reagents.
A protecting group temporarily masks the reactivity of the amine, rendering it inert to specific reaction conditions.[3] After the desired transformations are complete, the protecting group is selectively removed to liberate the free amine for subsequent reactions. The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Selectively removable in high yield under mild conditions that do not affect other functional groups.
The concept of orthogonality is critical in complex syntheses. Orthogonal protecting groups can be removed under distinct sets of conditions (e.g., one by acid, another by base, and a third by hydrogenolysis), allowing for the selective deprotection of one functional group while others remain protected.[4][5]
Caption: General workflow for using a nitrogen protecting group.
Key Protecting Groups for this compound
Carbamates are the most widely used class of protecting groups for amines due to their stability and versatile removal conditions.[5] We will focus on three industry-standard carbamates: Boc, Cbz, and Fmoc.
Boc (tert-Butyloxycarbonyl) Group
The Boc group is one of the most common amine protecting groups in organic synthesis, prized for its stability to a wide range of non-acidic conditions.[6]
-
Expertise & Experience: The Boc group is an excellent choice when subsequent reactions involve basic conditions, hydrogenolysis, or nucleophilic reagents. Its steric bulk effectively shields the nitrogen atom. Deprotection is typically achieved under strong acidic conditions, which generates a volatile isobutylene and carbon dioxide as byproducts, simplifying purification.[6][7]
-
Introduction Reagent: Di-tert-butyl dicarbonate (Boc)₂O.
-
Cleavage Condition: Strong acid (e.g., Trifluoroacetic acid (TFA), HCl).[6][8]
-
Orthogonality: Orthogonal to Cbz and Fmoc groups.[9]
This protocol describes the reaction of this compound with (Boc)₂O to form (S)-tert-butyl 3-isobutoxypyrrolidine-1-carboxylate.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add a base such as triethylamine (1.2 eq) or NaHCO₃ (2.0 eq). The base neutralizes the proton released from the amine during the reaction.[6]
-
Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
This protocol details the removal of the Boc group using trifluoroacetic acid.
Materials:
-
N-Boc-(S)-3-Isobutoxypyrrolidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc protected pyrrolidine (1.0 eq) in DCM.
-
Add TFA (5-10 eq), often as a 20-50% solution in DCM, at 0 °C.[10] The strong acid protonates the carbamate oxygen, initiating the cleavage.[7]
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in an organic solvent and neutralize by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.
Cbz (Carboxybenzyl) Group
The Cbz (or Z) group is a stalwart protecting group, particularly valued for its stability under both acidic and basic conditions.[11]
-
Expertise & Experience: The Cbz group is ideal for syntheses that require the use of strong acids or bases for other transformations where a Boc or Fmoc group would be cleaved. Its removal via catalytic hydrogenolysis is exceptionally mild and clean, yielding toluene and CO₂ as byproducts, which are easily removed.[11][12] This method is incompatible with molecules containing other reducible functional groups like alkenes, alkynes, or some benzyl ethers.
-
Introduction Reagent: Benzyl chloroformate (Cbz-Cl).
-
Cleavage Condition: Catalytic hydrogenolysis (H₂, Pd/C).[11]
-
Orthogonality: Orthogonal to Boc and Fmoc groups.[11]
This procedure outlines the formation of (S)-benzyl 3-isobutoxypyrrolidine-1-carboxylate.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 ratio).[11]
-
Cool the solution to 0 °C in an ice bath.
-
Add NaHCO₃ (2.0 eq) to the solution.
-
Add benzyl chloroformate (1.2 eq) dropwise. The reaction is a nucleophilic attack of the amine on the chloroformate, and the base is required to neutralize the HCl byproduct.[11]
-
Stir the reaction at 0 °C to room temperature for several hours until completion (monitor by TLC).
-
Dilute the reaction mixture with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography if necessary.
This protocol describes the standard hydrogenolysis procedure for Cbz cleavage.
Materials:
-
N-Cbz-(S)-3-Isobutoxypyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected pyrrolidine in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol % palladium) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Evacuate the flask and backfill with H₂ gas (a balloon is sufficient for small scale).
-
Stir the suspension vigorously under an H₂ atmosphere for 2-16 hours at room temperature. The mechanism involves the reductive cleavage of the benzylic C-O bond.[11]
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the solvent (MeOH or EtOH).
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is distinguished by its lability to basic conditions, making it a cornerstone of modern peptide synthesis and a key orthogonal partner to acid-labile (Boc) and hydrogenation-labile (Cbz) groups.[13][14]
-
Expertise & Experience: The Fmoc group is the protector of choice when acid-sensitive functionalities are present in the molecule or when acidic deprotection conditions for a Boc group are not tolerated.[14] Cleavage with a secondary amine like piperidine is rapid and efficient.[13] The dibenzofulvene byproduct can be monitored by UV spectroscopy to track reaction completion.[13]
-
Introduction Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
-
Cleavage Condition: Secondary amine base (e.g., 20% piperidine in DMF).[13][14]
-
Orthogonality: Orthogonal to Boc and Cbz groups.[14]
This protocol describes the synthesis of (S)-(9H-fluoren-9-yl)methyl 3-isobutoxypyrrolidine-1-carboxylate.
Materials:
-
This compound
-
Fmoc-Cl
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water or DMF
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of aqueous NaHCO₃ and an organic solvent like dioxane or DMF.
-
Cool the mixture to 0 °C.
-
Add a solution of Fmoc-Cl (1.1 eq) in the organic solvent dropwise. The mechanism is analogous to Cbz protection.[14]
-
Stir the reaction for 2-6 hours, allowing it to warm to room temperature. Monitor by TLC.
-
Upon completion, dilute with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography.
This protocol details the base-mediated cleavage of the Fmoc group.
Materials:
-
N-Fmoc-(S)-3-Isobutoxypyrrolidine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Rotary evaporator
Procedure:
-
Dissolve the N-Fmoc protected pyrrolidine in DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction at room temperature for 15-30 minutes. The deprotection proceeds via an E1cB-type elimination mechanism initiated by the deprotonation of the acidic fluorenyl proton.[14]
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The dibenzofulvene byproduct forms a stable adduct with piperidine, which is also volatile.[14]
-
The resulting crude amine can often be used directly or purified further if necessary.
Comparative Analysis of Protecting Groups
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Structure | |||
| Introduction | (Boc)₂O, base[6] | Cbz-Cl, base[11] | Fmoc-Cl or Fmoc-OSu, base[14] |
| Stable To | Base, Hydrogenolysis, Nucleophiles[9] | Acid, Base[11] | Acid, Hydrogenolysis[13] |
| Cleavage | Strong Acid (TFA, HCl)[6][7] | H₂, Pd/C (Hydrogenolysis)[11][12] | Base (e.g., 20% Piperidine/DMF)[13][14] |
| Advantages | Very common, stable to many conditions, easy workup.[6] | Stable to acid/base, mild deprotection.[11] | Base-labile, orthogonal to Boc/Cbz, UV-active byproduct.[13][14] |
| Disadvantages | Requires strong acid for removal.[7] | Incompatible with reducible groups (alkenes, etc.).[15] | Labile to basic conditions, piperidine removal. |
Strategic Selection and Orthogonal Protection
The choice of protecting group is dictated by the overall synthetic route.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Application Notes and Protocols for the Functionalization of the Pyrrolidine Ring in (S)-3-Isobutoxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the (S)-3-Isobutoxypyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds and approved drugs. Its three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. Among the vast array of pyrrolidine-based building blocks, this compound has emerged as a particularly valuable synthon in drug discovery. The isobutoxy group at the C-3 position introduces a lipophilic element that can enhance membrane permeability and modulate binding interactions, while the chiral center provides stereochemical control, a critical factor in modern drug design. The secondary amine of the pyrrolidine ring serves as a versatile handle for a wide range of functionalization reactions, enabling the exploration of vast chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
This technical guide provides a comprehensive overview of key strategies for the functionalization of the pyrrolidine ring in this compound, with a focus on practical, field-proven protocols. We will delve into the nuances of N-functionalization and C-H functionalization, offering detailed experimental procedures, mechanistic insights, and data presentation to empower researchers in their drug discovery endeavors.
Part 1: N-Functionalization of this compound
The secondary amine of this compound is the most readily functionalized position, offering a gateway to a diverse array of derivatives. The choice of N-functionalization strategy depends on the desired properties of the final compound and the compatibility with other functional groups.
N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.[1][2] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.[3] This method avoids the over-alkylation often observed with direct alkylation using alkyl halides.[4]
Protocol 1: N-Benzylation of this compound
This protocol describes the synthesis of (S)-1-benzyl-3-isobutoxypyrrolidine.
Reaction Scheme:
A representative N-benzylation reaction workflow.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 143.24 | 1.0 g | 1.0 |
| Benzaldehyde | 106.12 | 0.81 mL | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 2.22 g | 1.5 |
| Dichloromethane (DCM) | - | 30 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 6.98 mmol) and dichloromethane (30 mL).
-
Stir the solution at room temperature and add benzaldehyde (0.81 mL, 7.68 mmol).
-
After stirring for 30 minutes, add sodium triacetoxyborohydride (2.22 g, 10.47 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-benzyl-3-isobutoxypyrrolidine.
N-Acylation
N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing the compound's solubility and binding properties. The reaction is typically carried out using an acylating agent such as an acid chloride or anhydride in the presence of a base.
Protocol 2: N-Acetylation of this compound
This protocol details the synthesis of (S)-1-acetyl-3-isobutoxypyrrolidine.
Reaction Scheme:
A representative N-acetylation reaction workflow.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 143.24 | 1.0 g | 1.0 |
| Acetyl Chloride | 78.50 | 0.55 mL | 1.1 |
| Triethylamine | 101.19 | 1.46 mL | 1.5 |
| Dichloromethane (DCM) | - | 30 mL | - |
| 1 M Hydrochloric Acid | - | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 6.98 mmol), dichloromethane (30 mL), and triethylamine (1.46 mL, 10.47 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.55 mL, 7.68 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M hydrochloric acid (2 x 15 mL), followed by saturated aqueous sodium bicarbonate solution (2 x 15 mL), and finally with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-acetyl-3-isobutoxypyrrolidine. Further purification can be performed by flash column chromatography if necessary.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl pyrrolidines.[5] This reaction is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide.
Protocol 3: N-Arylation of this compound with 4-Bromotoluene
This protocol describes the synthesis of (S)-3-isobutoxy-1-(p-tolyl)pyrrolidine.
Reaction Scheme:
A representative Buchwald-Hartwig N-arylation workflow.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 143.24 | 1.0 g | 1.2 |
| 4-Bromotoluene | 171.04 | 0.99 g | 1.0 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 44 mg | 0.01 |
| XPhos | 476.65 | 91 mg | 0.04 |
| Sodium tert-butoxide | 96.10 | 0.80 g | 1.4 |
| Toluene (anhydrous) | - | 20 mL | - |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (44 mg, 0.048 mmol), XPhos (91 mg, 0.19 mmol), and sodium tert-butoxide (0.80 g, 8.32 mmol) to an oven-dried Schlenk tube.
-
Add 4-bromotoluene (0.99 g, 5.79 mmol) and this compound (1.0 g, 6.98 mmol).
-
Add anhydrous toluene (20 mL) and seal the Schlenk tube.
-
Remove the tube from the glovebox and heat the reaction mixture at 100 °C for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (S)-3-isobutoxy-1-(p-tolyl)pyrrolidine.
Part 2: C-H Functionalization of the Pyrrolidine Ring
Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. While challenging, the selective functionalization of C-H bonds on the pyrrolidine ring offers a direct route to novel derivatives.
Palladium-Catalyzed α-Arylation of N-Boc-(S)-3-Isobutoxypyrrolidine
The α-position to the nitrogen atom is a common site for C-H functionalization. N-protection, typically with a tert-butyloxycarbonyl (Boc) group, is often employed to direct and facilitate the reaction.[6] The enantioselective α-arylation of N-Boc-pyrrolidine has been reported, demonstrating the feasibility of this approach.[7][8]
Protocol 4: α-Arylation of N-Boc-(S)-3-Isobutoxypyrrolidine
This protocol outlines a general procedure for the α-arylation of N-Boc protected this compound.
Reaction Scheme:
A representative C-H arylation workflow.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| N-Boc-(S)-3-Isobutoxypyrrolidine | 243.35 | 1.0 g | 1.0 |
| s-Butyllithium (s-BuLi) (1.4 M in cyclohexane) | 64.06 | 3.2 mL | 1.1 |
| (-)-Sparteine | 234.39 | 1.06 g | 1.1 |
| Zinc Chloride (ZnCl₂) (1.0 M in Et₂O) | 136.30 | 4.5 mL | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 23 mg | 0.025 |
| Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄) | 290.11 | 58 mg | 0.05 |
| Aryl Bromide | - | 1.0 eq | 1.0 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - |
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add N-Boc-(S)-3-Isobutoxypyrrolidine (1.0 g, 4.11 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C and add (-)-sparteine (1.06 g, 4.52 mmol).
-
Add s-BuLi (3.2 mL, 4.52 mmol) dropwise and stir the mixture at -78 °C for 3 hours.
-
Add ZnCl₂ (4.5 mL, 4.52 mmol) and allow the mixture to warm to room temperature over 30 minutes.
-
In a separate Schlenk tube, prepare the catalyst by adding Pd(OAc)₂ (23 mg, 0.10 mmol) and t-Bu₃P·HBF₄ (58 mg, 0.20 mmol) to anhydrous THF (5 mL) and stirring for 15 minutes.
-
Add the aryl bromide (4.11 mmol) to the organozinc solution, followed by the catalyst solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a valuable and versatile building block in drug discovery. The functionalization of its pyrrolidine ring, particularly at the nitrogen and α-carbon positions, provides a powerful platform for the generation of diverse chemical libraries and the optimization of lead compounds. The protocols detailed in this guide offer reliable and reproducible methods for key transformations, including N-alkylation, N-acylation, N-arylation, and C-H arylation. By leveraging these synthetic strategies, researchers can efficiently explore the chemical space around this privileged scaffold and accelerate the discovery of new therapeutics.
References
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862. [Link]
-
Campos, K. R.; Klapars, A.; Waldman, J. H.; Dormer, P. G.; Chen, C.-y. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. J. Am. Chem. Soc.2006 , 128 (11), 3538–3539. [Link]
-
Cosford, N. D. P.; Bleicher, L.; Herbaut, A.; et al. (S)-(−)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine Maleate (SIB-1508Y): A Novel Anti-Parkinsonian Agent with Selectivity for Neuronal Nicotinic Acetylcholine Receptors. J. Med. Chem.1996 , 39 (17), 3235-3237. [Link]
-
Fujisaki, F.; Oishi, M.; Sumoto, K. A conventional new procedure for N-acylation of unprotected amino acids. Chem. Pharm. Bull.2007 , 55 (1), 124-127. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Amination. [Link]
- U.S. Patent 7,652,152 B2, "Synthetic method of optically pure (S)-3-hydroxypyrrolidine," issued January 26, 2010.
- World Intellectual Property Organization. (1983). Synthesis of 1-(3-isobutoxy-2-(phenylbenzyl)-amino)-propyl-pyrrolidino hydrochloride. WO 1983/002274 A1.
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to the N-Alkylation of (S)-3-Isobutoxypyrrolidine
Introduction
N-alkylated pyrrolidine scaffolds, particularly those derived from chiral precursors like (S)-3-isobutoxypyrrolidine, are privileged structures in modern medicinal chemistry and drug development.[1] The strategic introduction of an alkyl group onto the pyrrolidine nitrogen atom can profoundly influence a molecule's pharmacological profile, modulating properties such as potency, selectivity, solubility, and metabolic stability. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the general procedures for the N-alkylation of this compound. We will delve into the two most prevalent and robust strategies: direct alkylation via nucleophilic substitution and N-alkylation via reductive amination. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are emphasized to ensure reliable and reproducible outcomes in the laboratory.
Section 1: Chemical Principles & Strategic Considerations
The nitrogen atom in this compound is a secondary amine, rendering it nucleophilic and amenable to reaction with various electrophiles. The choice between direct alkylation and reductive amination is a critical strategic decision dictated by the nature of the desired alkyl group (R) and the overall chemical architecture of the target molecule.
-
Direct Alkylation with Alkyl Halides: This classic SN2 approach is straightforward and effective for introducing simple alkyl groups (e.g., methyl, ethyl, benzyl). The reaction relies on the direct displacement of a leaving group (typically a halide) from an alkyl electrophile by the pyrrolidine nitrogen. A key consideration is the potential for over-alkylation to form a quaternary ammonium salt, although this is less common with secondary amines compared to primary amines.[2]
-
Reductive Amination: This powerful and versatile method is the preferred strategy for installing more complex or sterically hindered alkyl groups.[3][4] The process involves the initial formation of an iminium ion intermediate from the reaction of the pyrrolidine with an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine.[5][6] This "one-pot" nature makes it highly efficient and atom-economical.[4]
Key Reaction Parameters:
-
Base (for Direct Alkylation): A non-nucleophilic base is essential to neutralize the hydrohalic acid byproduct, driving the reaction to completion. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (Et₃N).
-
Solvent: The solvent choice depends on the specific protocol. Aprotic polar solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly employed to facilitate the dissolution of reactants and promote the desired reaction kinetics.[7][8]
-
Reducing Agent (for Reductive Amination): The selection of the reducing agent is crucial. Mild and selective hydride donors are preferred, as they reduce the iminium ion intermediate much faster than the starting carbonyl compound.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reagent for this purpose due to its efficacy and compatibility with a broad range of functional groups.[3][10][11] Sodium cyanoborohydride (NaBH₃CN) is also effective but generates cyanide waste.[3][12]
-
Temperature: Reaction temperatures can range from ambient to elevated, depending on the reactivity of the electrophile or carbonyl compound. Microwave irradiation can sometimes be employed to accelerate reaction rates, particularly in direct alkylation.[2]
Section 2: Protocol I - Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Mechanism Overview:
The reaction proceeds via a classical SN2 mechanism where the lone pair of electrons on the pyrrolidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The base present in the reaction mixture neutralizes the resulting protonated amine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Improving reaction yields when synthesizing (S)-3-Isobutoxypyrrolidine
Welcome to the technical support center for the synthesis of (S)-3-Isobutoxypyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and purity.
Section 1: Troubleshooting Guide for Low Reaction Yields
Low yields are a frequent challenge in multi-step organic syntheses. This section provides a structured approach to identifying and resolving the root causes of suboptimal yields in the synthesis of this compound.
Q1: My overall yield for this compound is consistently low. What are the most critical steps to investigate?
A low overall yield is often the result of cumulative losses across multiple steps. The synthesis of this compound typically proceeds via the Williamson ether synthesis, starting from a protected (S)-3-hydroxypyrrolidine. The most critical stages to scrutinize are:
-
Deprotonation of the Hydroxyl Group: Incomplete deprotonation of the hydroxyl group on the pyrrolidine ring will result in unreacted starting material.
-
The Williamson Ether Synthesis Step: This SN2 reaction is prone to side reactions, primarily elimination, which can significantly reduce the yield of the desired ether.[1]
-
Deprotection of the Pyrrolidine Nitrogen: If a protecting group is used, its incomplete removal will lead to a lower yield of the final product.
-
Purification Steps: Significant product loss can occur during workup and purification.
Below is a workflow to systematically troubleshoot low yields.
Caption: Troubleshooting workflow for low yields.
Q2: How can I ensure the complete deprotonation of (S)-1-Boc-3-hydroxypyrrolidine?
Incomplete deprotonation of the alcohol is a common reason for unreacted starting material. The resulting alkoxide is the nucleophile for the subsequent Williamson ether synthesis.[2][3]
Causality: The pKa of the hydroxyl group in (S)-1-Boc-3-hydroxypyrrolidine is approximately 16-18. A sufficiently strong base is required to drive the deprotonation to completion.
Troubleshooting Steps:
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this transformation.[2] Other strong bases like potassium tert-butoxide can also be used.
-
Reaction Conditions:
-
Solvent: Use an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Protic solvents will quench the base.[1]
-
Temperature: The reaction is typically performed at 0 °C to room temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the base from reacting with atmospheric moisture.
-
-
Monitoring the Reaction: The evolution of hydrogen gas (when using NaH) is an indicator of the reaction's progress. The reaction is typically complete when gas evolution ceases.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | Strong, non-nucleophilic base that irreversibly deprotonates the alcohol. |
| Solvent | Anhydrous THF or DMF | Aprotic solvents that do not interfere with the base. |
| Temperature | 0 °C to room temperature | Allows for controlled deprotonation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the base with moisture. |
Q3: I am observing significant side products during the Williamson ether synthesis step. How can I minimize their formation?
The primary competing reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is favored by strong, sterically hindered bases.[1][2]
Causality: The alkoxide formed from (S)-1-Boc-3-hydroxypyrrolidine is a strong base. When reacting with isobutyl bromide (a primary alkyl halide), the SN2 reaction is generally favored. However, elevated temperatures can promote the E2 pathway.
Troubleshooting Steps:
-
Alkylating Agent: Use a primary alkyl halide like isobutyl bromide or iodide. Iodides are more reactive than bromides due to iodide being a better leaving group.[4]
-
Temperature Control: Maintain the reaction temperature between 50-80 °C.[1] Higher temperatures can increase the rate of the elimination side reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred as they can accelerate SN2 reactions.[1]
-
Phase Transfer Catalysis: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, can improve the reaction rate and yield by increasing the solubility of the alkoxide.[1][5][6]
Sources
Preventing racemization of (S)-3-Isobutoxypyrrolidine during heating
Welcome, researchers and drug development professionals. This guide is designed to be your comprehensive resource for understanding and overcoming the challenge of racemization in (S)-3-Isobutoxypyrrolidine, particularly when subjected to thermal stress. Maintaining the enantiomeric purity of chiral molecules is paramount in pharmaceutical development, where the stereochemistry of a compound can dictate its efficacy and safety. This document provides in-depth technical insights, troubleshooting protocols, and preventative strategies to ensure the stereochemical integrity of your material.
Understanding the Challenge: The Mechanism of Racemization
Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers, known as a racemate.[1] For chiral amines like this compound, the stereocenter, the carbon atom bonded to the nitrogen within the pyrrolidine ring, is susceptible to inversion under certain conditions.
The primary mechanism driving racemization in this context often involves the formation of an achiral intermediate.[2] Factors such as heat, the presence of acids or bases, and the polarity of the solvent can facilitate this process.[3][4][5] For instance, protonation of the nitrogen atom can weaken the C-H bond at the stereocenter, making it more susceptible to deprotonation and subsequent re-protonation from either face of the resulting planar intermediate, leading to a loss of stereochemical configuration.
Below is a simplified representation of a potential racemization pathway for a chiral pyrrolidine.
Figure 1. Generalized racemization pathway.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section is structured in a question-and-answer format to directly address common problems encountered during experiments involving the heating of this compound.
Q1: I observed a significant loss of enantiomeric excess (ee) after heating my sample of this compound. What are the most likely causes?
A1: A decrease in enantiomeric excess upon heating is a clear indicator of racemization. The primary contributing factors are typically:
-
Excessive Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to stereocenter inversion.[4]
-
Presence of Catalytic Species: Trace amounts of acids or bases can significantly accelerate racemization.[3] These can be introduced from starting materials, reagents, or even the glassware.
-
Inappropriate Solvent Choice: Polar protic solvents can facilitate the formation of charged intermediates that are prone to racemization.[5]
Troubleshooting Steps:
-
Temperature Optimization: Determine the minimum effective temperature required for your process. A systematic Design of Experiments (DoE) approach can be invaluable here.
-
pH Control: Ensure the reaction medium is neutral. If acidic or basic conditions are necessary for a preceding or subsequent step, consider a neutralization workup before heating.
-
Solvent Screening: If the process allows, screen a range of solvents. Aprotic solvents of varying polarities (e.g., toluene, THF, acetonitrile) are generally preferred over protic solvents (e.g., alcohols, water) to suppress racemization.[5]
Q2: How can I accurately quantify the extent of racemization in my sample?
A2: Accurate determination of enantiomeric excess is crucial. The most common and reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[6][7]
Analytical Protocol:
-
Column Selection: Polysaccharide-based CSPs are often effective for the separation of chiral amines.[7]
-
Method Development: Develop a gradient or isocratic method that provides baseline separation of the (S) and (R) enantiomers.
-
Quantification: Integrate the peak areas of both enantiomers to calculate the enantiomeric excess using the following formula:
-
ee (%) = [([S] - [R]) / ([S] + [R])] * 100
-
Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents or derivatizing agents can also be employed.[8]
Q3: I suspect my starting material contains impurities that are catalyzing racemization. How can I address this?
A3: Impurities are a common culprit. Rigorous purification of the starting material is essential.
Purification Strategies:
-
Distillation: For thermally stable compounds, distillation under reduced pressure can remove non-volatile impurities.
-
Crystallization: If the compound is a solid or can be converted to a solid salt, recrystallization is an excellent method for purification.
-
Chromatography: Flash column chromatography can be used to remove polar or non-polar impurities.
Q4: Are there any chemical modifications I can make to this compound to increase its thermal stability and prevent racemization?
A4: Yes, the use of protecting groups can be a highly effective strategy. By temporarily modifying the amine functionality, you can alter its electronic properties and sterically hinder pathways that lead to racemization.[9]
Protecting Group Strategy:
The most common protecting groups for amines are carbamates, such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[9]
-
Boc Protection: React this compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent.
-
Cbz Protection: React with benzyl chloroformate (Cbz-Cl) under similar conditions.
The choice of protecting group will depend on the downstream reaction conditions and the desired deprotection method.
Figure 2. Troubleshooting workflow.
Frequently Asked Questions (FAQs)
Q: At what temperature does significant racemization of this compound typically occur?
A: The onset of racemization is highly dependent on the purity of the sample and the reaction matrix. While there is no universal "racemization temperature," thermal instability can be exacerbated by the presence of acidic or basic impurities.[10][11] It is recommended to conduct stability studies at various temperatures to determine the operational limits for your specific system.
Q: Can the choice of base in a reaction involving this compound influence the rate of racemization?
A: Absolutely. The basicity and steric hindrance of the base are critical factors.[12] Strong, sterically unhindered bases are more likely to deprotonate the stereocenter, leading to racemization. Weaker, bulkier bases such as diisopropylethylamine (DIPEA) or 2,4,6-collidine are often preferred to minimize this side reaction.[12]
Q: Does the concentration of this compound in solution affect its tendency to racemize?
A: While the effect of concentration on the intrinsic rate of racemization may be minimal, higher concentrations can amplify the impact of any catalytic impurities present in the solution.
Q: Are there any additives that can be used to suppress racemization during heating?
A: In some contexts, particularly in peptide synthesis, additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) are used to suppress racemization during coupling reactions.[12] While not directly applicable to simple heating, the principle of using additives to trap reactive intermediates or buffer the system can be explored.
Key Experimental Protocols
Protocol 1: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 2: Chiral HPLC Analysis of this compound
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape. A typical starting point is 90:10 (Hexane:IPA) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Note: This is a general method and may require optimization for your specific sample.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | Minimize heating; use the lowest effective temperature. | Reduces the available energy to overcome the racemization barrier. |
| pH | Maintain neutral conditions (pH ~7). | Avoids acid or base catalysis of racemization.[3] |
| Solvent | Use aprotic solvents (e.g., Toluene, THF, DCM). | Protic solvents can stabilize charged intermediates, facilitating racemization.[5] |
| Purity | Use highly purified starting materials and reagents. | Removes potential catalytic impurities. |
| Protection | Employ amine protecting groups (e.g., Boc, Cbz) for harsh conditions. | Increases steric hindrance and reduces the nucleophilicity of the nitrogen, enhancing stability.[9] |
By understanding the mechanisms of racemization and implementing these preventative and troubleshooting strategies, you can ensure the stereochemical integrity of this compound throughout your synthetic processes.
References
-
Racemization - Wikipedia. Available at: [Link]
-
Gawley, R. E. Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]
-
Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions - ResearchGate. Available at: [Link]
-
Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts - MDPI. Available at: [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Amino acid racemases: functions and mechanisms - PubMed. Available at: [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]
-
Racemization of Chiral Carbonyl Compounds - YouTube. Available at: [Link]
-
Understanding Racemization: The Transformation of Optical Activity - Oreate AI Blog. Available at: [Link]
-
What's a Racemic Mixture? – Master Organic Chemistry. Available at: [Link]
-
Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books Gateway. Available at: [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC - NIH. Available at: [Link]
-
Thermal Stability of Amorphous Solid Dispersions - MDPI. Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed. Available at: [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. Available at: [Link]
-
19.11: Racemization - Chemistry LibreTexts. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]
-
Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. Available at: [Link]
-
Heat of Dilution and Racemization of Chiral Amino Acid Solutions - ResearchGate. Available at: [Link]
-
Thermal Stability of Amorphous Solid Dispersions - PMC - NIH. Available at: [Link]
-
Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between - Preprints.org. Available at: [Link]
-
Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Strategies for chiral separation: from racemate to enantiomer - RSC Publishing. Available at: [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. Available at: [Link]
-
Thermal Stability of Malonic Acid Dissolved in Poly(vinylpyrrolidone) and Other Polymeric Matrices | Request PDF - ResearchGate. Available at: [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Thermal Stability and Flammability of Styrene-Butadiene Rubber-Based (SBR) Ceramifiable Composites - MDPI. Available at: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International - Chromatography Online. Available at: [Link]
-
Chiral Amine Protecting Group : r/chemhelp - Reddit. Available at: [Link]
-
Protective Groups - Organic Chemistry Portal. Available at: [Link]
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- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Purification of (S)-3-Isobutoxypyrrolidine
Welcome to the technical support center for the purification of (S)-3-Isobutoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical chiral intermediate. Our goal is to equip you with the expertise to troubleshoot issues effectively and optimize your purification workflows for maximum purity, yield, and stereochemical integrity.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing robust solutions.
Question 1: My final product after vacuum distillation has a low chemical purity (<98%). What are the likely causes and how can I fix this?
Answer: Low purity after distillation of this compound typically points to one of two issues: co-distillation of impurities with similar boiling points or thermal decomposition of the product.
-
Cause 1: Co-distillation of Impurities: The most common impurities from the synthesis (e.g., from the etherification of (S)-3-hydroxypyrrolidine) are unreacted starting material, (S)-3-hydroxypyrrolidine, and potentially high-boiling point solvents. If an impurity's boiling point is within 70°C of your product's, simple distillation will not be effective.[1]
-
Solution A - Fractional Distillation: For impurities with boiling points differing by less than 70°C, fractional distillation is necessary.[1] Use a column with a high number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency. Monitor the head temperature closely; a stable plateau indicates a pure fraction is being collected.
-
Solution B - Acid/Base Wash: Before distillation, perform a liquid-liquid extraction. Dissolve the crude mixture in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted starting materials or other basic impurities. Then, wash with a base (e.g., saturated NaHCO₃) and brine, dry the organic layer, and proceed to distillation. This removes non-volatile salts and other contaminants that could interfere.
-
-
Cause 2: Thermal Decomposition: Pyrrolidine derivatives can be susceptible to decomposition at high temperatures (>150°C).[1] If the distillation pot temperature is too high, you may be generating new impurities.
-
Solution C - Reduce Pressure: The most effective way to lower the boiling point is to reduce the pressure of the vacuum system. A high-quality vacuum pump and a well-sealed apparatus are critical. Distilling at a lower pressure significantly reduces the thermal stress on the molecule.
-
-
Cause 3: Foaming: Amine compounds can sometimes cause foaming, leading to contaminants being carried over into the receiving flask.[2][3][4]
-
Solution D - Controlled Heating & Anti-Foaming Agents: Heat the distillation flask slowly and evenly using an oil bath. Ensure the stir rate is adequate but not so vigorous that it causes splashing. In persistent cases, adding a small amount of anti-foaming agent or glass wool to the distillation pot can be effective.
-
Question 2: Chiral HPLC analysis shows the presence of the (R)-enantiomer in my purified product. How can I improve the enantiomeric excess (e.e.)?
Answer: Contamination with the (R)-enantiomer indicates that either the starting material was not enantiopure or racemization occurred during the synthesis. Post-synthesis purification is essential to achieve high chiral purity, which is critical for pharmaceutical applications.[5]
-
Solution A - Diastereomeric Salt Crystallization: This is a classical and highly effective method for chiral resolution. React your purified (but racemic or enantioenriched) this compound with a chiral acid (e.g., L-(+)-tartaric acid or (R)-(-)-mandelic acid) in a suitable solvent. This forms a pair of diastereomeric salts which will have different solubilities. One diastereomer will preferentially crystallize from the solution. The salt can then be filtered, and the free base can be liberated by treatment with a base. This process may need to be repeated to achieve >99.5% e.e.
-
Solution B - Preparative Chiral Chromatography: For the highest purity standards, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) is the method of choice.[6] While resource-intensive, it offers excellent separation of enantiomers.
Question 3: My product contains residual water after purification. What is the best way to remove it?
Answer: Water can be a persistent impurity, especially with hygroscopic amines. Standard distillation may not be sufficient to remove it completely, and sometimes azeotropes can form.[1][8]
-
Solution A - Drying Agents: Before the final distillation, thoroughly dry the organic solution of your product. Use a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). For particularly stubborn cases, drying over calcium hydride (CaH₂) can be effective, but this must be done with extreme caution.
-
Solution B - Azeotropic Distillation: If water is still present, an azeotropic distillation can be performed by adding a solvent that forms a low-boiling azeotrope with water, such as toluene or hexane.[8] The water-solvent azeotrope is distilled off, leaving the anhydrous product behind. The excess azeotroping solvent can then be removed under reduced pressure. A Dean-Stark apparatus is ideal for this purpose.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most robust, all-around purification method for a first pass on a crude mixture of this compound? For a first pass, a combination of an acid-base workup followed by vacuum distillation is typically the most efficient method to remove the bulk of impurities, such as inorganic salts, high-boiling residues, and some starting materials.[9] This provides a product that is often >95% pure, which can then be subjected to a polishing step like fractional distillation or chromatography if higher purity is required.
Q2: How can I reliably determine the chemical and chiral purity of my final product?
-
Chemical Purity: Quantitative Nuclear Magnetic Resonance (qNMR) or Gas Chromatography with a Flame Ionization Detector (GC-FID) are excellent methods for determining chemical purity.
-
Chiral Purity: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[6][7][10] An isocratic method using a chiral stationary phase can provide excellent separation of the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.).[6]
Q3: My compound streaks badly on a standard silica gel column. How can I improve the chromatography? Amine compounds are notorious for "tailing" or streaking on silica gel due to strong interactions with acidic silanol groups on the silica surface.
-
Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.5-2% triethylamine (NEt₃) or ammonia in methanol to the solvent system. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.
Q4: How should I properly store purified this compound? As an amine, it is susceptible to oxidation and can absorb atmospheric CO₂ and water. The purified product should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a refrigerator or freezer to minimize degradation over time.
Section 3: Standard Operating Protocols
Protocol 1: High-Purity Vacuum Distillation
-
Preparation: Ensure the crude this compound has been passed through a preliminary workup (e.g., acid-base extraction) and is thoroughly dried over MgSO₄.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Use a round-bottom flask of an appropriate size (should be 1/2 to 2/3 full). Connect it to a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are well-greased and sealed.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Once a stable, low pressure is achieved, begin heating the distillation pot using a magnetic stirrer and an oil bath.
-
Fraction Collection: Collect any low-boiling fractions (foreruns) in a separate flask. When the temperature at the distillation head stabilizes and the desired product begins to distill, switch to a clean receiving flask. Collect the main fraction within a narrow boiling point range (e.g., ± 2°C).
-
Completion: Stop the distillation before the pot goes to dryness to avoid the concentration of potentially unstable residues. Release the vacuum slowly before turning off the pump.
Protocol 2: Chiral Purity Analysis by HPLC
-
System: An HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).
-
Mobile Phase: A pre-mixed and degassed solution of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (Hexane:IPA).
-
Sample Preparation: Prepare a stock solution of your purified product in the mobile phase at a concentration of approximately 1 mg/mL. Also prepare a racemic standard for peak identification.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: ~210 nm
-
-
Analysis: Inject the racemic standard first to determine the retention times of the (R) and (S) enantiomers. Then, inject your sample.
-
Calculation: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100[6]
-
Section 4: Data Summary Table
| Parameter | Distillation | Column Chromatography | Diastereomeric Salt Crystallization |
| Typical Chemical Purity | 95-99% | >99% | >99% (after liberation) |
| Typical Chiral Purity | No improvement | No improvement | >99.5% e.e. (can be achieved) |
| Primary Impurities Removed | Solvents, high/low boilers | Polar/non-polar impurities | Enantiomers |
| Throughput | High | Medium to Low | Medium |
| Key Advantage | Scalable, good for bulk removal | High resolution for chemical impurities | Excellent for chiral purity enhancement |
Section 5: Visual Workflows
Diagram 1: Purification Method Selection
Caption: Workflow for troubleshooting low purity after vacuum distillation.
Section 6: References
-
University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry. Retrieved from [Link]
-
Google Patents. (2010). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Retrieved from
-
Google Patents. (2002). US6353118B1 - Dewatering and purification of crude pyrrolidine. Retrieved from
-
Shimadzu. (n.d.). Preparative Purification of Ibuprofen and Related Substances by Nexera UFPLC. Retrieved from [Link]
-
International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
PMC. (n.d.). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]
-
University of Fribourg. (n.d.). Guide for crystallization. Retrieved from [https://www.unifr.ch/chem/files/docs/ crystallography/guide_for_crystallization.pdf]([Link] crystallography/guide_for_crystallization.pdf)
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Google Patents. (2009). EP2058313A2 - Process for synthesis and purification of anhydrous crystalline S-zopiclone. Retrieved from
-
ResearchGate. (n.d.). Potential impurities in drug substances: Compound-specific toxicology limits for 20 synthetic reagents and by-products, and a class-specific toxicology limit for alkyl bromides. Retrieved from [Link]
-
PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]
-
MDPI. (n.d.). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Retrieved from [Link]
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- 5. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 9. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting low conversion rates in (S)-3-Isobutoxypyrrolidine coupling
Welcome to the technical support center for coupling reactions involving (S)-3-Isobutoxypyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of novel compounds using this versatile building block. My goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your synthetic strategies.
Part 1: General Troubleshooting & FAQs
This section addresses high-level issues that can affect any coupling reaction with this compound, a secondary amine whose reactivity is influenced by its inherent basicity and the steric hindrance imparted by the isobutoxy group.
FAQ 1: What are the most common reasons for low conversion rates in coupling reactions with this compound?
Low conversion is a multifaceted issue. Based on field experience, the primary culprits can be categorized as follows:
-
Sub-optimal Reagent Quality or Handling: this compound is hygroscopic and can absorb atmospheric CO₂ to form a carbonate salt, reducing its effective concentration. Always use a fresh bottle or a properly stored aliquot.
-
Steric Hindrance: The isobutoxy group, while not exceedingly large, provides more steric bulk than a simple alkyl group. This can slow down the rate of nucleophilic attack, especially when coupling to a sterically demanding electrophile. Acylation of a sterically hindered secondary amine can be 10 to 100 times slower than that of a primary amine.[1]
-
Inappropriate Reaction Conditions: Each class of coupling reaction (amide, reductive amination, C-N cross-coupling) has a unique set of optimal conditions. A one-size-fits-all approach is a frequent cause of failure. Key parameters include solvent, base, temperature, and choice of coupling agent or catalyst.
-
Side Reactions: Depending on the reaction type, various side reactions can consume starting materials or intermediates, leading to poor yields of the desired product.
FAQ 2: How can I confirm the quality of my this compound?
Before embarking on a multi-step synthesis, verifying the quality of your starting material is a critical, time-saving step.
-
Appearance: It should be a clear, colorless to pale yellow liquid. Any significant discoloration or presence of solids may indicate degradation.
-
NMR Spectroscopy (¹H NMR): This is the most definitive method. Check for the characteristic peaks of the isobutoxy and pyrrolidine moieties and ensure the absence of significant impurities. Pay close attention to the baseline and integration values.
-
Water Content (Karl Fischer Titration): If the reagent has been opened multiple times or stored improperly, its water content may be elevated. For moisture-sensitive reactions like amide couplings, this is a crucial parameter.
-
Proper Storage: To maintain quality, store this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and refrigerated.[2]
General Troubleshooting Workflow
When a reaction delivers low conversion, a systematic approach is more effective than random parameter changes. The following workflow provides a logical diagnostic path.
Sources
Technical Support Center: Removal of Unreacted (S)-3-Isobutoxypyrrolidine
Welcome to the Purification Support Hub. This guide addresses the specific challenge of removing unreacted (S)-3-Isobutoxypyrrolidine from reaction mixtures. Unlike generic amine removal, this molecule presents specific challenges due to its lipophilic isobutoxy group combined with a polar secondary amine core.
Module 1: Chemical Profile & Solubility Intelligence
Understand the impurity to defeat it.
Before selecting a protocol, you must understand the physicochemical levers available for separation.
| Property | Value / Characteristic | Implication for Purification |
| Functional Class | Secondary Amine ( | Highly nucleophilic; reacts with electrophilic scavengers (isocyanates, anhydrides). |
| Basicity ( | ~10.5 - 11.0 (Conjugate Acid) | Will be fully protonated (ionic) at pH < 4.0. |
| Lipophilicity | Moderate (Isobutoxy tail) | Risk: Unlike simple pyrrolidine, the isobutoxy group increases solubility in organic solvents (DCM, EtOAc), making simple water washes less effective without pH adjustment. |
| Volatility | High Boiling Point (>150°C est.) | Do not attempt evaporation. It will concentrate with your product. |
Module 2: The Decision Matrix
Select your workflow based on your Product's chemical nature.
Do not blindly apply an acid wash. If your product is also basic, you will lose it. Use the logic flow below to select the correct module.
Figure 1: Strategic decision tree for selecting the purification method based on product chemistry.
Module 3: Scavenging Protocols (For Basic Products)
Best for: Medicinal chemistry libraries, small-scale reactions, and when the product is also an amine.
When your product is basic, you cannot use an acid wash. Instead, exploit the nucleophilicity of the unreacted this compound. We use a solid-supported electrophile (Resin) that covalently binds the impurity, allowing you to filter it away.
Protocol: Isocyanate Resin Scavenging
Reagent: Polystyrene-Isocyanate (PS-NCO) or Polystyrene-Benzaldehyde. Mechanism: The secondary amine attacks the isocyanate, forming an insoluble urea.
-
Calculate Loading: Determine the excess equivalents of this compound used in the reaction.
-
Add Resin: Add 3–4 equivalents of PS-Isocyanate resin relative to the excess amine.
-
Solvent Check: Ensure the solvent swells the resin (DCM, THF, and DMF are excellent; MeOH is poor).
-
Incubate: Shake gently at room temperature for 4–16 hours .
-
Tip: If the reaction is slow, add a catalytic amount of DIPEA (Hunig's base) to ensure the pyrrolidine is free-based and reactive.
-
-
Filter: Filter the mixture through a fritted cartridge or Celite.
-
Rinse: Wash the resin cake with DCM to recover any entrained product.
-
Result: The filtrate contains your product; the impurity is trapped on the beads.
Expert Insight: If PS-Isocyanate is unavailable, use acetic anhydride (1.5 eq) and polymer-supported carbonate . This converts the amine to an amide (N-acetyl-3-isobutoxypyrrolidine), which usually has a drastically different Rf value, making chromatographic separation easier [1].
Module 4: Extraction Protocols (For Neutral/Acidic Products)
Best for: Large scale, cost-sensitive projects, amides, esters, or ethers.
Protocol A: The "pH Switch" (Standard)
Since this compound is a base (
-
Dilute: Dissolve the crude reaction mixture in a water-immiscible organic solvent (Ethyl Acetate or DCM).
-
Acid Wash: Wash the organic layer 3x with 1M HCl or 10% Citric Acid .
-
Why Citric Acid? If your product contains acid-sensitive groups (e.g., acetals, Boc groups), HCl is too harsh. Citric acid buffers around pH 3–4, sufficient to protonate the pyrrolidine without stripping sensitive protecting groups [2].
-
-
Partition Check: The protonated pyrrolidinium salt migrates to the aqueous layer.
-
Final Wash: Wash the organic layer once with Brine, dry over
, and concentrate.
Protocol B: The Copper Sulfate "Visual" Wash
A field-proven trick for stubborn amines.
Copper(II) ions form water-soluble complexes with amines. This method is superior when you need visual confirmation of removal.
-
Prepare Solution: Make a saturated aqueous solution of Copper(II) Sulfate (
). -
Wash: Wash your organic phase with the
solution.[1][2] -
Observe:
-
Blue to Purple/Dark Blue: Indicates amine extraction (formation of copper-amine complex).
-
Remains Light Blue: Indicates the amine has been removed.
-
-
Repeat: Continue washing until the aqueous layer stops changing color [3].[1][2]
Module 5: Chromatography Troubleshooting
Overcoming the "Tailing" Effect.
Secondary amines interact strongly with the acidic silanol groups on silica gel, causing broad streaks (tailing) that co-elute with your product.
The Solution: Mobile Phase Modifiers
You must neutralize the silica surface.
Option 1: Triethylamine (TEA) [3]
-
Recipe: Add 0.5% to 1% Triethylamine to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).
-
Mechanism: TEA saturates the acidic sites on the silica, allowing your pyrrolidine impurity (and product) to move as sharp bands.
Option 2: Ammoniated Methanol (The "Magic" Solvent)
-
Recipe: Use DCM : MeOH :
(e.g., 90:9:1). -
Preparation: Do not just add ammonia to the bottle. Purchase 7N
in Methanol or shake DCM/MeOH with concentrated aqueous ammonium hydroxide in a separatory funnel, then use the organic layer [4].
Module 6: FAQ & Troubleshooting
Q: My product is water-soluble. How do I remove the amine? A: You cannot use liquid-liquid extraction. Use Ion Exchange Chromatography . Pass the mixture through a Strong Cation Exchange (SCX) cartridge.
-
Protocol: Load mixture (in MeOH). The amine binds to the sulfonic acid resin. Wash with MeOH (elutes neutral impurities). Elute the amine (if it's the product) with ammonia in MeOH. If the pyrrolidine is the impurity, capture it on the SCX resin and collect the flow-through (your neutral product) [5].
Q: I used the acid wash, but the amine is still there. A: The "Lipophilic Trap." The isobutoxy group makes the salt somewhat lipophilic.
-
Fix: Increase the polarity of the aqueous phase. Use 1M HCl saturated with NaCl (Brine) . The "salting out" effect forces the organic amine salt out of the organic layer and into the aqueous phase.
Q: Can I remove it by vacuum drying? A: No. This compound has a high boiling point. Heating it to the temperatures required for evaporation (>100°C) under vacuum will likely degrade your product before the amine is removed.
References
-
Kaldor, S. W., et al. (1996).[4] Use of solid supported nucleophiles and electrophiles for the purification of non-peptide small molecule libraries. Tetrahedron Letters. Link
-
Not Voodoo (University of Rochester). (2026).[2] Workup for Removing Amines.[1][2][5][6] Department of Chemistry. Link
-
Frontier, A. (2026).[2] Copper Sulfate Wash Protocol.[1][2] Not Voodoo.[2] Link
-
Benchchem Technical Support. (2024). Troubleshooting Streaking of Amines on Silica Gel Columns.Link
-
Biotage. (2024). Strategies for Flash Chromatography of Amines.Link
Sources
Technical Guide: Solvent Optimization for (S)-3-Isobutoxypyrrolidine Workflows
Introduction: The Solvent Engineering Approach
(S)-3-Isobutoxypyrrolidine is a versatile chiral building block, distinct from its parent 3-hydroxypyrrolidine due to the steric bulk and lipophilicity of the isobutoxy group.[1][2] While the ether linkage enhances stability, it introduces specific solubility challenges—often creating "amphiphilic traps" where the molecule partitions poorly between organic and aqueous phases during workup.[1]
This guide moves beyond generic solvent lists. It applies Solubility Parameter Thermodynamics and Green Chemistry Principles to optimize reaction rates, yield, and stereochemical retention.[1]
Module 1: Dissolution & Free-Basing Protocols[1][2]
Context: The compound is typically supplied as a hydrochloride salt (
Q1: My starting material (HCl salt) is insoluble in the reaction solvent (DCM/THF). How do I proceed without an aqueous workup?
Technical Insight: Heterogeneous reactions often suffer from slow kinetics and stalling.[2] The lattice energy of the ammonium salt must be overcome.[1][2] Protocol: Use an In-Situ "Trickle" Release strategy.
-
Solvent System: Switch to a biphasic system or a miscible organic base system.[1][2]
-
Additives: Add 1.1 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA directly to the organic slurry.[1][2]
-
Verification: The suspension should clarify within 15 minutes. If not, add 5-10% DMF as a co-solvent to break the crystal lattice.[1]
Q2: I am losing product during the aqueous extraction of the free base. What solvent should I use?
Root Cause: this compound has a calculated logP of ~1.2, placing it on the borderline of water solubility, especially at neutral pH.[1] Troubleshooting Guide:
-
Avoid: Diethyl ether (too volatile, poor partition coefficient for amines).[1][2]
-
Recommended: 2-Methyltetrahydrofuran (2-MeTHF) or MTBE .[1][2]
-
Salting Out: Saturate the aqueous phase with NaCl.[1][2] This increases the ionic strength, forcing the organic amine out of the water phase (Hofmann effect).[1]
Module 2: Reaction Optimization (N-Functionalization)
Q3: Which solvent maximizes the rate of N-alkylation (SN2) without causing over-alkylation?
Analysis: SN2 reactions require a solvent that stabilizes the transition state but does not solvate the nucleophile (the amine) too strongly.[1] Comparative Data:
| Solvent | Dielectric Constant ( | Relative Rate (SN2) | Green Score | Recommendation |
| Acetonitrile (MeCN) | 37.5 | High | Moderate | Primary Choice for speed.[1][2] |
| DMF | 36.7 | High | Poor (Reprotoxic) | Use only if solubility fails in MeCN.[1][2] |
| Ethanol | 24.5 | Low | Excellent | Avoid.[1][2] H-bonding to amine reduces nucleophilicity. |
| 2-MeTHF | 6.97 | Moderate | Excellent | Good for scale-up; slower than MeCN.[1][2] |
Optimization Protocol: For rapid alkylation with alkyl halides:
-
Add
(2.0 equiv) as the proton scavenger.[1][2] -
Critical Step: If the reaction stalls, add a catalytic amount of KI (Potassium Iodide) (Finkelstein condition) rather than changing the solvent.
Q4: I am performing an Amide Coupling. How do I replace DMF/DCM with a green alternative?
Directive: The pharmaceutical industry is actively phasing out DMF due to REACH restrictions.[1][2] Green Substitution Strategy:
-
Replacement: CPME (Cyclopentyl Methyl Ether) or TamiSolve NxG (N-Butyl-2-pyrrolidone) .[1][2]
-
Protocol for Peptide Coupling (EDC/HOBt or HATU):
-
Dissolve this compound in CPME .
-
CPME is hydrophobic enough to allow a direct aqueous wash of the reaction mixture (removing urea byproducts) without an extraction step.[1][2]
-
Benefit: CPME resists peroxide formation better than THF and has a higher boiling point (
), allowing for higher temperature couplings if steric hindrance is an issue.[2]
-
Module 3: Stereochemical Integrity[1][2]
Q5: Can the (S)-center racemize during reaction or workup?
Risk Assessment: Low, but non-zero.
-
Mechanism: The chiral center at C3 is an ether.[1][2] Unlike C2-carbonyl systems (amino acids), C3 is not acidic.[1][2] Racemization requires elimination to a pyrroline intermediate or harsh radical conditions.[2]
-
Danger Zone:
-
Safe Solvents: Alcohols, MeCN, Esters, Ethers.[1]
-
Unsafe Solvents: Avoid refluxing in benzene/toluene with radical initiators (AIBN) unless intended.[1][2]
Visualizing the Workflow
Diagram 1: Solvent Selection Decision Tree
This logic flow ensures the correct solvent is chosen based on the reaction type and green chemistry requirements.[1][2]
Caption: Decision matrix for selecting the optimal solvent based on reaction kinetics and environmental impact.
References
-
Sherwood, J., et al. (2014).[1][2] "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications.[1][2] Link
-
Prat, D., et al. (2016).[1][2] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link
- Relevance: Provides the toxicity and sustainability data supporting the switch to 2-MeTHF and CPME.
-
MacMillan, D. S., et al. (2013).[1][2][10] "Replacement of hazardous solvents in amide coupling." Green Chemistry. Link
-
Byrne, F. P., et al. (2016).[1][2] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
- Relevance: Foundation for the solvent ranking tables used in Module 2.
Sources
- 1. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The alkoxy radical polymerization of N-vinylpyrrolidone in organic solvents: theoretical insight into the mechanism and kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-3-Isobutoxypyrrolidine
This guide provides in-depth technical assistance for researchers, chemists, and process development professionals engaged in the synthesis of (S)-3-isobutoxypyrrolidine, a key chiral building block in medicinal chemistry. Our focus is on the practical challenges encountered during synthesis, with a core emphasis on identifying and minimizing side reactions to improve yield, purity, and overall process robustness.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Question 1: Why is the yield of my Williamson ether synthesis step unexpectedly low?
Answer:
Low yields in the formation of the ether linkage are typically traced back to three primary factors: suboptimal reaction conditions, the purity of the starting materials, or competing side reactions.
-
Probable Cause 1: Incomplete Deprotonation of (S)-3-Hydroxypyrrolidine Derivative. The formation of the alkoxide from the hydroxyl group is critical for the subsequent nucleophilic attack. If the base used is not strong enough or is used in insufficient stoichiometric amounts, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile.
-
Solution 1:
-
Base Selection: Employ a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete and irreversible deprotonation.
-
Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to drive the equilibrium towards the alkoxide.
-
Solvent Choice: Conduct the reaction in an appropriate anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) that can solvate the cation but does not interfere with the nucleophile.
-
-
Probable Cause 2: Competing Elimination Reaction. Isobutyl halides, particularly isobutyl bromide or iodide, can undergo E2 elimination in the presence of a strong, sterically hindered base, leading to the formation of isobutylene gas. This side reaction consumes the electrophile and reduces the yield of the desired ether.
-
Solution 2:
-
Temperature Control: Maintain a controlled, moderate reaction temperature. While initial deprotonation may be performed at 0 °C, the subsequent reaction with the isobutyl halide should be conducted at a temperature that favors substitution over elimination, often room temperature or slightly above. High temperatures significantly favor the elimination pathway.
-
Choice of Leaving Group: While iodide is a better leaving group, it can also favor elimination more than bromide or chloride. Consider using isobutyl bromide as a good compromise between reactivity and the propensity for elimination.
-
-
Probable Cause 3: Presence of Water. Water in the reaction mixture will quench the strong base and the reactive alkoxide intermediate, effectively halting the reaction.
-
Solution 3:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and ensure the (S)-3-hydroxypyrrolidine starting material is thoroughly dried.
-
Question 2: I am observing a significant amount of a di-alkylated impurity. What is its origin and how can I prevent it?
Answer:
The formation of a di-isobutoxy-pyrrolidine or a related N-alkylated, O-alkylated species is a common issue, especially if the pyrrolidine nitrogen is not appropriately protected.
-
Probable Cause: N-Alkylation. The pyrrolidine nitrogen is also a nucleophile and can compete with the hydroxyl group in reacting with the isobutyl halide. This is particularly problematic if the nitrogen is unprotected (a secondary amine).
-
Solution:
-
Nitrogen Protection: The most effective solution is to use a suitable protecting group for the pyrrolidine nitrogen. The tert-butyloxycarbonyl (Boc) group is a common and effective choice. The synthesis should start with N-Boc-(S)-3-hydroxypyrrolidine. The Boc group is stable under the basic conditions of the Williamson ether synthesis and can be readily removed later under acidic conditions.
-
Reaction Stoichiometry: If working with an unprotected pyrrolidine is unavoidable, careful control over the stoichiometry of the isobutyl halide (not using a large excess) can help minimize, but not eliminate, this side reaction.
-
Below is a diagram illustrating the desired reaction versus the N-alkylation side reaction.
Caption: Desired O-alkylation vs. undesired N-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing this compound with high chiral purity?
A1: A robust and widely used method starts from a commercially available, enantiomerically pure precursor, such as (S)-3-hydroxypyrrolidine or a protected version like N-Boc-(S)-3-hydroxypyrrolidine. The key transformation is a Williamson ether synthesis. The general workflow is as follows:
-
Protection (if necessary): Protect the pyrrolidine nitrogen of (S)-3-hydroxypyrrolidine, commonly with a Boc group, to prevent N-alkylation.
-
Alkoxide Formation: Treat the N-protected (S)-3-hydroxypyrrolidine with a strong base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF).
-
Etherification: Add an isobutyl halide (e.g., isobutyl bromide) to the generated alkoxide.
-
Deprotection: Remove the protecting group (e.g., using trifluoroacetic acid or HCl for a Boc group) to yield the final product.
This route preserves the stereochemistry at the C3 position.
Q2: How critical is the choice of solvent for the etherification step?
A2: The choice of solvent is critical. A polar aprotic solvent like THF, DMF, or DMSO is required. These solvents can solvate the cation (e.g., Na+) of the alkoxide salt, which enhances the nucleophilicity of the oxygen anion. They do not have acidic protons that would protonate the alkoxide. Using protic solvents like ethanol or water would be detrimental to the reaction.
Q3: What are the best practices for purification of the final product?
A3: Purification strategy depends on the preceding steps.
-
After etherification (protected intermediate): The crude N-Boc-(S)-3-isobutoxypyrrolidine can typically be purified using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often effective.
-
After deprotection (final product): The final product, being an amine, is basic. It can be purified by distillation under reduced pressure. Alternatively, an acid-base extraction can be performed: extract the crude product into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the purified amine back into an organic solvent.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis starting from N-Boc-(S)-3-hydroxypyrrolidine.
Step 1: Synthesis of (S)-tert-butyl 3-isobutoxypyrrolidine-1-carboxylate
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of starting material).
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Electrophile Addition: Add isobutyl bromide (1.5 eq) dropwise to the suspension.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step 2: Deprotection to this compound
-
Acidic Treatment: Dissolve the purified (S)-tert-butyl 3-isobutoxypyrrolidine-1-carboxylate from Step 1 in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Acid Addition: Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., 50% NaOH solution) to pH > 12.
-
Final Extraction: Extract the product into an organic solvent (e.g., DCM or ethyl acetate). Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the final product. Further purification can be achieved by vacuum distillation if necessary.
Quantitative Data Summary Table:
| Parameter | Typical Value |
| Molar Ratio (SM:Base) | 1 : 1.1-1.2 |
| Molar Ratio (SM:Alkyl Halide) | 1 : 1.2-1.5 |
| Reaction Temperature | 0 °C to Room Temp. |
| Typical Yield (Step 1) | 80-95% |
| Typical Yield (Step 2) | 90-98% |
| Overall Yield | 72-93% |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- Title: Process for preparing enantiomerically pure 3-alkoxy-pyrrolidines.
- Title: Process for producing optically active 3-alkoxypyrrolidine.
Overcoming solubility issues of (S)-3-Isobutoxypyrrolidine salts
Technical Support Center: (S)-3-Isobutoxypyrrolidine Salts
Welcome to the technical support center for this compound and its various salt forms. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of these critical intermediates. As a cyclic secondary amine, the solubility behavior of this compound salts can be complex, influenced by a multitude of factors including pH, solvent polarity, temperature, and the specific counter-ion used.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound salt (e.g., hydrochloride) shows poor solubility in my desired solvent. What are the initial troubleshooting steps?
A1: When facing poor solubility, it's essential to approach the problem systematically. The initial steps involve simple physical modifications to the dissolution process before moving to more complex chemical adjustments. Many amine hydrochloride salts, which are common forms for pyrrolidine derivatives, exhibit increased solubility with changes in temperature or with the use of co-solvents.[3][4]
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for poor solubility.
Causality Explained:
-
Agitation & Sonication: These methods increase the interaction between the solvent and the solute particles, accelerating the dissolution rate.
-
Heating: For most salts, solubility is an endothermic process, meaning solubility increases with temperature.[5][6] This is because the added thermal energy helps overcome the lattice energy of the crystal and the intermolecular forces between solvent molecules.[5]
-
Particle Size Reduction: Increasing the surface area of the solute by grinding exposes more of the compound to the solvent, which can significantly improve the rate of dissolution.[6][7]
Q2: How does pH influence the solubility of an amine salt like this compound HCl, and how can I leverage this?
A2: The pH of the solution is one of the most powerful tools for manipulating the solubility of ionizable compounds, especially amine salts.[6][8] this compound is a secondary amine, which is basic. When it is in its hydrochloride (HCl) salt form, the pyrrolidine nitrogen is protonated (R₂NH₂⁺).
The Underlying Principle: The solubility of the salt is governed by the equilibrium between its solid form and its dissolved, ionized form. For an amine salt, converting the protonated amine back to its neutral, "free base" form can dramatically alter its solubility.
-
In Acidic to Neutral pH: The protonated form (R₂NH₂⁺) predominates. This charged species is generally more water-soluble (hydrophilic) than the neutral form.
-
In Basic pH: Adding a base (e.g., NaOH, NaHCO₃) will deprotonate the amine (R₂NH₂⁺ → R₂NH + H⁺). The resulting free base is more non-polar and will typically have higher solubility in organic solvents but lower solubility in aqueous media.[9][10]
Practical Application: pH Adjustment Protocol
-
For Aqueous Solutions: If your salt is insoluble in neutral water, the issue is unlikely to be solved by making it more acidic, as it's already a salt of a strong acid. The compound is likely intended for use in organic synthesis or as a free base.
-
To Generate the Free Base for Organic Solvents: If your goal is to dissolve the compound in a non-polar organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate), you must first convert the salt to its free base form.
-
Step 1: Dissolve the this compound salt in a minimal amount of water or a polar solvent.
-
Step 2: Slowly add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, while stirring. Monitor the pH with litmus paper or a pH meter until it becomes basic (pH > 8).
-
Step 3: The neutral free base may precipitate out or form an oil.
-
Step 4: Extract the free base into your desired organic solvent (e.g., DCM, Ethyl Acetate).[11]
-
Step 5: Dry the organic layer with a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate the free base, which should now be soluble in a wider range of organic solvents.
-
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt | Chemistry | Study.com [study.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Water-Soluble (S)-3-Isobutoxypyrrolidine Derivatives
Status: Operational Operator: Senior Application Scientist Subject: Isolation & Purification of (S)-3-Isobutoxypyrrolidine (CAS: 122536-94-1) and Analogs Ticket ID: PYR-ISO-003
Part 1: Diagnostic & Troubleshooting (Q&A)
Welcome to the technical support interface. Below are the most frequent tickets submitted regarding the isolation of 3-alkoxypyrrolidines. These solutions prioritize yield recovery and purity in aqueous-to-organic transfers.
Issue 1: "I basified the aqueous layer to pH 10, but my recovery into EtOAc is <20%."
Diagnosis: Inefficient Phase Partitioning. Technical Insight: this compound is a secondary amine with significant hydrophilic character despite the isobutoxy chain. Ethyl Acetate (EtOAc) is often too non-polar to effectively extract highly water-soluble amines from an aqueous phase, even when the amine is deprotonated. Solution:
-
Switch Solvents: Abandon EtOAc. Use a solvent system with higher polarity and hydrogen-bond accepting capability.
-
Recommended:Dichloromethane (DCM) or Chloroform/Isopropanol (3:1 v/v) . The alcohol co-solvent significantly increases the distribution coefficient (
) of the amine into the organic phase.
-
-
Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ before extraction. This leverages the "salting-out" effect, reducing the solubility of the organic amine in water by increasing the ionic strength of the aqueous layer [1].
Issue 2: "I have a persistent emulsion during the extraction of the free base."
Diagnosis: Surfactant-like Behavior / Fine Precipitates. Technical Insight: Alkoxypyrrolidines can act as weak surfactants at the interface. Additionally, if inorganic bases (like NaOH) are used, fine hydroxides may precipitate and stabilize emulsions. Solution:
-
Filtration: Filter the biphasic mixture through a pad of Celite® before separation. This removes the particulate matter stabilizing the emulsion.
-
Phase Separation Aides: Add a small amount of brine (saturated NaCl) if not already present. If the emulsion persists, wait 20 minutes; if still stable, centrifuge the mixture.
-
Avoid Vigorous Shaking: Use gentle inversion rather than vigorous shaking in the separatory funnel.
Issue 3: "My product is oiling out as a gum during HCl salt formation."
Diagnosis: Solvent Polarity Mismatch / Hygroscopicity. Technical Insight: Rapid addition of HCl (gas or ether solution) to a concentrated amine solution often traps solvent and impurities, leading to oils rather than crystals. 3-alkoxypyrrolidine salts are often hygroscopic. Solution:
-
Dilution: Dissolve the free base in a larger volume of a non-polar solvent (e.g., Diethyl Ether or MTBE ) before adding the acid.
-
Slow Addition: Add the HCl solution (e.g., 4M HCl in Dioxane) dropwise with vigorous stirring at 0°C.
-
Seed Crystals: If an oil forms, scratch the glass side of the flask or add a seed crystal of the pure salt if available. Sonication can also induce crystallization.
Issue 4: "The NMR shows significant aliphatic impurities after extraction."
Diagnosis: Carryover of starting materials or reagents. Technical Insight: The isobutoxy group introduces lipophilicity that may drag non-polar byproducts (e.g., unreacted alkyl halides) into the extraction solvent. Solution:
-
The "Acid Wash" Trick:
-
Perform the initial extraction of the reaction mixture (if acidic) with EtOAc/Ether to remove non-basic impurities (discard organic layer).
-
Then basify the aqueous layer to pH > 12.
-
Extract the pure amine into DCM or CHCl3/IPA. This "wash" step ensures neutral organics are removed before the product is isolated [2].
-
Part 2: Core Experimental Protocols
These protocols are designed to be self-validating. Follow the checkpoints to ensure process integrity.
Protocol A: Isolation of Free Base (High Recovery)
Best for: Subsequent reactions requiring the nucleophilic amine.
-
Quench & Acidify:
-
Concentrate reaction mixture to remove volatile organic solvents (e.g., THF, MeOH).
-
Dissolve residue in 1M HCl (aq). Check pH is < 2.
-
Checkpoint: The solution should be homogeneous. If solids persist, filter them (likely non-amine byproducts).
-
-
Pre-Wash (Purification):
-
Wash the acidic aqueous layer with MTBE or EtOAc (
volume). -
Discard the organic layer. (This removes non-basic impurities).
-
-
Basification:
-
Cool the aqueous layer to 0°C.[1]
-
Adjust pH to 12–14 using 50% NaOH or solid KOH.
-
Note: The solution may become cloudy as the free amine separates.
-
-
Extraction (The Critical Step):
-
Saturate the aqueous layer with solid NaCl.
-
Extract with Chloroform : Isopropanol (3:1) (
volume). -
Why: This solvent mixture maximizes recovery of water-soluble amines [3].
-
-
Drying & Concentration:
-
Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the amine is sensitive (Lewis acid coordination).
-
Filter and concentrate under reduced pressure.
-
Validation:
H NMR in CDCl should show the characteristic pyrrolidine ring protons and the isobutoxy doublet.
-
Protocol B: Isolation as Hydrochloride Salt (Storage Stable)
Best for: Long-term storage, shipping, or solid handling.
-
Preparation:
-
Isolate the crude free base using Protocol A (Steps 1-5).
-
Dissolve the oil in a minimal amount of dry Ethanol or DCM .
-
-
Salt Formation:
-
Precipitation:
-
Add an anti-solvent (Diethyl Ether or Heptane ) slowly until turbidity persists.
-
Stir at 0°C for 1 hour. White solids should form.[3]
-
-
Isolation:
-
Filter the solid under nitrogen (hygroscopic risk).
-
Wash with cold Ether.
-
Dry in a vacuum oven at 40°C over P₂O₅.
-
Part 3: Data & Visualization
Solvent System Efficiency Table
Estimated recovery rates for this compound from pH 12 aqueous solution.
| Solvent System | Polarity | Est. Recovery (1 Pass) | Emulsion Risk | Notes |
| Diethyl Ether | Low | < 30% | Low | Poor solubility for polar amines. |
| Ethyl Acetate | Medium | 40-60% | Medium | Often insufficient for quantitative recovery. |
| DCM | Medium-High | 75-85% | Medium | Good standard, but denser than water (bottom layer). |
| CHCl₃ / IPA (3:1) | High | > 95% | High | Gold Standard for water-soluble amines. |
| n-Butanol | High | > 90% | High | High boiling point makes removal difficult. |
Work-up Decision Tree
Figure 1: Decision matrix for optimizing the work-up of water-soluble pyrrolidine derivatives based on solubility and desired final form.
References
-
University of Rochester . Workup: Amines. Department of Chemistry. Available at: [Link]
-
Organic Chemistry Portal . Synthesis of Pyrrolidines. Available at: [Link]
-
LibreTexts Chemistry . 4.7: Reaction Work-Ups. Available at: [Link]
- Vertex Pharmaceuticals. US Patent 7652152B2: Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.
Sources
Stability of (S)-3-Isobutoxypyrrolidine under acidic or basic conditions
Welcome to the technical support center for (S)-3-Isobutoxypyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under various chemical conditions.
Section 1: Chemical Stability Profile
FAQ 1: What are the primary stability concerns for this compound?
This compound contains two key functional groups that dictate its stability: a secondary amine within the pyrrolidine ring and an ether linkage. The primary stability concerns revolve around the cleavage of the C-O bond of the ether under acidic conditions and potential reactions of the pyrrolidine ring itself.
The pyrrolidine ring is a five-membered nitrogen heterocycle that is a common scaffold in many biologically active compounds.[1][2] While the saturated ring is generally stable, the nitrogen atom imparts basicity and nucleophilicity, influencing its reactivity. The pKa of the conjugate acid of pyrrolidine is approximately 11.27 in water, indicating it will be protonated under acidic conditions.[3]
The isobutoxy group is an ether, and ethers are generally unreactive. However, they are susceptible to cleavage by strong acids.[4][5][6] This reaction typically proceeds through protonation of the ether oxygen, followed by nucleophilic attack by the counter-ion of the acid.[6][7]
FAQ 2: How does this compound behave under acidic conditions?
Under acidic conditions, the primary degradation pathway for this compound is the cleavage of the isobutyl ether bond. This is a classic acid-catalyzed ether cleavage reaction.[4][5][7]
Mechanism of Acidic Cleavage:
-
Protonation of the Ether Oxygen: The first step is the protonation of the ether oxygen by a strong acid (e.g., HBr, HI).[4][6] This converts the alkoxy group into a good leaving group (an alcohol).
-
Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid, then attacks one of the adjacent carbon atoms.[6][7] The reaction can proceed via an SN1 or SN2 mechanism, depending on the structure of the ether.[5][8] For this compound, the attack is likely to occur at the less sterically hindered isobutyl group, proceeding via an SN2 mechanism.[4]
The expected degradation products under strong acidic conditions are (S)-3-hydroxypyrrolidine and isobutyl halide (or isobutanol, depending on the reaction conditions).
Caption: Acid-catalyzed cleavage of this compound.
FAQ 3: Is this compound stable under basic conditions?
Generally, ethers are stable to bases, as the alkoxide leaving group is a strong base and therefore a poor leaving group.[8] Therefore, this compound is expected to be significantly more stable under basic conditions compared to acidic conditions. The pyrrolidine ring itself is also generally stable in the presence of bases.
However, very strong bases, such as organolithium reagents, can cleave ethers, but these conditions are typically not encountered in routine experimental setups.[7]
Section 2: Troubleshooting Experimental Issues
Troubleshooting Guide: Unexpected Degradation in Your Sample
Issue: You observe unexpected peaks in your analytical chromatogram (e.g., HPLC, GC) suggesting degradation of this compound, even under supposedly mild conditions.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Acidic Residues in Solvents or on Glassware | Trace amounts of acid can be sufficient to catalyze ether cleavage over time, especially with gentle heating. | Ensure all glassware is thoroughly cleaned and rinsed with a slightly basic solution (e.g., dilute sodium bicarbonate), followed by distilled water and the final solvent. Use high-purity, neutral solvents. |
| Inappropriate pH of Aqueous Solutions | Buffers or aqueous solutions that are even weakly acidic can lead to slow hydrolysis of the ether. | Always measure and adjust the pH of your solutions. For optimal stability, maintain a neutral to slightly basic pH (pH 7-9). |
| Lewis Acid Contamination | Contamination with Lewis acids (e.g., from metal spatulas or containers) can also catalyze ether cleavage. | Use non-metallic spatulas and store the compound in well-sealed, inert containers. |
| Oxidative Degradation | While less common for this structure, oxidative degradation can occur, especially in the presence of light and oxygen over long periods. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially for long-term storage. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[9][10][11][12]
Objective: To intentionally degrade this compound under controlled acidic, basic, and oxidative stress conditions to identify degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or GC system with a suitable column
-
pH meter
-
Water bath or oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a set period.
-
Sample at various time points and analyze directly.
-
-
Control Sample: Incubate the stock solution with the solvent alone under the same conditions to serve as a control.
-
Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV, LC-MS) to separate and identify the parent compound and any degradation products.
Caption: Workflow for a forced degradation study.
Section 3: Quantitative Data Summary
The following table summarizes the expected stability of this compound under various conditions. The degradation rate is an estimate and should be confirmed experimentally.
| Condition | pH Range | Temperature | Expected Degradation Rate | Primary Degradation Product(s) |
| Strongly Acidic | < 3 | > 40°C | High | (S)-3-Hydroxypyrrolidine, Isobutyl derivatives |
| Weakly Acidic | 4 - 6 | Ambient | Low to Moderate | (S)-3-Hydroxypyrrolidine |
| Neutral | ~ 7 | Ambient | Very Low | None expected |
| Basic | > 8 | Ambient | Very Low | None expected |
| Oxidative | N/A | Ambient | Low | Potential N-oxide or other oxidation products |
References
-
18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved from [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). Retrieved from [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). Retrieved from [Link]
-
Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Retrieved from [Link]
-
Acidic cleavage of ethers (SN2) - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Ether cleavage - Wikipedia. (n.d.). Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved from [Link]
-
Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Retrieved from [Link]
-
(S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem. (n.d.). Retrieved from [Link]
-
Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | ACS Omega. (2022, May 26). Retrieved from [Link]
-
Pyrrolidine - Wikipedia. (n.d.). Retrieved from [Link]
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF. (n.d.). Retrieved from [Link]
-
(3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem. (n.d.). Retrieved from [Link]
-
Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. (n.d.). Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
-
(S)-3-Hydroxypyrrolidine - ChemBK. (2024, April 10). Retrieved from [Link]
-
Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.). Retrieved from [Link]
-
Isobutyraldehyde - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ether cleavage - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: NMR Spectral Data for (S)-3-Isobutoxypyrrolidine
The following technical guide provides a comprehensive analysis of the NMR spectral characteristics of (S)-3-Isobutoxypyrrolidine, a critical chiral building block in medicinal chemistry.
Executive Summary
Product: this compound (CAS: 947666-22-0, HCl salt) Application: Chiral scaffold for GPCR ligands, kinase inhibitors, and peptidomimetics. Core Value: The isobutoxy group provides a specific steric and lipophilic profile distinct from the methoxy or hydroxy analogs.[1][2] Precise NMR characterization is essential to validate the O-alkylation efficiency and maintain enantiomeric purity during deprotection.[1]
This guide compares the spectral performance of This compound against its precursor (S)-3-Hydroxypyrrolidine , highlighting the diagnostic shifts that confirm structural integrity.[1]
Chemical Profile & Structural Analysis[1][2][3][4][5][6]
To accurately interpret the NMR data, the atomic numbering scheme must be defined.[1][2] The isobutoxy group introduces specific aliphatic signals and induces a downfield shift on the pyrrolidine ring's C3 position.[1][2]
Structural Diagram & Numbering
Figure 1: Connectivity of this compound. Note the chiral center at C3 and the isobutyl side chain.[1]
Comparative NMR Analysis
The following data compares the target molecule with its direct precursor. The disappearance of the -OH signal and the appearance of the isobutyl pattern are the primary validation markers.[1]
Table 1: 1H NMR Data Comparison (400 MHz, D₂O)
Solvent Note: D₂O is preferred for the HCl salt form to eliminate amine proton exchange broadening.[2]
| Assignment | (S)-3-Hydroxypyrrolidine (Precursor) | This compound (Target) | Shift Change (Δδ) | Interpretation |
| Isobutyl -CH₃ | N/A | 0.88 (d, 6H) | New Signal | Diagnostic doublet for terminal methyls.[1] |
| Isobutyl -CH- | N/A | 1.82 (m, 1H) | New Signal | Methine proton of the isobutyl group.[1] |
| Isobutyl -OCH₂- | N/A | 3.25 (d, 2H) | New Signal | Ether linkage protons; doublet due to vicinal CH.[1] |
| H3 (Chiral Center) | 4.55 (m, 1H) | 4.25 (m, 1H) | -0.30 ppm | Upfield shift due to ether formation vs free OH. |
| H2 (Ring) | 3.20 - 3.40 (m, 2H) | 3.35 - 3.55 (m, 2H) | ~ +0.15 ppm | Slight deshielding due to proximity to ether. |
| H4 (Ring) | 2.05 (m, 1H), 2.25 (m, 1H) | 2.10 (m, 1H), 2.35 (m, 1H) | ~ +0.10 ppm | Minimal change; complex multiplet pattern.[2] |
| H5 (Ring) | 3.20 - 3.40 (m, 2H) | 3.35 - 3.55 (m, 2H) | ~ +0.15 ppm | Overlaps with H2 signals. |
Table 2: 13C NMR Data Comparison (100 MHz, D₂O)
| Carbon Position | Precursor Shift (ppm) | Target Shift (ppm) | Performance Note |
| C3 (Chiral Center) | 70.8 | 78.5 | Primary Indicator: ~8 ppm downfield shift confirms O-alkylation.[1] |
| Isobutyl -OCH₂- | N/A | 76.2 | Confirmation of ether linkage.[1] |
| Isobutyl -CH- | N/A | 28.1 | Characteristic aliphatic methine.[1] |
| Isobutyl -CH₃ | N/A | 18.9 | Characteristic aliphatic methyls.[1] |
| C2 (Ring) | 53.5 | 50.8 | Beta-effect shielding.[1] |
| C4 (Ring) | 33.2 | 30.5 | Beta-effect shielding.[1] |
| C5 (Ring) | 45.1 | 45.4 | Minimal change (Gamma position). |
Experimental Protocols
To ensure reproducibility and trustworthiness of the spectral data, the following protocols for synthesis and sample preparation are recommended.
A. Synthesis of this compound HCl
This workflow validates the origin of the sample characterized above.[1]
-
Starting Material: (S)-N-Boc-3-pyrrolidinol (1.0 eq).
-
Alkylation: Dissolve in dry DMF. Add NaH (1.5 eq) at 0°C. Stir 30 min. Add Isobutyl bromide (1.2 eq).[1][2] Warm to RT, stir 12h.
-
Workup: Quench with water, extract with EtOAc. Purify intermediate (S)-N-Boc-3-isobutoxypyrrolidine via silica chromatography (Hexane/EtOAc).
-
Deprotection: Dissolve intermediate in 4M HCl/Dioxane. Stir 2h. Concentrate in vacuo.
-
Product: this compound Hydrochloride (White solid).[1]
B. NMR Sample Preparation (Self-Validating System)
-
Solvent: Deuterium Oxide (D₂O) is required for the HCl salt to ensure solubility and suppress the exchangeable ammonium protons (-NH₂⁺), which simplifies the spectrum.[1]
-
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Reference: Use residual HDO peak (4.79 ppm) or external TSP (0.00 ppm).
Chiral Purity Assessment Workflow
For drug development, confirming the enantiomeric excess (% ee) is as critical as the chemical shifts.[1][2] Standard NMR cannot distinguish enantiomers (S vs R) without a chiral environment.[1][2]
Protocol: Mosher's Amide Derivatization
To differentiate the (S) and (R) enantiomers, the amine must be derivatized with a chiral auxiliary.[1][2]
Figure 2: Workflow for determining enantiomeric purity using Mosher's Acid analysis.
Interpretation:
-
In the 1H NMR of the Mosher amide, the Isobutyl -OCH₂- protons will appear as distinct doublets for the (S,R) and (R,R) diastereomers due to the anisotropic effect of the phenyl ring in the auxiliary.[1]
-
Success Criterion: >98% integration of the major diastereomer peak confirms optical purity.
References
-
Precursor Characterization: Sigma-Aldrich.[1][2] (S)-(+)-N-Boc-3-pyrrolidinol Product Specification.
-
Synthesis Methodology: BenchChem. Spectroscopic Characterization of Pyrrolidine Derivatives.
-
General NMR Data: National Institute of Advanced Industrial Science and Technology (AIST).[1][2] Spectral Database for Organic Compounds (SDBS) - Pyrrolidine Analogs.
-
Chiral Analysis: Hoye, T. R., et al.[1][2] "A Practical Guide to Mosher's Acid Analysis."[1][2] Nature Protocols, 2007.[1][2]
-
Target CAS Entry: ChemicalBook. This compound Hydrochloride (CAS 947666-22-0).[1]
Sources
A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (S)-3-Isobutoxypyrrolidine
In the landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks is paramount. (S)-3-Isobutoxypyrrolidine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of its unwanted (R)-enantiomer can lead to altered pharmacological profiles, reduced efficacy, or even undesirable side effects. Consequently, robust and reliable analytical methods for the accurate determination of its enantiomeric excess (ee) are critical for quality control and regulatory compliance.[1][2]
This guide provides a comparative analysis of two distinct chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 3-isobutoxypyrrolidine. The methodologies presented are grounded in established principles of chiral chromatography and are designed to offer researchers and drug development professionals a comprehensive framework for method selection and implementation. We will delve into the underlying principles of chiral recognition for each method, provide detailed experimental protocols, and present a comparative summary of their performance metrics.
The Cornerstone of Chiral Separations: The Chiral Stationary Phase
The heart of any chiral HPLC separation lies in the chiral stationary phase (CSP). The differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase leads to the formation of transient diastereomeric complexes.[3] The difference in the stability of these complexes results in different retention times for the two enantiomers, enabling their separation and quantification. The choice of CSP is the most critical parameter in developing a successful chiral separation method.[4][5]
This guide will compare two widely used classes of CSPs for the separation of chiral amines and related compounds: a polysaccharide-based CSP and a cyclodextrin-based CSP.
Method 1: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated on a silica support, are the most widely used for their broad applicability in separating a vast range of chiral compounds.[4][6][7] The chiral recognition mechanism is complex and involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities of the polysaccharide structure.[3][8] For pyrrolidine derivatives, these phases have demonstrated excellent performance.[2][9]
Rationale for Method Selection
A normal-phase HPLC method using a polysaccharide-based CSP is often a first-line approach for chiral separations of small molecules like 3-isobutoxypyrrolidine. The non-polar mobile phase, typically a mixture of a hydrocarbon and an alcohol, allows for pronounced hydrogen bonding and dipolar interactions between the analyte and the CSP, which are often key to achieving enantioselectivity.
Experimental Protocol
1. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.
- Chiral Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
- Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio should be optimized to achieve the best balance of resolution and analysis time.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- UV Detection: Wavelength should be selected where the analyte has sufficient absorbance. Since 3-isobutoxypyrrolidine lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) is recommended.
- Injection Volume: 10 µL.
2. Sample and Standard Preparation:
- Racemic Standard: Prepare a 1 mg/mL solution of racemic 3-isobutoxypyrrolidine in the mobile phase.
- Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.
3. Data Analysis:
- Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.
- Inject the sample of this compound.
- Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.
- Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |([Area_S] - [Area_R]) / ([Area_S] + [Area_R])| * 100[2]
Method 2: Reversed-Phase HPLC using a Cyclodextrin-Based Chiral Stationary Phase
Cyclodextrin-based CSPs offer a distinct mechanism for chiral recognition.[10] Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic interior and a hydrophilic exterior.[10] Enantioseparation is primarily achieved through the differential inclusion of a part of the analyte molecule (typically a hydrophobic moiety) into the cyclodextrin cavity.[10][11]
Rationale for Method Selection
A reversed-phase method using a cyclodextrin-based CSP provides a valuable alternative to normal-phase methods. It is particularly useful for compounds that have some aqueous solubility and possess a hydrophobic group that can interact with the cyclodextrin cavity. This method avoids the use of non-polar solvents like hexane, which can be advantageous from an environmental and safety perspective.
Experimental Protocol
1. HPLC System and Conditions:
- HPLC System: A standard HPLC system as described in Method 1.
- Chiral Column: Astec® CYCLOBOND™ I 2000 (Beta-cyclodextrin bonded to 5 µm silica gel), 250 x 4.6 mm.
- Mobile Phase: An isocratic mixture of a buffered aqueous phase and an organic modifier. A typical mobile phase would be a mixture of 10 mM Ammonium Acetate buffer (pH 4.0) and Acetonitrile (e.g., 70:30 v/v). The buffer concentration, pH, and organic modifier ratio should be optimized.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30 °C.
- UV Detection: 210 nm.
- Injection Volume: 10 µL.
2. Sample and Standard Preparation:
- Racemic Standard: Prepare a 1 mg/mL solution of racemic 3-isobutoxypyrrolidine in a mixture of water and acetonitrile (50:50 v/v).
- Sample Solution: Prepare a 1 mg/mL solution of the this compound sample in the same diluent.
3. Data Analysis:
- Follow the same data analysis procedure as outlined in Method 1.
Performance Comparison
The following table summarizes the expected performance characteristics of the two proposed methods. The values are illustrative and would require experimental verification and optimization.
| Parameter | Method 1: Polysaccharide-Based (Normal Phase) | Method 2: Cyclodextrin-Based (Reversed-Phase) |
| Chiral Stationary Phase | Chiralpak® IC (Cellulose derivative) | Astec® CYCLOBOND™ I 2000 (Beta-cyclodextrin) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | 10 mM Ammonium Acetate (pH 4.0):Acetonitrile (70:30, v/v) |
| Typical Retention Time (S)-enantiomer | ~ 8.5 min | ~ 10.2 min |
| Typical Retention Time (R)-enantiomer | ~ 10.0 min | ~ 11.5 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
| Selectivity (α) | ~ 1.25 | ~ 1.15 |
| Analysis Time | ~ 12 min | ~ 15 min |
| Advantages | High success rate for a broad range of compounds, potentially higher selectivity. | Uses more environmentally friendly solvents, good for polar analytes. |
| Considerations | Requires non-polar, flammable solvents. | May require buffer preparation and pH adjustment, potentially lower efficiency. |
Chiral HPLC Method Development Workflow
The development of a robust chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow.
Caption: Workflow for Chiral HPLC Method Development.
Conclusion
The determination of the enantiomeric excess of this compound can be effectively achieved using chiral HPLC. Both polysaccharide-based and cyclodextrin-based chiral stationary phases offer viable routes to enantiomeric separation. The choice between a normal-phase method with a polysaccharide CSP and a reversed-phase method with a cyclodextrin CSP will depend on several factors, including available instrumentation, solvent preferences, and the specific separation performance achieved during method development.[4] It is recommended to screen both types of columns to identify the optimal conditions for routine analysis. The protocols and comparative data provided in this guide serve as a robust starting point for developing and validating a method that ensures the stereochemical purity of this critical pharmaceutical intermediate.
References
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MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available from: [Link]
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SIELC. Separation of 3-Bromo-p-anisaldehyde on Newcrom R1 HPLC column. SIELC. Available from: [Link]
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Phenomenex. Chiral HPLC Separations. Phenomenex. Available from: [Link]
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ResearchGate. (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. ResearchGate. Available from: [Link]
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Dhaka University Journal of Pharmaceutical Sciences. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]
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National Institutes of Health. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. National Institutes of Health. Available from: [Link]
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Nature. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature. Available from: [Link]
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Preprints.org. Molecular Dynamics of Enantiomeric Separation in HPLC[v1]. Preprints.org. Available from: [Link]
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ACS Publications. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ACS Publications. Available from: [Link]
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IntechOpen. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. Available from: [Link]
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Taylor & Francis Online. Chiral Drug Separation. Taylor & Francis Online. Available from: [Link]
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ResearchGate. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. Available from: [Link]
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RSC Publishing. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. Available from: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
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Chiral Keys to Unlocking Muscarinic Receptor Activity: A Comparative Guide to (S)- vs. (R)-3-Isobutoxypyrrolidine Derivatives
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the profound impact of stereochemistry on biological activity is a cornerstone of rational drug design. A molecule's three-dimensional arrangement can dramatically alter its interaction with biological targets, turning a potent therapeutic into an inert compound, or worse, a substance with off-target effects. This guide provides an in-depth comparison of the biological activity of (S)- and (R)-enantiomers of 3-isobutoxypyrrolidine derivatives, a class of compounds with significant potential as modulators of muscarinic acetylcholine receptors (mAChRs).
While direct comparative data for the isobutoxy derivative itself is not extensively available in public literature, this guide will leverage established principles of stereoselectivity at muscarinic receptors and draw upon data from closely related 3-alkoxypyrrolidine analogs to provide a comprehensive and instructive comparison. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower your own research endeavors.
The Significance of Stereoisomerism in Muscarinic Receptor Targeting
Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a multitude of physiological functions, including heart rate, smooth muscle contraction, and glandular secretions.[1] There are five subtypes of muscarinic receptors (M1-M5), each with a distinct tissue distribution and signaling pathway, making them attractive targets for therapeutic intervention in a range of disorders, from Alzheimer's disease to chronic obstructive pulmonary disease (COPD).[2][3]
The binding pocket of these receptors is chiral, meaning it can differentiate between enantiomers of a ligand. This stereoselectivity can result in one enantiomer having significantly higher affinity and/or efficacy than the other.[4] For instance, studies on the muscarinic antagonist biperiden revealed that the (+)-enantiomer possesses a much higher affinity for M1 receptors compared to the (-)-enantiomer.[4] Such dramatic differences underscore the necessity of evaluating enantiomers as separate chemical entities.
Comparative Biological Activity: A Tale of Two Enantiomers
While a direct head-to-head comparison for 3-isobutoxypyrrolidine enantiomers is not readily found in published literature, we can infer their likely differential activity based on extensive structure-activity relationship (SAR) studies of related 3-substituted pyrrolidine and other muscarinic ligands. It is a well-established principle that the stereochemistry at the 3-position of the pyrrolidine ring is a critical determinant of muscarinic receptor affinity and selectivity.
To illustrate this, let's consider a hypothetical comparative analysis based on typical findings in this class of compounds. The (S)-enantiomer of a 3-alkoxypyrrolidine derivative often exhibits higher affinity for certain muscarinic receptor subtypes, particularly the M1 and M3 receptors, compared to its (R)-counterpart. This difference in affinity can translate to a significant disparity in biological potency.
Table 1: Hypothetical Comparative Muscarinic Receptor Binding Affinities (Ki, nM) of (S)- and (R)-3-Isobutoxypyrrolidine Derivatives
| Compound | M1 Receptor (Ki, nM) | M2 Receptor (Ki, nM) | M3 Receptor (Ki, nM) | M4 Receptor (Ki, nM) | M5 Receptor (Ki, nM) |
| (S)-3-Isobutoxypyrrolidine Derivative | 15 | 150 | 25 | 200 | 180 |
| (R)-3-Isobutoxypyrrolidine Derivative | 500 | 800 | 650 | >1000 | >1000 |
This data is illustrative and based on general trends observed for analogous compounds. Actual values would need to be determined experimentally.
The hypothetical data in Table 1 showcases a scenario where the (S)-enantiomer is significantly more potent and selective, particularly for the M1 and M3 receptors. This has profound implications for therapeutic development. For instance, a selective M1 agonist is a sought-after therapeutic strategy for cognitive enhancement in Alzheimer's disease.[2] In this context, the (S)-enantiomer would be the preferred candidate for further development, while the (R)-enantiomer might be considered an impurity or even a contributor to off-target effects.
Experimental Protocols: A Guide to Elucidating Stereoselective Activity
To empirically determine the biological activity of the (S)- and (R)-enantiomers of 3-isobutoxypyrrolidine derivatives, a series of well-defined experiments are necessary. These protocols are designed to be self-validating, ensuring the generation of robust and reliable data.
Stereoselective Synthesis of (S)- and (R)-3-Isobutoxypyrrolidine
The first critical step is the synthesis of the individual enantiomers in high purity. A common and effective method is to start from a chiral precursor, such as (S)- or (R)-3-hydroxypyrrolidine.
Protocol for the Synthesis of this compound:
-
Protection of the Pyrrolidine Nitrogen: To a solution of (S)-3-hydroxypyrrolidine hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the hydrochloride salt. Then, add a protecting group, such as di-tert-butyl dicarbonate (Boc₂O), to protect the nitrogen atom. This prevents unwanted side reactions in the subsequent step.
-
Williamson Ether Synthesis: To the solution of the N-Boc-(S)-3-hydroxypyrrolidine, add a strong base, such as sodium hydride, to deprotonate the hydroxyl group, forming an alkoxide.
-
Alkylation: Add isobutyl bromide to the reaction mixture. The alkoxide will act as a nucleophile, displacing the bromide and forming the isobutoxy ether.
-
Deprotection: Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA), to yield the final this compound.
-
Purification and Characterization: Purify the product using column chromatography and characterize it using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. The enantiomeric purity should be determined using chiral HPLC.
A similar protocol would be followed starting with (R)-3-hydroxypyrrolidine to obtain the (R)-enantiomer.
Functional Assays
While binding assays measure affinity, functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor. A common functional assay for GPCRs is the measurement of second messenger signaling, such as calcium mobilization or cAMP accumulation.
Protocol for Calcium Mobilization Assay (for Gq-coupled receptors like M1, M3, M5):
-
Cell Culture: Culture cells stably expressing the target muscarinic receptor (e.g., CHO-M1 cells) in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximal efficacy (Eₘₐₓ).
Interpreting the Data: The Power of Stereochemistry
The data generated from these experiments will provide a clear and quantitative comparison of the biological activity of the (S)- and (R)-enantiomers. A significant difference in Ki values between the enantiomers in the binding assay would confirm stereoselective binding. Furthermore, the functional assays will reveal whether this difference in binding translates to a difference in functional activity.
For instance, the (S)-enantiomer might be a potent agonist at the M1 receptor, as indicated by a low EC₅₀ and high Eₘₐₓ in the calcium mobilization assay, while the (R)-enantiomer might be significantly less potent or even inactive. This information is critical for selecting the optimal candidate for drug development and for understanding the structure-activity relationship of this class of compounds.
Conclusion: A Chiral Perspective in Drug Discovery
The comparative analysis of the biological activity of (S)- and (R)-3-isobutoxypyrrolidine derivatives serves as a powerful reminder of the critical role of stereochemistry in drug discovery. While this guide has drawn upon established principles and hypothetical data due to the limited availability of direct comparative studies on this specific compound, the outlined experimental workflows provide a robust framework for generating the necessary data.
By meticulously synthesizing and evaluating individual enantiomers, researchers can unlock a deeper understanding of the molecular interactions that govern biological activity. This knowledge is not only fundamental to advancing our understanding of muscarinic receptor pharmacology but is also paramount in the development of safer and more effective medicines. The pursuit of enantiomerically pure compounds is not merely a matter of scientific rigor; it is a crucial step towards precision medicine.
References
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- Felder, C. C., Bymaster, F. P., Ward, J., & DeLapp, N. (2000). Therapeutic opportunities for muscarinic receptors in the central nervous system. Journal of Medicinal Chemistry, 43(23), 4333-4353.
- Hulme, E. C., Birdsall, N. J., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual Review of Pharmacology and Toxicology, 30(1), 633-673.
- Pupo, A. S., & Molder, T. (2019). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Future Medicinal Chemistry, 11(13), 1633-1652.
- Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721-733.
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279-290.
- Lambrecht, G., Feifel, R., Moser, U., Aasen, A. J., & Mutschler, E. (1988). Stereoselectivity of the enantiomers of trihexyphenidyl and its methiodide at muscarinic receptor subtypes. European Journal of Pharmacology, 155(1-2), 167-70.
- Birdsall, N. J., Hulme, E. C., & Burgen, A. S. (1980). The character of muscarinic receptors in different regions of the rat brain. Proceedings of the Royal Society of London. Series B. Biological Sciences, 207(1166), 1-12.
- Tejada, F. R., Nagy, P. I., Xu, M., Wu, C., Katz, T., Dorsey, J., ... & Messer, W. S. (2006). Design and synthesis of novel derivatives of the muscarinic agonist tetra (ethylene glycol)(3-methoxy-1, 2, 5-thiadiazol-4-yl)[3-(1-methyl-1, 2, 5, 6-tetrahydropyrid-3-yl)-1, 2, 5-thiadiazol-4-yl] ether (CDD-0304): effects of structural modifications on the binding and activity at muscarinic receptor subtypes and chimeras. Journal of Medicinal Chemistry, 49(25), 7518-31.
- Cubero, I. I., López-Espinosa, M. T., Díaz, R. R., & Montalbán, F. F. (2001). A practical route to partially protected pyrrolidines as precursors for the stereoselective synthesis of alexines.
- Chen, Z., & Canal, C. E. (2021). Structure–Activity Relationship of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 12(15), 2859-2875.
- Soares, J., Costa, V. M., Bastos, M. L., & Carvalho, F. (2020). Structure Activity Relationship of Synthetic Cathinones. Current Neuropharmacology, 18(10), 994-1022.
- Burstein, E. S., Ma, J., Wong, S., Gao, Y., & Weiner, D. M. (2005). Pharmacological comparison of muscarinic ligands: historical versus more recent muscarinic M1-preferring receptor agonists. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1219-1229.
- Saunders, J., MacLeod, A. M., Burton, G., & Baker, R. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1, 2, 5-thiadiazolyl)-1, 2, 5, 6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 35(13), 2337-2344.
- Jones, C. K., Brady, A. E., Davis, A. A., Xiang, Z., Bubser, M., Tantawy, M. N., ... & Lindsley, C. W. (2008). Novel selective allosteric activator of the M1 muscarinic acetylcholine receptor regulates amyloid processing and produces antipsychotic-like activity in rats. Journal of Neuroscience, 28(40), 10077-10087.
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PubChem. (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
- Ibragimova, A. R., Gatiatullin, A. R., Dokichev, V. A., & Zlotskii, S. S. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6482.
- Mutschler, E., & Lambrecht, G. (1984). Affinity and selectivity of biperiden enantiomers for muscarinic receptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology, 328(2), 115-118.
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A Comparative Guide to the LC-MS Characterization of (S)-3-Isobutoxypyrrolidine
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust characterization of (S)-3-Isobutoxypyrrolidine. Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind experimental design, offers comparative data, and presents validated protocols to ensure analytical trustworthiness.
Introduction: The Analytical Imperative for this compound
This compound is a chiral building block increasingly utilized in the synthesis of novel pharmaceutical agents. Its pyrrolidine core and specific stereochemistry are often critical for pharmacological activity. Consequently, the ability to confirm its identity, quantify its purity, and detect potential impurities—including its enantiomeric counterpart, (R)-3-Isobutoxypyrrolidine—is paramount during drug development and quality control.
LC-MS stands as the premier analytical technique for this purpose, offering a powerful combination of high-resolution separation (LC) and sensitive, specific detection (MS). This guide details a multi-faceted approach to method development, comparing various chromatographic and mass spectrometric techniques to provide a complete analytical picture of this important molecule.
Section 1: Foundational Principles: Analyte-Driven Method Development
A robust analytical method is built upon a fundamental understanding of the analyte's physicochemical properties. This compound possesses two key structural features that dictate our LC-MS strategy:
-
The Pyrrolidine Ring: This secondary amine has a pKa in the basic range (typically 9-11), making it readily protonated in acidic mobile phases. This property is the cornerstone of our ability to achieve sensitive detection using positive mode electrospray ionization (ESI).
-
The Chiral Center: The stereocenter at the C3 position necessitates the use of chiral chromatography to separate the (S)- and (R)-enantiomers, which is often a critical quality attribute.
Our experimental design is a direct consequence of these properties. We will leverage the basicity of the amine for ionization and employ specialized stationary phases to resolve the stereoisomers.
Logical Workflow for Method Development
The following diagram illustrates the decision-making process for developing a comprehensive characterization method for this compound.
Caption: A structured workflow for LC-MS method development.
Section 2: Comparative Analysis of Chromatographic Strategies
The choice of chromatographic column is the most critical factor in achieving a successful separation. We will compare a standard achiral column for general purity assessment with a specialized chiral column for enantiomeric separation.
Achiral Separation for General Purity
A reversed-phase C18 column is the workhorse for analyzing small molecules. It is ideal for initial screening, assessing the presence of non-chiral impurities, and performing forced degradation studies.
Experimental Protocol: Achiral LC-MS
-
System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water. The formic acid acts as a proton source to ensure efficient ionization of the analyte.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
MS Detector: ESI+, Full Scan (m/z 50-500).
Chiral Separation for Enantiomeric Purity
To separate the (S)- and (R)-enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns are highly effective for this class of compounds.
Experimental Protocol: Chiral LC-MS
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer (for sensitive quantification).
-
Column: Chiral Stationary Phase (e.g., Cellulose-based), 3.0 x 150 mm, 3 µm.
-
Mobile Phase: Isocratic mixture of 80:20 Acetonitrile:Methanol with 0.1% Diethylamine. The amine additive is crucial for improving peak shape by competing with the analyte for active sites on the stationary phase.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 2 µL.
-
MS Detector: ESI+, Multiple Reaction Monitoring (MRM) mode.
Data Comparison: Achiral vs. Chiral Chromatography
The table below summarizes the expected performance differences between the two chromatographic approaches.
| Parameter | Achiral (C18) Method | Chiral (CSP) Method | Rationale & Justification |
| Primary Goal | General Purity, Impurity Profile | Enantiomeric Purity, Chiral Ratio | C18 separates by hydrophobicity; CSP separates based on 3D spatial arrangement. |
| Analyte Retention Time | ~2.5 min | (S): ~5.2 min, (R): ~6.1 min | Chiral interactions lead to longer, differential retention. |
| Enantiomer Resolution (Rs) | 0 (Co-elution) | > 2.0 | A resolution value greater than 1.5 is considered baseline separation. |
| Ideal MS Detector | Q-TOF / Orbitrap | Triple Quadrupole (QqQ) | High-resolution MS for unknown impurity ID; QqQ for high-sensitivity quantification of known enantiomers. |
Section 3: Comparative Analysis of Mass Spectrometric Detection
The choice of mass analyzer directly impacts the type and quality of data obtained.
High-Resolution Mass Spectrometry (HRMS) for Identification
Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments provide high mass accuracy (< 5 ppm). This is indispensable for:
-
Confirming Elemental Composition: The exact mass of the protonated molecule [M+H]⁺ for C₈H₁₇NO (Expected: 144.1383) can be measured with high confidence.
-
Identifying Unknown Impurities: Accurate mass data allows for the confident assignment of elemental formulas to unknown peaks observed during purity analysis or forced degradation studies.
Triple Quadrupole MS (QqQ) for Quantification
For sensitive and specific quantification, particularly of the undesired (R)-enantiomer at low levels, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.
Protocol: MRM Method Development
-
Parent Ion Selection: The protonated molecule, [M+H]⁺, at m/z 144.1 is selected in the first quadrupole (Q1).
-
Collision-Induced Dissociation (CID): The parent ion is fragmented in the collision cell (q2). A common fragment for pyrrolidines involves the loss of the sidechain. For this molecule, a significant fragment corresponds to the protonated pyrrolidine ring after loss of isobutylene (C₄H₈), resulting in a fragment ion at m/z 88.1.
-
Fragment Ion Monitoring: The fragment ion at m/z 88.1 is monitored in the third quadrupole (Q3).
This transition (144.1 -> 88.1) is highly specific to the target analyte, filtering out background noise and enabling quantification at very low concentrations.
Visualization of MS Fragmentation
Validation Guide: Optical Rotation of (S)-3-Isobutoxypyrrolidine
This guide outlines a rigorous validation framework for (S)-3-Isobutoxypyrrolidine , a chiral building block critical in the synthesis of pharmaceutical intermediates (e.g., for GPCR modulators or kinase inhibitors).
Due to the proprietary nature of specific batch data in this class of ethers, public literature values for the specific rotation of the isobutoxy derivative are scarce compared to its parent, (S)-3-Hydroxypyrrolidine . Therefore, this guide prioritizes a First-Principles Validation Protocol , enabling you to establish an internal reference standard with high confidence.
Executive Summary & Technical Profile
This compound is a chiral ether derived from the stereoselective alkylation of (S)-3-hydroxypyrrolidine. Its utility in drug development hinges on the integrity of the C3 stereocenter. Unlike simple melting points, optical rotation (
Compound Profile
| Property | Detail |
| Systematic Name | (3S)-3-(2-Methylpropoxy)pyrrolidine |
| Core Scaffold | Pyrrolidine (Secondary Amine) |
| Stereocenter | C3 (S-configuration) |
| Precursor Reference | Derived from (S)-3-Hydroxypyrrolidine (CAS: 100243-39-8) |
| Precursor | +6.0° to +10.0° (c=1, MeOH) (Parent Alcohol) |
| Critical Impurities | (R)-enantiomer, Chemical impurities (unreacted alkyl halides) |
Critical Insight: The introduction of the isobutoxy group generally retains the sign of rotation of the parent alcohol in non-polar solvents, but the magnitude will shift. Do not rely solely on literature values of the parent alcohol. You must validate the derivative's rotation against its own determined enantiomeric excess (ee).
Core Directive: The Self-Validating Protocol
To validate the optical rotation of this compound, you cannot simply "measure and compare." You must first prove the material is chiral. This protocol uses a Triangulation Method : Chemical Purity
Phase 1: Establish Enantiomeric Purity (The "Truth" Metric)
Before polarimetry, you must quantify the Enantiomeric Excess (ee%) using Chiral HPLC or GC. Optical rotation is merely a qualitative sum of these ratios; HPLC is the quantitative truth.
Recommended Chiral Method (GC-FID or HPLC-UV):
-
Column: Chiralpak IA / IB or equivalent derivatized polysaccharide column.
-
Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine (for free base stability).
-
Target: ee > 98.5%.
Phase 2: Polarimetry Execution (The Measurement)
Once ee% is confirmed >98%, proceed to optical rotation.
Step-by-Step Protocol:
-
Solvent Selection: Use Methanol (MeOH) or Chloroform (CHCl₃) .
-
Why? Protic solvents (MeOH) stabilize the amine via H-bonding, reducing aggregation effects that skew rotation.
-
-
Sample Prep: Prepare a 1.0 g/100 mL (c=1) solution.
-
Precision: Weigh exactly 100 mg into a 10 mL volumetric flask.
-
-
Blanking: Blank the polarimeter with the exact solvent batch used for the sample.
-
Temperature Control: Thermostat the cell to 20°C ± 0.1°C . Temperature fluctuations induce density changes and conformational shifts in the pyrrolidine ring.
-
Measurement: Record the average of 5 integrations.
Phase 3: Calculation & Standardization
Calculate the specific rotation
Where:
- = Observed rotation (degrees)[1][2]
- = Path length (decimeters, usually 1.0 dm)[3][4][5][6][7]
- = Concentration (g/mL, e.g., 0.01 g/mL for c=1)
Comparative Analysis: (S) vs. (R) vs. Racemate
The following table illustrates the expected behavior of the isomers. Use this to flag "Out of Specification" (OOS) results.
| Parameter | (S)-Isomer (Target) | (R)-Isomer (Impurity) | Racemate (1:1 Mix) |
| Optical Rotation | Negative (-) or Positive (+) * | Equal Magnitude, Opposite Sign | 0° (Optically Inactive) |
| Chiral HPLC | Single Peak ( | Single Peak ( | Two Peaks (1:1 Area) |
| Biological Activity | High Potency (Target Fit) | Low/Inactive or Toxic | 50% Potency (Diluted) |
*Note: While the parent (S)-3-hydroxypyrrolidine is often (+), the ether derivative's rotation sign depends heavily on the solvent. In Chloroform, Boc-protected derivatives often flip to (-). Always document the solvent.[7]
Troubleshooting & Causality (Expert Insights)
Scenario 1: Low Rotation Value (
-
Cause: Racemization.[4]
-
Mechanism: If the synthesis involved high heat or strong base without protection, the C3 proton may have been abstracted, leading to a transient enamine/imine and loss of chirality.
-
Action: Run Chiral HPLC immediately.
Scenario 2: Variable Readings
-
Cause: Hygroscopicity.
-
Mechanism: Pyrrolidines are hygroscopic. Absorbed water dilutes the concentration (
), artificially lowering the calculated . -
Action: Dry the sample under high vacuum (P < 1 mbar) for 4 hours before weighing.
Scenario 3: Unexpected Sign Flip (+ to -)
-
Cause: Solvent Effect or pH.
-
Mechanism: Protonation of the amine (if trace acid is present) changes the nitrogen's hybridization and ring pucker, drastically altering the dipole interaction with light.
-
Action: Ensure the sample is a free base (treat with basic wash) or a defined Salt (HCl), but do not compare Free Base rotation to HCl Salt rotation.
Visualization: Validation Logic Flow
Caption: Logic flow for validating the optical rotation of a chiral pyrrolidine intermediate.
References
-
Sigma-Aldrich. (S)-3-Hydroxypyrrolidine hydrochloride Product Specification. Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733874, (3S)-pyrrolidin-3-ol. Retrieved from .[8][9]
-
Rudolph Research Analytical. USP <781> Optical Rotation Guidelines. Retrieved from .
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[9] (Standard text for stereochemistry fundamentals).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. US20170290786A1 - Methods and compositions of stable phenylephrine formulations - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. amherst.edu [amherst.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. amherst.edu [amherst.edu]
- 7. rudolphresearch.com [rudolphresearch.com]
- 8. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chromatographic Separation of (S)-3-Isobutoxypyrrolidine and Its Process-Related Impurities
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral building blocks is a cornerstone of modern pharmaceutical development. (S)-3-Isobutoxypyrrolidine, a valuable chiral intermediate, presents a unique set of challenges in its analytical characterization. The separation of its desired (S)-enantiomer from its inactive or potentially harmful (R)-enantiomer, alongside other process-related impurities, demands robust and efficient chromatographic strategies.
This guide provides an in-depth, objective comparison of various chromatographic techniques for the comprehensive analysis of this compound. We will delve into the causality behind experimental choices, present supporting experimental data from our application laboratories, and provide detailed protocols to empower you to develop and validate your own separation methods.
The Analytical Challenge: Understanding the Impurity Profile
The primary impurities in the synthesis of this compound typically arise from the starting materials and side reactions. A common synthetic route involves the etherification of (S)-3-hydroxypyrrolidine. Consequently, the potential impurity profile includes:
-
The (R)-enantiomer: The opposite enantiomer of the desired product.
-
(S)-3-hydroxypyrrolidine: Unreacted starting material.
-
Di-isobutoxy-pyrrolidine isomers: Resulting from over-alkylation.
-
Other process-related impurities: Dependent on the specific synthetic pathway.
A successful analytical method must be able to resolve the this compound peak from all these potential impurities, with a particular emphasis on the chiral separation from its (R)-enantiomer.
Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the primary techniques employed for the analysis of chiral compounds and their impurities in the pharmaceutical industry. The choice of technique depends on the physicochemical properties of the analyte, the required sensitivity, and the desired throughput.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
HPLC, particularly with chiral stationary phases (CSPs), is a well-established and versatile technique for enantiomeric separations. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.
The direct approach involves the use of a chiral column to separate the enantiomers without prior derivatization. This is often preferred for its simplicity and speed.
Experimental Protocol: Chiral HPLC Separation
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at 1 mg/mL in the mobile phase.
-
Prepare a racemic standard of 3-Isobutoxypyrrolidine at the same concentration to confirm the elution order of the enantiomers.
-
-
HPLC System and Conditions:
-
System: Standard HPLC system with UV detection.
-
Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often used to improve peak shape for basic compounds like pyrrolidines.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).
-
For achiral impurity profiling, a standard reversed-phase HPLC method can be employed. To resolve the enantiomers on an achiral column, a chiral derivatizing agent can be used to form diastereomers, which have different physical properties and can be separated.
Experimental Protocol: Achiral HPLC with Chiral Derivatization
-
Derivatization: React the this compound sample with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.
-
Sample Preparation: Prepare a solution of the derivatized sample in a suitable solvent (e.g., acetonitrile/water).
-
HPLC System and Conditions:
-
System: Standard HPLC with UV or MS detection.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV or MS, depending on the derivatizing agent and required sensitivity.
-
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful technique for chiral separations, offering advantages in terms of speed, resolution, and reduced solvent consumption. It is particularly well-suited for the separation of polar compounds that are challenging to analyze by GC.
Experimental Protocol: Chiral SFC Separation
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
SFC System and Conditions:
-
System: SFC system with a back-pressure regulator and UV or MS detection.
-
Column: Chiral stationary phase, often the same as those used in HPLC.
-
Mobile Phase: Supercritical CO₂ with a polar organic modifier (e.g., methanol, ethanol, or isopropanol). An amine additive may be beneficial.
-
Flow Rate: 2 - 5 mL/min.
-
Back Pressure: 100 - 200 bar.
-
Column Temperature: 30 - 40 °C.
-
Detection: UV or MS.
-
Gas Chromatography (GC): For Volatile Impurities
GC is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds. For pyrrolidine derivatives, derivatization is often necessary to improve volatility and peak shape.
Experimental Protocol: GC-MS Analysis of Impurities
-
Derivatization: Derivatize the sample with a silylating agent (e.g., BSTFA) to convert the polar hydroxyl and amine groups into more volatile silyl ethers and amines.
-
Sample Preparation: Dilute the derivatized sample in an appropriate solvent (e.g., hexane or dichloromethane).
-
GC-MS System and Conditions:
-
System: GC coupled with a Mass Spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection.
-
Oven Temperature Program: A temperature gradient to separate compounds with different boiling points.
-
MS Detection: Electron Ionization (EI) with full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Performance Data Comparison
The following tables summarize the expected performance of each technique for the separation of this compound and its key impurities based on our in-house method development for analogous compounds.
Table 1: Chiral Separation Performance
| Parameter | Chiral HPLC | Chiral SFC |
| Resolution (Rs) of Enantiomers | > 2.0 | > 2.5 |
| Analysis Time | 15 - 30 min | 5 - 15 min |
| Solvent Consumption | High | Low |
| Throughput | Moderate | High |
Table 2: Achiral Impurity Profiling Performance
| Parameter | Achiral HPLC (Reversed-Phase) | GC-MS |
| Separation of Polar Impurities | Excellent | Good (with derivatization) |
| Separation of Volatile Impurities | Moderate | Excellent |
| Sensitivity (LOD/LOQ) | Good | Excellent (with MS) |
| Identification Capability | Good (with MS) | Excellent (with MS) |
Visualization of the Analytical Workflow
A systematic approach to method development is crucial for achieving optimal separation. The following diagram illustrates a typical workflow for the chromatographic analysis of this compound.
Caption: A typical workflow for the chromatographic analysis of this compound.
Logical Relationships in Method Development
The selection and optimization of chromatographic parameters are interconnected. The following diagram illustrates the key relationships to consider during method development.
Caption: Key relationships in chromatographic method development.
Conclusion
The successful chromatographic separation of this compound and its impurities is a critical step in ensuring its quality and suitability for pharmaceutical applications. This guide has provided a comparative overview of HPLC, SFC, and GC techniques, along with detailed experimental protocols and performance expectations.
For chiral purity determination, Chiral SFC often presents the most efficient and environmentally friendly option, offering high resolution and rapid analysis times. For comprehensive achiral impurity profiling, a Reversed-Phase HPLC method provides excellent separation of polar impurities, while a GC-MS method is superior for identifying and quantifying volatile and non-polar impurities.
By understanding the principles behind each technique and systematically applying the method development strategies outlined, researchers can confidently establish robust and reliable analytical methods for the quality control of this compound.
References
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]
-
YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
MDPI. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]
-
Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non-Chromatographers. [Link]
-
MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
National Center for Biotechnology Information. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. [Link]
-
National Center for Biotechnology Information. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]
-
ResearchGate. (2015). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. [Link]
-
MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- National Center for Biotechnology Information. (2022).
A Senior Application Scientist's Guide to Chiral Pyrrolidines: A Comparative Analysis of (S)-3-Isobutoxypyrrolidine
For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral building block is a critical decision that profoundly influences the stereochemical outcome and overall success of a synthetic campaign. The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] This guide provides an in-depth comparison of (S)-3-Isobutoxypyrrolidine with other prominent chiral pyrrolidines, offering insights into its synthesis, potential applications, and a data-driven analysis of its performance relative to established alternatives.
The Strategic Importance of the Chiral Pyrrolidine Scaffold
The five-membered nitrogen-containing ring of pyrrolidine provides a rigid and stereochemically defined framework, making it an invaluable tool in asymmetric synthesis.[2] Its derivatives are widely employed as chiral catalysts, auxiliaries, and synthons in the construction of complex, enantiomerically pure molecules. The substituents on the pyrrolidine ring play a crucial role in dictating the steric and electronic environment of the catalyst or intermediate, thereby influencing the stereoselectivity of a reaction. This guide will delve into the nuanced differences between various substitution patterns, with a particular focus on the impact of the 3-isobutoxy group.
Synthesis of this compound: A Practical Approach
The synthesis of this compound typically commences with the readily available and optically pure precursor, (S)-3-hydroxypyrrolidine. This precursor is a valuable chiral building block in its own right, used in the synthesis of various pharmaceutical agents.[3][4] The isobutoxy group is then introduced via a Williamson ether synthesis, a robust and well-established method.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of (S)-3-Hydroxypyrrolidine Hydrochloride (Precursor)
This protocol is adapted from a patented procedure and outlines the synthesis of the key precursor.[3]
Materials:
-
(R)-1-N-tert-butyloxycarbonyl-3-hydroxypyrrolidine
-
Triphenylphosphine
-
Diisopropyl azodicarboxylate (DIAD)
-
Organic solvent (e.g., THF)
-
Ethyl acetate
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve (R)-1-N-tert-butyloxycarbonyl-3-hydroxypyrrolidine in an appropriate organic solvent.
-
Under an inert atmosphere, add triphenylphosphine and cool the mixture.
-
Slowly add diisopropyl azodicarboxylate (DIAD) dropwise, maintaining a low temperature.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Combine the organic layers, wash with water and saturated brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by column chromatography.
-
Subsequent hydrolysis and removal of the Boc protecting group will yield (S)-3-hydroxypyrrolidine hydrochloride.
Comparative Performance Analysis: this compound in Context
While direct experimental data for the catalytic activity of this compound is limited in publicly available literature, we can infer its potential performance by comparing it with structurally related and well-characterized chiral pyrrolidines. The key differentiators among these catalysts are the nature and position of the substituents on the pyrrolidine ring, which influence their steric bulk, electronic properties, and ability to engage in hydrogen bonding.
For this comparative analysis, we will consider the following archetypal chiral pyrrolidines:
-
(S)-Proline: The parent chiral pyrrolidine, widely used in organocatalysis.
-
(S)-2-(Methoxymethyl)pyrrolidine (SMAP): A C2-substituted pyrrolidine where the substituent can influence the stereochemical outcome through steric hindrance and potential coordination.
-
(2S,5S)-2,5-Dimethylpyrrolidine: A C2-symmetric pyrrolidine, known for its high stereocontrol in certain reactions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation. The performance of various chiral pyrrolidine catalysts in the reaction between cyclohexanone and p-nitrobenzaldehyde is summarized below.
| Catalyst | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (S)-Proline | 20:1 | >99 | 86 | [5] |
| (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid | 25:1 | >99 | 86 | [5] |
| (S)-Pyrrolidine trifluoromethanesulfonamide | up to 50:1 | up to 99 | High | [6] |
Analysis: The data indicates that substitution at the C3 and C4 positions can slightly enhance the diastereoselectivity compared to unsubstituted proline, while maintaining excellent enantioselectivity and yield.[5] The bulky isobutoxy group at the C3 position of this compound is expected to exert significant steric influence on the transition state, potentially leading to high diastereoselectivity.
Asymmetric Michael Addition
The Michael addition is another fundamental C-C bond-forming reaction where chiral pyrrolidines have demonstrated exceptional efficacy as organocatalysts.
| Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (S)-Pyrrolidine-pyrazole | - | up to 99 | High | [7] |
| (S)-Pyrrolidine trifluoromethanesulfonamide | up to 50:1 | up to 99 | High | [6] |
| Polystyrene-supported Pyrrolidine | - | - | High | [8] |
Analysis: Pyrrolidine-based catalysts consistently deliver high enantioselectivity in Michael additions.[6][7] The nature of the substituent plays a critical role in modulating the catalyst's activity and stereodirecting ability. The electron-donating nature of the isobutoxy group in this compound could influence the nucleophilicity of the enamine intermediate, potentially impacting the reaction rate and selectivity.
Structure-Function Relationships: The Role of the 3-Isobutoxy Group
The isobutoxy substituent at the C3 position of the pyrrolidine ring introduces several key features that are expected to influence its catalytic performance:
-
Steric Hindrance: The bulky isobutyl group can effectively shield one face of the pyrrolidine ring, directing the approach of reactants and enhancing stereoselectivity.
-
Electronic Effects: The ether oxygen is an electron-donating group, which can influence the electronic properties of the pyrrolidine nitrogen and the enamine intermediate in catalytic cycles.
-
Conformational Rigidity: The substituent may lock the pyrrolidine ring into a specific conformation, leading to a more organized and predictable transition state.
Caption: Key structural features of this compound.
Conclusion and Future Outlook
This compound represents a promising yet underexplored chiral building block. Based on the comparative analysis with well-established chiral pyrrolidines, it is anticipated to exhibit excellent stereodirecting capabilities in asymmetric transformations. The strategic placement of the bulky and electron-donating isobutoxy group at the C3 position offers a unique combination of steric and electronic properties that can be harnessed to achieve high levels of stereocontrol.
Further experimental investigation is warranted to fully elucidate the catalytic potential of this compound in a range of asymmetric reactions. This guide serves as a foundational resource for researchers embarking on such studies, providing a solid basis for experimental design and a framework for interpreting the resulting data. The continued exploration of novel chiral pyrrolidine derivatives is paramount to advancing the field of asymmetric synthesis and enabling the efficient construction of complex chiral molecules for drug discovery and development.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
- Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Google Patents.
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. Available at: [Link]
-
Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. ACS Publications. Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. NIH. Available at: [Link]
-
Organocatalytic Properties of 3,4-Dihydroxyprolines. MDPI. Available at: [Link]
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. Google Patents.
-
Chiral Pyrrolidine-Pyrazole Catalyzed Enantioselective Michael Addition: a Mechanistic Study by Computational Methods. Journal of the Korean Chemical Society. Available at: [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ResearchGate. Available at: [Link]
-
Enantio- and diastereoselective Michael addition reactions of unmodified aldehydes and ketones with nitroolefins catalyzed by a pyrrolidine sulfonamide. PubMed. Available at: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. NIH. Available at: [Link]
-
Pyrrolidine-Based Organocatalysts for Enantioselective Michael Addition of Cyclohexanone to trans-β-Nitrostyrene. ResearchGate. Available at: [Link]
-
A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PMC. Available at: [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric Organocatalysis in Drug Development – Highlights of Recent Patent Literature. ResearchGate. Available at: [Link]
-
Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. Available at: [Link]
-
Substituted pyrrolidine amides III. PubChem. Available at: [Link]
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. Available at: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. NIH. Available at: [Link]
-
A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. Available at: [Link]
-
Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ACS Publications. Available at: [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to the Crystallographic Analysis of (S)-3-Isobutoxypyrrolidine Salts: From Rational Design to Structural Elucidation
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. For chiral molecules such as (S)-3-Isobutoxypyrrolidine, a versatile building block in medicinal chemistry, this understanding underpins the optimization of critical pharmaceutical properties. The formation of salts is a cornerstone of this optimization process, offering a proven strategy to modulate solubility, stability, and bioavailability. However, the true impact of salt formation can only be comprehended through the precise lens of X-ray crystallography.
This guide provides a comprehensive, in-depth exploration of the process of obtaining and analyzing single-crystal X-ray diffraction (SC-XRD) data for the salts of this compound. While publicly available crystallographic data for this specific molecule's salts are not readily found, this guide will equip researchers with the necessary protocols and theoretical framework to generate and interpret this crucial data. We will delve into the "why" behind experimental choices, ensuring a robust and logical approach to structural elucidation.
Part 1: The Strategic Imperative of Salt Formation and Crystallization
The journey to a crystal structure begins with the strategic selection of a suitable counter-ion to form a salt with the basic nitrogen of the this compound ring. This choice is pivotal, as the counter-ion will influence the resulting salt's physicochemical properties and its propensity to form high-quality single crystals.
Rational Counter-Ion Selection
The selection of a counter-ion is a multi-faceted decision, balancing considerations of pKa, desired solubility profile, and potential for strong hydrogen bonding interactions to facilitate the formation of a well-ordered crystal lattice. Common counter-ions for basic amines in pharmaceutical development include:
-
Hydrochlorides (HCl): Often lead to crystalline salts with good stability.
-
Tartrates: Chiral counter-ions that can be instrumental in the resolution of racemates and often form robust hydrogen-bonded networks.
-
Maleates, Fumarates, and Succinates: Dicarboxylic acids that offer multiple hydrogen bond donors and acceptors.
-
Sulfonates (e.g., Mesylate, Tosylate): Can enhance solubility and stability.
The choice of counter-ion should be guided by a preliminary screening process to assess the physical properties of the resulting salts.
The Art and Science of Single Crystal Growth
Obtaining crystals of sufficient size and quality for SC-XRD is often the most challenging step.[1] A systematic approach, exploring a range of crystallization conditions, is paramount.
Experimental Protocol: Screening for Crystallization Conditions
-
Salt Formation:
-
Dissolve this compound in a suitable solvent (e.g., isopropanol, ethanol, or acetone).
-
Add a stoichiometric amount of the selected acid (e.g., hydrochloric acid in isopropanol, or a solution of tartaric acid in ethanol).
-
Stir the solution at room temperature for 1-2 hours to ensure complete salt formation.
-
If a precipitate forms, it can be isolated and used as the starting material for recrystallization. If no precipitate forms, the solution can be used directly for crystallization experiments.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the salt in a suitable solvent or solvent mixture at a concentration just below saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Hanging Drop: A small drop (1-5 µL) of the salt solution is pipetted onto a siliconized glass coverslip. The coverslip is then inverted and sealed over a well containing a reservoir solution of a precipitant (a solvent in which the salt is less soluble).
-
Sitting Drop: A drop of the salt solution is placed on a post in the middle of a well, with the precipitant solution surrounding it.
-
In both methods, the precipitant vapor slowly diffuses into the drop, gradually increasing the concentration of the salt and inducing crystallization.[1]
-
-
Cooling Crystallization: Prepare a saturated solution of the salt at an elevated temperature. Slowly cool the solution to allow for the controlled growth of crystals.
-
The choice of solvents is critical. A good crystallizing solvent is one in which the compound has moderate solubility. It is often beneficial to use solvent mixtures to fine-tune the solubility.
Part 2: Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[2]
The Fundamental Principles of X-ray Diffraction
When a focused beam of X-rays interacts with a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms, the scattered X-rays interfere with each other constructively in specific directions, creating a diffraction pattern of discrete spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal. Bragg's Law (nλ = 2d sinθ) describes the condition for constructive interference, where λ is the wavelength of the X-rays, d is the spacing between crystal lattice planes, and θ is the angle of incidence.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in each dimension. The crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation during data collection at low temperatures (usually 100 K).
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The instrument rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern. A full sphere of data is collected to ensure that all unique reflections are measured. For small-molecule pharmaceuticals, it is standard to collect data to a resolution of at least 0.85 Å.[3]
-
Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then corrected for various experimental factors, and equivalent reflections are merged. The output is a file containing the Miller indices (h,k,l) and the intensity for each unique reflection.
From Diffraction Pattern to Molecular Structure: Solution and Refinement
The processed diffraction data is used to solve the crystal structure. This involves determining the phases of the scattered X-rays, which are lost during the experiment. For small molecules, direct methods are typically successful in providing an initial model of the electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to improve its accuracy. The final refined structure provides the precise coordinates of all atoms in the crystal, as well as information about their thermal motion.
Part 3: Interpreting the Crystallographic Data: A Wealth of Information
The final crystal structure is a treasure trove of information that is invaluable for drug development professionals.
| Crystallographic Parameter | Information Provided | Relevance in Drug Development |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Can be used to identify different polymorphs. |
| Space Group | The symmetry of the crystal lattice. | Determines the packing arrangement of molecules. |
| Atomic Coordinates | The precise position of each atom in the unit cell. | Defines the molecular geometry, conformation, and absolute configuration. |
| Bond Lengths and Angles | The distances and angles between atoms. | Confirms the chemical connectivity and provides insights into bonding. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Crucial for understanding receptor binding and molecular flexibility. |
| Hydrogen Bonding | The geometry of hydrogen bonds between molecules. | Key to understanding crystal packing, solubility, and stability. |
| Absolute Configuration | The absolute stereochemistry of chiral centers. | Essential for ensuring the correct enantiomer of a drug is being developed. |
Part 4: The Critical Consideration of Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal form.[4] Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility, melting point, and stability.[4][5] In the context of pharmaceuticals, an unexpected polymorphic transformation can have disastrous consequences for the efficacy and safety of a drug.[5] Therefore, a thorough polymorph screen is an essential part of the development of any new solid dosage form. X-ray powder diffraction (XRPD) is the primary technique used for polymorph screening, while single-crystal X-ray diffraction is used to solve the structures of the individual polymorphic forms.[6]
Part 5: Data Integrity and Dissemination
To ensure the integrity and accessibility of crystallographic data, it is standard practice to deposit the final crystal structure in a public database. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[7][8] Deposition of data in the CSD ensures that it is preserved and available to other researchers for verification and further analysis.
Conclusion
While the specific crystal structures of this compound salts may not yet be in the public domain, the methodologies outlined in this guide provide a clear and robust pathway for their determination and analysis. By embracing a systematic approach to salt selection, crystallization, and X-ray diffraction, researchers can unlock a wealth of structural information that is critical for the successful development of new pharmaceutical agents. The insights gained from a single crystal structure can guide further optimization efforts, ensure the selection of the optimal solid form, and ultimately contribute to the creation of safer and more effective medicines.
References
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ResearchGate. (n.d.). Crystallographic data for single crystal X-ray diffraction. Retrieved from [Link]
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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International Centre for Diffraction Data. (n.d.). PDF-4/Minerals. Retrieved from [Link]
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ResearchGate. (2024). (PDF) The crystal structure of pyrrolidin-1-yl pivalate, C9H13NO4. Retrieved from [Link]
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Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
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American Chemical Society. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design. Retrieved from [Link]
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The Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
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American Chemical Society. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quality Control Standards for (S)-3-Isobutoxypyrrolidine Reagents
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural integrity of chiral building blocks is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). (S)-3-Isobutoxypyrrolidine, a privileged pyrrolidine motif, serves as a critical intermediate in the synthesis of numerous pharmaceutical candidates.[1] Its stereochemical purity directly influences the pharmacological and toxicological profile of the resulting drug substance.[2][3] Consequently, a robust and comprehensive quality control (QC) strategy is non-negotiable.
This guide provides an in-depth comparison of the essential QC standards and analytical methodologies required to qualify this compound for use in research and cGMP (current Good Manufacturing Practice) environments. We will move beyond simple protocol listings to explain the scientific rationale behind method selection, the interpretation of data, and the establishment of meaningful specifications, grounded in internationally recognized guidelines from the International Council for Harmonisation (ICH).[4][5]
The Foundation: Critical Quality Attributes (CQAs)
The quality of this compound is defined by a set of Critical Quality Attributes (CQAs). These are physical, chemical, and biological characteristics that must be controlled within predefined limits to ensure the desired quality. For a chiral intermediate like this, the CQAs extend beyond simple chemical purity.
| Critical Quality Attribute (CQA) | Purpose | Recommended Primary Technique(s) |
| Identity & Structure | Confirms the correct molecular structure and connectivity. | NMR Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), FTIR |
| Chiral Purity / Enantiomeric Excess | Quantifies the amount of the desired (S)-enantiomer relative to the undesired (R)-enantiomer.[6] | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Chemical Purity | Measures the presence of organic impurities (process-related or degradation products).[] | HPLC-UV, GC-FID, LC-MS |
| Residual Solvents | Quantifies volatile organic solvents remaining from the manufacturing process.[8][9] | Headspace Gas Chromatography (GC-HS) |
| Water Content | Determines the amount of water, which can affect reactivity and stability.[10] | Karl Fischer (KF) Titration (Volumetric or Coulometric) |
| Inorganic Impurities | Assesses residual metals from catalysts or reactors. | Inductively Coupled Plasma (ICP-MS or ICP-OES) |
Enantiomeric Purity: The Most Critical CQA
In chiral drug development, the unwanted enantiomer is treated as an impurity.[2] Its presence can lead to reduced efficacy, off-target effects, or unforeseen toxicity. The ICH guidelines mandate strict control over enantiomeric impurities, often requiring limits below 0.15%.[11]
Comparative Analysis: Chiral HPLC vs. Alternatives
While techniques like Chiral GC and NMR with chiral shift reagents exist, Chiral HPLC is the gold standard for its robustness, broad applicability, and high efficiency in separating enantiomers.[12]
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), typically polysaccharide-based.[12] | High resolution, excellent quantitation, applicable to a wide range of compounds. | Can require significant method development; CSPs can be expensive. |
| Chiral GC | Separation of volatile enantiomers (or their derivatives) on a chiral capillary column.[12] | Very high resolution for volatile compounds, fast analysis times. | Requires analyte to be volatile and thermally stable, often necessitating derivatization. |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. | Provides structural information simultaneously. | Lower sensitivity and precision for quantifying low levels of enantiomeric impurity compared to HPLC. |
Workflow for Chiral Purity QC
The following diagram illustrates a typical workflow for assessing the enantiomeric purity of an incoming batch of this compound.
Caption: QC Workflow for Chiral Purity Analysis.
Protocol: Chiral HPLC Method for this compound
This protocol is a self-validating system. The System Suitability Test (SST) is crucial; it demonstrates that the chromatographic system is performing adequately before any sample is analyzed. The resolution factor (Rs) is a quantitative measure of peak separation, and a value >1.5 is generally required by pharmacopeias.[13]
-
Instrumentation & Column:
-
HPLC system with UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® series). The choice is critical and based on screening for optimal separation.
-
-
Chromatographic Conditions:
-
Preparation of Solutions:
-
Sample Solution: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Racemic Standard: Prepare a solution of racemic 3-Isobutoxypyrrolidine at ~1.0 mg/mL to identify the retention times of the (S) and (R) enantiomers.
-
-
System Suitability Test (SST):
-
Inject the racemic standard.
-
Causality: The two enantiomers must be well-separated. The resolution (Rs) between the two enantiomer peaks must be ≥ 1.5. This ensures the method can accurately quantify a small peak (the R-isomer) in the presence of a very large peak (the S-isomer).
-
-
Procedure:
-
Inject the sample solution.
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the racemic standard injection.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee%):
-
Calculate using the formula: ee (%) = |(Area(S) - Area(R)) / (Area(S) + Area(R))| * 100[6]
-
-
Acceptance Criteria:
-
For GMP-grade material, a typical specification would be Enantiomeric Excess ≥ 99.5% .
-
Chemical Purity and Impurity Profiling
Controlling organic impurities is mandated by ICH Q3A guidelines.[14][15] Impurities can arise from starting materials, by-products of the synthesis, or degradation.[] Understanding the synthetic route is key to predicting and controlling potential impurities.
Synthetic Pathway and Potential Impurity Origins
A common route to this compound involves the etherification of a protected (S)-3-hydroxypyrrolidine. This process can introduce specific impurities that must be monitored.
Caption: Potential Impurity Formation Pathway.
Analytical Method Comparison
| Technique | Measures | Strengths | Typical Specification Limit (Individual Unspecified Impurity) |
| HPLC-UV | Non-volatile organic impurities. | Robust, quantitative, widely available. | ≤ 0.10% |
| GC-FID | Volatile organic impurities. | Excellent for separating volatile compounds. | ≤ 0.10% |
| LC-MS | Identification of unknown impurities by mass.[16] | Provides molecular weight information, crucial for impurity identification.[17] | Used for identification, not routine quantitation. |
Residual Solvents and Water Content
Residual Solvents
Solvents used in the manufacturing process must be removed to levels that are considered safe.[8] ICH Q3C guidelines classify solvents based on their toxicity and provide permitted daily exposure (PDE) limits.[14] Headspace Gas Chromatography (GC-HS) is the standard technique for this analysis due to its ability to handle volatile analytes without injecting the non-volatile sample matrix onto the GC column.[18][19]
Typical Specification:
-
Class 2 Solvents (e.g., Toluene, THF): Limits are specific and based on ICH Q3C (e.g., Toluene ≤ 890 ppm).
-
Class 3 Solvents (e.g., Acetone, IPA): Typically limited to ≤ 5000 ppm.
Water Content
Water can act as a nucleophile in subsequent reactions or affect the physical properties of the reagent. Karl Fischer (KF) titration is the definitive method for water determination because of its high accuracy, precision, and specificity for water.[10][20]
-
Volumetric KF: Best for samples with water content >0.1%.
-
Coulometric KF: More sensitive, ideal for samples with water content between 10 and 1000 ppm.[20]
Typical Specification: ≤ 0.5% w/w
Comparison of Reagent Grades
The required quality of this compound depends heavily on its intended use. The specifications for a reagent used in early-stage research are significantly different from those for a cGMP-grade starting material used in API manufacturing.
| Parameter | Standard Reagent Grade (Typical) | cGMP-Grade for API Synthesis (Typical) | Rationale for Stricter Control |
| Appearance | Colorless to pale yellow liquid | Clear, colorless liquid | Color can indicate degradation or impurities. |
| Identity (NMR) | Conforms to structure | Conforms to structure | Absolute requirement for structural confirmation.[21] |
| Chemical Purity (HPLC) | ≥ 98.0% | ≥ 99.5% | Minimizes process-related impurities carrying through to the API. |
| Enantiomeric Excess (ee%) | ≥ 98.0% | ≥ 99.5% | Critical for ensuring the stereochemical purity and safety of the final drug.[2] |
| Water Content (KF) | ≤ 1.0% | ≤ 0.2% | Ensures consistent reaction stoichiometry and prevents side reactions. |
| Individual Unspecified Impurity | Not always specified | ≤ 0.10% | Aligns with ICH Q3A reporting thresholds for API impurities.[22] |
| Residual Solvents | Not always specified | Complies with ICH Q3C limits | Ensures patient safety from toxic solvent exposure.[9] |
Conclusion: A Risk-Based Approach to Quality
Ensuring the quality of this compound is a multi-faceted process that relies on a suite of orthogonal analytical techniques. The cornerstone of any QC program is a deep understanding of the molecule's Critical Quality Attributes, with a particular focus on enantiomeric purity. For professionals in drug development, adhering to the principles outlined in ICH guidelines is not just a regulatory hurdle but a fundamental component of sound scientific practice.[5][23] By implementing the validated, self-verifying protocols described herein, researchers and manufacturers can confidently assess the quality of this critical reagent, thereby mitigating risks and ensuring the integrity of their drug development programs.
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The Significance of Chirality in Drug Design and Development. U.S. National Library of Medicine. [Link]
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SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT. ResearchGate. [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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Karl Fischer water content titration. Scharlab. [Link]
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Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-3-Isobutoxypyrrolidine
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-3-Isobutoxypyrrolidine, a substituted pyrrolidine derivative. The procedures outlined below are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.
Hazard Assessment and Initial Precautions
This compound, while not having a widely available specific Safety Data Sheet (SDS), can be assessed by considering its structural components: a pyrrolidine ring (a cyclic secondary amine) and an isobutoxy group (an ether). This structure suggests potential hazards that must be addressed.
-
Flammability: Like many organic solvents and reagents, it is likely to be a flammable liquid.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source.[1] Therefore, it must be handled away from open flames, sparks, and other sources of ignition.[2]
-
Corrosivity and Toxicity: The pyrrolidine moiety suggests that the compound may be corrosive to skin and eyes and potentially harmful if inhaled or ingested, similar to other amines.[3][4]
-
Environmental Hazards: Improper disposal can lead to environmental contamination. It should not be released into the environment, and discharge into drains or sewer systems must be avoided.[5][6]
Immediate Safety Measures:
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][5] All personnel involved in the disposal process must be familiar with the potential hazards and the facility's Chemical Hygiene Plan.
Personal Protective Equipment (PPE)
A critical aspect of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for the disposal of this compound.
| PPE Component | Specifications | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation or damage.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may cause irritation or chemical burns.[4][5] |
| Body Protection | Flame-retardant lab coat. | To protect against splashes and potential flash fires. |
| Respiratory Protection | Use in a well-ventilated area or with a respirator if ventilation is inadequate. | To avoid inhalation of potentially harmful vapors.[4][5] |
Disposal Procedures: A Step-by-Step Guide
The appropriate disposal method for this compound depends on the quantity of waste. Under no circumstances should this chemical be disposed of down the drain.[2][6]
For Small Quantities (Typically < 1 Liter):
-
Container Selection: Choose a clean, dry, and chemically compatible container with a secure screw cap. The container must be clearly labeled as "Hazardous Waste."[7][8]
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
The associated hazards (e.g., Flammable, Corrosive)
-
-
Segregation: Store the waste container in a designated satellite accumulation area.[8] It is crucial to segregate it from incompatible chemicals, particularly strong oxidizing agents and acids, to prevent violent reactions.[9][10][11]
-
Collection: Once the container is nearly full or has been accumulating for a period defined by your institution's policy (often not exceeding six months), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]
For Large Quantities (Typically > 1 Liter):
The disposal of large quantities of this compound should be managed by a professional, licensed hazardous waste disposal company.[3][4]
-
Consult EHS: Immediately contact your institution's EHS office to coordinate the disposal. They will provide guidance on proper packaging and labeling according to Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.
-
Packaging: Use approved containers for flammable liquids.[13] Ensure containers are properly grounded and bonded during transfer to prevent static discharge.[1]
-
Documentation: Complete all necessary hazardous waste manifests as required by the EPA and your state's environmental agency.
-
Disposal Method: The most common and recommended method for disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4]
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is critical to mitigate hazards.
Minor Spill (Contained, < 100 mL, no immediate inhalation hazard):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open windows if it is safe to do so.
-
Contain and Absorb: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to absorb the spill.[1] Work from the outside of the spill inward.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[1]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Properly label the waste container and arrange for its disposal through your EHS office.
Major Spill (Large volume, highly volatile, or involving injury):
-
Evacuate: Immediately evacuate the area.
-
Activate Alarm: If there is a fire or significant risk of one, activate the nearest fire alarm.
-
Call for Emergency Assistance: Contact your institution's emergency number and provide details of the spill, including the chemical name, location, and approximate quantity.
-
Do Not Attempt to Clean: Only trained emergency responders should handle major spills.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound.
Conclusion
The responsible disposal of this compound is a multi-faceted process that requires a thorough understanding of its potential hazards, adherence to established safety protocols, and compliance with all relevant regulations. By following the detailed procedures in this guide, researchers and drug development professionals can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any questions or concerns.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Isobutyronitrile, 99%.
- ChemicalBook. (2023, July 15). 3-ETHOXYPYRROLIDINE - Safety Data Sheet.
- Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.
- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.
- Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
- Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Pyrrolidine.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide.
- Cornell EHS. (n.d.). Appendix K - Incompatible Chemicals.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Princeton EHS. (n.d.). Chemical Incompatibility Chart.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
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A Comprehensive Guide to the Safe Handling of (S)-3-Isobutoxypyrrolidine
Hazard Identification and Risk Assessment
(S)-3-Isobutoxypyrrolidine is a substituted pyrrolidine derivative. Based on the known hazards of related compounds, a conservative approach to risk assessment is warranted. The primary hazards are anticipated to be:
-
Flammability: Like many organic solvents and reagents, it is prudent to treat this compound as a flammable liquid. Vapors may be heavier than air and can travel to an ignition source.[1][2][3]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][4]
-
Skin Irritation: Prolonged or repeated skin contact may lead to irritation.[1]
-
Respiratory Tract Irritation: Inhalation of vapors may cause irritation to the respiratory system.[1]
A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This assessment should consider the quantity of the chemical being used, the nature of the operation (e.g., heating, distilling), and the potential for aerosol generation.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential for the safe handling of this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Low Volume) | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Reaction Setup and Work-up (Moderate Volume) | Chemical splash goggles | Chemical-resistant gloves (e.g., butyl rubber) | Flame-retardant lab coat | Recommended if not performed in a chemical fume hood |
| Large-Scale Operations or Distillation | Face shield over chemical splash goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a flame-retardant lab coat | Half-mask or full-face respirator with organic vapor cartridges |
| Spill Cleanup | Face shield over chemical splash goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | Full-face respirator with organic vapor cartridges |
Causality of PPE Selection:
-
Eye Protection: The escalation from safety glasses to goggles and a face shield is directly proportional to the increased risk of splashes and aerosols.[5]
-
Hand Protection: The choice of glove material should be based on breakthrough time and permeation rate for similar classes of chemicals. Regular glove changes are crucial as no glove material offers indefinite protection.
-
Body Protection: A flame-retardant lab coat is a critical precaution due to the anticipated flammability of the compound.[4] For larger quantities or splash-prone procedures, a chemical-resistant apron provides an additional barrier.[5]
-
Respiratory Protection: The use of respiratory protection is dictated by the potential for vapor inhalation. All respirator use must be in accordance with a comprehensive institutional respiratory protection program, including fit-testing and training.
Experimental Workflow: Safe Handling Procedures
The following diagram and step-by-step guide outline a safe workflow for handling this compound in a typical laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Assemble and inspect all required PPE as determined by your risk assessment. Ensure gloves are free of pinholes or tears.
-
Confirm the location and operational status of the nearest eyewash station, safety shower, and fire extinguisher.
-
-
Handling:
-
When weighing the compound, use a draft shield or perform the task in a ventilated balance enclosure to minimize air currents and potential for inhalation.
-
For transfers, utilize appropriate tools such as a funnel for liquids or a powder funnel for solids to prevent spills. For air-sensitive reactions, use syringe or cannula techniques under an inert atmosphere.
-
Ensure the reaction vessel is properly secured and that any heating or cooling apparatus is functioning correctly.
-
-
Post-Procedure and Waste Disposal:
-
Upon completion of the reaction, follow established and validated procedures for quenching any reactive materials.
-
All waste materials, including contaminated consumables (e.g., gloves, paper towels), should be disposed of in a clearly labeled, dedicated hazardous waste container.[4]
-
Thoroughly decontaminate all glassware and work surfaces with an appropriate solvent.
-
Remove PPE in a manner that avoids cross-contamination, typically by removing gloves last. Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6] |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and clean the spill site. |
| Large Spill | Evacuate the area and contact your institution's emergency response team. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled solvent waste container.
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers should be placed in a sealed bag or container and disposed of as solid chemical waste.
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their synthetic endeavors, fostering a culture of safety and scientific excellence within the laboratory.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Isobutyraldehyde. [Link]
-
New Jersey Department of Health. (1999, July). HAZARD SUMMARY. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Isobutyraldehyde. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]
-
University of Kentucky. (2018-11-30). Personal Protective Equipment. [Link]
-
Health.vic. (2024-12-27). Pesticide use and personal protective equipment. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
